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5-(Furan-2-yl)thiazole

Cat. No.: B15206441
M. Wt: 151.19 g/mol
InChI Key: NLZRZEXXQZKGME-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)thiazole is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and materials science research. This compound features a thiazole ring linked directly to a furan moiety, a structural motif common in the development of novel bioactive agents. Researchers value this core structure for designing new molecular entities, as related furan-thiazole hybrids and analogous furan-heterocycle conjugates have demonstrated significant potential in pharmaceutical development. For instance, structurally similar compounds, such as 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, have shown potent antibacterial activity against Gram-positive bacteria, including MRSA, and against Helicobacter pylori strains, with efficacy surpassing standard drugs like ampicillin . Furthermore, the fusion of furan rings with other heterocyclic systems like benzothiazole has been exploited in the design of antitumor agents, yielding lead compounds with superior activity compared to 5-fluorouracil and cisplatin in screening studies . The inherent chemical properties of the furan and thiazole rings also make this compound a valuable precursor for synthesizing more complex structures. Researchers utilize it in multi-component reactions and cyclization processes to create diverse chemical libraries for high-throughput screening . As with many research compounds, its thiol-thione tautomerism may be of particular interest in studying reaction mechanisms and molecular stability . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NOS B15206441 5-(Furan-2-yl)thiazole

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

5-(furan-2-yl)-1,3-thiazole

InChI

InChI=1S/C7H5NOS/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H

InChI Key

NLZRZEXXQZKGME-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=CS2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Furan-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-(Furan-2-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the most plausible synthetic methodology, including reaction schemes, experimental protocols, and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

Thiazole and furan rings are important pharmacophores found in numerous biologically active compounds. The combination of these two heterocyclic systems in a single molecule, such as this compound, presents a scaffold with potential for diverse pharmacological applications. This guide focuses on the practical synthesis of this target molecule, primarily through the well-established Hantzsch thiazole synthesis.

Synthetic Approach: The Hantzsch Thiazole Synthesis

The most direct and widely applicable method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 2-bromoacetylfuran and thioformamide.

The overall synthetic pathway can be depicted as a two-step process starting from the commercially available 2-acetylfuran.

Synthesis of this compound 2-Acetylfuran 2-Acetylfuran 2-Bromoacetylfuran 2-Bromoacetylfuran 2-Acetylfuran->2-Bromoacetylfuran Bromination This compound This compound 2-Bromoacetylfuran->this compound Hantzsch Synthesis Thioformamide Thioformamide Thioformamide->this compound

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromoacetylfuran

The initial step involves the α-bromination of 2-acetylfuran. This reaction is typically carried out using a brominating agent in a suitable solvent. While various brominating agents can be employed, N-bromosuccinimide (NBS) is a common choice for selective α-bromination of ketones.

Bromination of 2-Acetylfuran 2-Acetylfuran 2-Acetylfuran 2-Bromoacetylfuran 2-Bromoacetylfuran 2-Acetylfuran->2-Bromoacetylfuran NBS N-Bromosuccinimide NBS->2-Bromoacetylfuran Solvent e.g., CCl4 Solvent->2-Bromoacetylfuran Initiator e.g., AIBN or light Initiator->2-Bromoacetylfuran

Figure 2: Key components for the bromination of 2-acetylfuran.

Experimental Protocol: Synthesis of 2-Bromoacetylfuran

This protocol is based on general procedures for the α-bromination of ketones using N-bromosuccinimide.

  • Materials:

    • 2-Acetylfuran

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄) or other suitable inert solvent

    • Azobisisobutyronitrile (AIBN) or a UV lamp as a radical initiator

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN to the solution.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction of 2-acetylfuran with N-bromosuccinimide in CCl₄ can lead to the formation of the corresponding 5-bromo-, 5,ω-dibromo-, and ω-bromo derivatives[1].

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-bromoacetylfuran.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hantzsch Synthesis of this compound

The second step is the cyclocondensation reaction between 2-bromoacetylfuran and thioformamide to form the thiazole ring. Thioformamide can be prepared in situ or used as a commercially available reagent.

Hantzsch Thiazole Synthesis 2-Bromoacetylfuran 2-Bromoacetylfuran This compound This compound 2-Bromoacetylfuran->this compound Thioformamide Thioformamide Thioformamide->this compound Solvent e.g., Ethanol Solvent->this compound Base e.g., NaHCO3 (optional) Base->this compound

Figure 3: Hantzsch synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the Hantzsch thiazole synthesis.

  • Materials:

    • 2-Bromoacetylfuran

    • Thioformamide

    • Ethanol or other suitable polar solvent

    • Sodium bicarbonate (optional, as a mild base)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve 2-bromoacetylfuran (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add thioformamide (1.0-1.2 eq) to the solution. If desired, a mild base like sodium bicarbonate can be added to neutralize the HBr formed during the reaction.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Quantitative Data

Due to the limited availability of specific literature on the synthesis of this compound, the following table presents expected ranges for yields and key characterization data based on analogous syntheses. Researchers should perform their own characterization to confirm the identity and purity of the synthesized compound.

ParameterStep 1: 2-BromoacetylfuranStep 2: this compound
Yield (%) 60-8050-70
Appearance Pale yellow oil or solidSolid
¹H NMR (δ, ppm) Anticipated signals:Anticipated signals:
~4.5 (s, 2H, -CH₂Br)~8.9 (s, 1H, thiazole H-2)
~6.6 (dd, 1H, furan H-4)~8.0 (s, 1H, thiazole H-4)
~7.3 (d, 1H, furan H-3)~7.6 (d, 1H, furan H-5)
~7.7 (d, 1H, furan H-5)~6.8 (d, 1H, furan H-3)
~6.5 (dd, 1H, furan H-4)
¹³C NMR (δ, ppm) Anticipated signals:Anticipated signals:
~180 (-C=O)~155 (thiazole C-2)
~152 (furan C-2)~150 (thiazole C-5)
~148 (furan C-5)~145 (furan C-2)
~120 (furan C-3)~143 (furan C-5)
~113 (furan C-4)~138 (thiazole C-4)
~30 (-CH₂Br)~112 (furan C-4)
~108 (furan C-3)
Mass Spec (m/z) M⁺ and M+2 peaks for BrM⁺ corresponding to C₇H₅NOS

Note: The exact chemical shifts (δ) in NMR spectra are dependent on the solvent used.

Conclusion

This technical guide outlines a practical and established synthetic route for the preparation of this compound. The two-step process, involving the bromination of 2-acetylfuran followed by a Hantzsch thiazole synthesis, provides a reliable method for obtaining the target compound. The provided experimental protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the synthesis and further investigation of this promising heterocyclic scaffold. It is recommended that all synthesized compounds be thoroughly characterized using modern analytical techniques to confirm their structure and purity.

References

An In-depth Technical Guide to the Chemical Properties of 5-(Furan-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hybridization of different heterocyclic scaffolds is a well-established strategy in medicinal chemistry to generate novel molecular entities with unique biological activities. The furan and thiazole rings are privileged structures, each found in a multitude of natural products and synthetic drugs.[1][2] The combination of these two heterocycles into a single molecule, such as 5-(Furan-2-yl)thiazole, presents a compelling scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and spectroscopic characterization, based on available data for closely related analogues and general principles of heterocyclic chemistry.

Physicochemical Properties

PropertyValue (for 5-(Furan-2-yl)-2,4-dimethyl-1,3-thiazole)Reference
Molecular Weight 179.24 g/mol [3]
Molecular Formula C₉H₉NOS[3]
XLogP3-AA 2.5[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]
Exact Mass 179.04048508 Da[3]
Topological Polar Surface Area 54.3 Ų[3]

Synthesis

A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[4] For the synthesis of this compound, a plausible approach would involve the reaction of a 2-halo-1-(furan-2-yl)ethan-1-one with a thioformamide.

A general experimental workflow for the synthesis of this compound via the Hantzsch synthesis is depicted below.

G General Workflow for Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification alpha_haloketone α-Halo-2-acetylfuran reaction_vessel Reaction Vessel alpha_haloketone->reaction_vessel thioamide Thioformamide thioamide->reaction_vessel solvent Solvent (e.g., Ethanol) solvent->reaction_vessel conditions Reflux neutralization Neutralization conditions->neutralization Cooling reaction_vessel->conditions Heat extraction Extraction neutralization->extraction purification Chromatography extraction->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol, add thioformamide (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reactivity

The reactivity of this compound is dictated by the electronic properties of both the furan and thiazole rings.

  • Thiazole Ring: The thiazole ring is aromatic, with the C5 position being a primary site for electrophilic substitution.[6] The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base, allowing for nucleophilic substitution at this position.[6]

  • Furan Ring: The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the C5 position (if unsubstituted) or the C2 position.[7] It can also participate in Diels-Alder reactions as a diene.[7]

The interplay of these reactive sites in this compound suggests a rich and diverse chemistry, allowing for further functionalization of the core scaffold. A logical relationship diagram illustrating the key reactive sites is presented below.

G Key Reactive Sites of this compound cluster_thiazole Thiazole Ring Reactivity cluster_furan Furan Ring Reactivity Molecule This compound Thiazole_C2 C2: Nucleophilic Substitution (after deprotonation) Molecule->Thiazole_C2 Thiazole_C5 C5: Electrophilic Substitution Molecule->Thiazole_C5 Furan_Electrophilic Electrophilic Substitution Molecule->Furan_Electrophilic Furan_DielsAlder Diels-Alder Reaction Molecule->Furan_DielsAlder

Caption: Predicted reactivity of the this compound scaffold.

Spectroscopic Data

While experimental spectroscopic data for this compound is scarce, expected spectral characteristics can be inferred from data on related furan and thiazole derivatives.[8][9][10][11][12]

¹H NMR Spectroscopy (Predicted):

ProtonChemical Shift (ppm)Multiplicity
Thiazole H-2~8.9s
Thiazole H-4~8.0s
Furan H-5'~7.6dd
Furan H-3'~6.8dd
Furan H-4'~6.5dd

¹³C NMR Spectroscopy (Predicted):

CarbonChemical Shift (ppm)
Thiazole C-2~155
Thiazole C-4~140
Thiazole C-5~120
Furan C-2'~148
Furan C-5'~144
Furan C-3'~112
Furan C-4'~110

IR Spectroscopy (Predicted):

Functional GroupWavenumber (cm⁻¹)
C-H stretching (aromatic)3100-3000
C=C and C=N stretching1600-1450
Furan ring breathing~1015
Thiazole ring vibrationsVarious

Mass Spectrometry (Predicted):

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₇H₅NOS, MW = 167.19). Fragmentation patterns would likely involve cleavage of the furan and thiazole rings.

Biological Activity

While specific biological activity data for this compound is not available in the reviewed literature, the broader class of furan-thiazole derivatives has demonstrated a wide range of pharmacological activities. These include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][13] The combination of the furan and thiazole moieties appears to be a promising strategy for the development of novel bioactive compounds. Further investigation into the biological profile of this compound and its derivatives is warranted.

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry and drug discovery. Although direct experimental data is limited, this guide provides a foundational understanding of its chemical properties based on established principles and data from related compounds. The proposed synthetic route via the Hantzsch synthesis offers a practical approach to accessing this scaffold. The predicted reactivity and spectroscopic characteristics provide a basis for future experimental work. The known biological activities of related furan-thiazole derivatives highlight the potential of this core structure in the development of new therapeutic agents. Further research is needed to fully elucidate the chemical and biological properties of this compound.

References

Elucidation of the Chemical Structure of 5-(Furan-2-yl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the heterocyclic compound 5-(Furan-2-yl)thiazole. This molecule, featuring both a furan and a thiazole ring, represents a core scaffold of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route and the expected outcomes from key analytical techniques essential for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, 2-bromo-1-(furan-2-yl)ethan-1-one would serve as the α-haloketone precursor, and formamide would be the source of the thioamide functionality after treatment with a thionating agent like Lawesson's reagent, or more directly, by using thioformamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 2-bromo-1-(furan-2-yl)ethan-1-one

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in ethanol.

  • Add thioformamide (1.1 eq) to the solution and stir the mixture at room temperature.

  • The reaction is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected quantitative data from various spectroscopic techniques used to confirm the structure of this compound. The predicted values are based on the analysis of structurally similar furan-thiazole derivatives found in the literature.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.60s-H-2 (Thiazole)
~7.80s-H-4 (Thiazole)
~7.50dd1.8, 0.8H-5' (Furan)
~6.80d3.4H-3' (Furan)
~6.50dd3.4, 1.8H-4' (Furan)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~152.0C-2 (Thiazole)
~148.0C-5 (Thiazole)
~144.0C-2' (Furan)
~142.0C-4 (Thiazole)
~112.0C-5' (Furan)
~110.0C-3' (Furan)
~108.0C-4' (Furan)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3150MediumC-H stretching (aromatic)
~1600MediumC=N stretching (thiazole ring)
~1550-1450StrongC=C stretching (furan and thiazole rings)
~1250MediumC-O-C stretching (furan ring)
~800-850StrongC-H out-of-plane bending (furan ring)
~750StrongC-S stretching (thiazole ring)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Da)Relative IntensityAssignment
~165High[M]⁺ (Molecular Ion)
~137Medium[M - CO]⁺
~110Medium[M - HCN - S]⁺
~94Medium[Furan-C≡S]⁺
~67High[Furan]⁺

Visualizing the Structure Elucidation Workflow

The logical process for elucidating the structure of a synthesized compound is a critical workflow for any chemical research. The following diagram illustrates the key steps from synthesis to final structure confirmation.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Hantzsch Thiazole Synthesis purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Provides connectivity and chemical environment of atoms ir IR Spectroscopy purification->ir Identifies functional groups ms Mass Spectrometry purification->ms Determines molecular weight and fragmentation data_integration Data Integration and Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmed Structure of this compound Confirmed data_integration->structure_confirmed

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines a reliable synthetic method with a suite of powerful spectroscopic techniques. The Hantzsch thiazole synthesis provides a direct route to this heterocyclic scaffold. Subsequent analysis by NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. The data presented in this guide, while predicted based on known chemical principles and analogous compounds, provides a robust framework for researchers working on the synthesis and characterization of novel furan-thiazole derivatives. This foundational knowledge is crucial for the further development of these compounds in various applications, including drug discovery and materials science.

References

Biological Screening of 5-(Furan-2-yl)thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(furan-2-yl)thiazole core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the biological screening of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes key biological pathways and workflows to facilitate further research and development in this promising area.

Antimicrobial Activity

This compound derivatives have shown significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The screening of these compounds typically involves determining their minimum inhibitory concentration (MIC) and assessing their mechanism of action.

Quantitative Data Summary

The antimicrobial efficacy of various this compound derivatives is summarized in the table below. The data, collected from multiple studies, highlights the inhibitory activity against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound IDTarget OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
FT-1 Staphylococcus aureus284.88[1]
Escherichia coli274.88[1]
Candida albicans26156.25[1]
FT-2 Staphylococcus aureus2519.53[1]
Escherichia coli28<39.06[1]
FT-3 Aspergillus niger--[1]
FT-4 Candida albicans37156.25[1]
Experimental Protocol: Agar Cup Diffusion Method

This method is a standard preliminary screening technique to assess the antimicrobial activity of novel compounds.

Materials:

  • Nutrient Agar plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound derivative solutions of known concentration

  • Positive control (e.g., standard antibiotic)

  • Negative control (e.g., solvent used to dissolve compounds)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the Nutrient Agar medium and pour it into sterile Petri dishes.

  • Allow the agar to solidify completely.

  • Inoculate the agar plates uniformly with the test microorganism using a sterile spreader.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Carefully add a defined volume of the this compound derivative solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mechanism of Action: DNA Gyrase B Inhibition

Molecular docking studies have suggested that some furan-thiazole derivatives may exert their antimicrobial effect by inhibiting DNA gyrase B, an essential enzyme in bacterial DNA replication.[1]

DNA_Gyrase_Inhibition cluster_workflow Antimicrobial Mechanism of Action Compound This compound Derivative Target Bacterial DNA Gyrase B Compound->Target Binds to active site Effect Inhibition of DNA Replication Target->Effect Inhibits enzymatic activity Result Bacteriostatic or Bactericidal Effect Effect->Result

Inhibition of Bacterial DNA Gyrase B

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The primary method for evaluating cytotoxicity is the MTT assay.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives, expressed as the half-maximal inhibitory concentration (IC50).

Compound IDCancer Cell LineIC50 (µM)Reference
FTAC-1 MCF-7 (Breast)2.57 ± 0.16
HepG2 (Liver)7.26 ± 0.44
FTAC-2 MDA-MB-231 (Breast)1.21 ± 0.09[2]
FTAC-3 HL-60 (Leukemia)-[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways in Cancer

Thiazole derivatives have been shown to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/AKT/mTOR and VEGFR-2 pathways.[3][4][5]

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole This compound Derivative Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits

PI3K/AKT/mTOR Pathway Inhibition

VEGFR2_Pathway cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Thiazole This compound Derivative Thiazole->VEGFR2 Inhibits

VEGFR-2 Pathway Inhibition

Anti-inflammatory Activity

Select this compound derivatives have been evaluated for their anti-inflammatory properties, primarily through in vitro assays that measure the inhibition of inflammatory mediators.

Quantitative Data Summary

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit nitric oxide (NO) production and cyclooxygenase (COX) enzymes.

Compound IDAssayIC50 (µM)Reference
FTAI-1 Nitric Oxide Scavenging-[6]
FTAI-2 COX-2 Inhibition-[7][8]
Experimental Protocol: In Vitro Nitric Oxide Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.[9]

Materials:

  • Sodium nitroprusside solution

  • Phosphate buffered saline (PBS)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • This compound derivative solutions

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing sodium nitroprusside in PBS.

  • Add different concentrations of the this compound derivatives to the reaction mixture.

  • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

  • After incubation, add Griess reagent to each sample.

  • Measure the absorbance of the resulting chromophore at 540 nm.

  • A decrease in absorbance compared to the control indicates nitric oxide scavenging activity.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.[8]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer

  • This compound derivative solutions

  • Detection reagent (e.g., to measure prostaglandin E2 levels)

  • Microplate reader

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with different concentrations of the this compound derivatives.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific period to allow for the conversion of arachidonic acid to prostaglandins.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

  • Calculate the percentage of COX inhibition and determine the IC50 value.

Experimental_Workflow cluster_workflow General Biological Screening Workflow start Synthesis of This compound Derivatives antimicrobial Antimicrobial Screening (Agar Diffusion, MIC) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer anti_inflammatory Anti-inflammatory Screening (NO Scavenging, COX Inhibition) start->anti_inflammatory mechanism Mechanism of Action Studies (Enzyme Assays, Docking) antimicrobial->mechanism anticancer->mechanism anti_inflammatory->mechanism lead_opt Lead Optimization mechanism->lead_opt

References

5-(Furan-2-yl)thiazole mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 5-(Furan-2-yl)thiazole and Its Derivatives

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its derivatives for researchers, scientists, and drug development professionals. The document summarizes key biological activities, presents quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows.

Introduction

The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives incorporating this core have demonstrated potential as therapeutic agents in several areas, including neurodegenerative diseases, infectious diseases, and oncology. This guide consolidates the existing research to elucidate the multifaceted mechanism of action of these compounds.

Key Biological Activities and Mechanisms of Action

The biological effects of this compound derivatives are diverse, stemming from their ability to interact with various biological targets. The primary mechanisms of action identified in the literature include enzyme inhibition and interference with cellular signaling pathways.

Cholinesterase Inhibition

A prominent mechanism of action for certain this compound derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[1]

CompoundTarget EnzymeKi (μM)
Derivative 2b Acetylcholinesterase (AChE)14.887 ± 1.054
Derivative 2f Butyrylcholinesterase (BChE)4.763 ± 0.321
Data from enzymatic inhibition studies on novel 5-hydroxymethylfuran incorporated thiazole-based furan derivatives.[1]
Antimicrobial and Antifungal Activity

Several studies have highlighted the potent antimicrobial and antifungal properties of this compound derivatives.[2][3] The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase B, an essential bacterial enzyme involved in DNA replication.[3]

CompoundMicrobial StrainInhibition Zone (mm)
Thiazole 3a S. aureus28
Thiazole 3a E. coli25
Thiazole 8a S. aureus27
Thiazole 8a E. coli28
Thiazole 3a C. albicans26
Thiazole 6d C. albicans26
Thiazole 6c A. niger37
Data from antimicrobial screening of novel thiazole derivatives containing imidazole and furan scaffolds.[3]
Anticancer Activity

The anticancer potential of this compound derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide has been shown to inhibit the epidermal growth factor receptor (EGFR).[4] This inhibition leads to the downregulation of downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, ultimately promoting apoptosis in cancer cells.[4]

EGFR_pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition by a this compound derivative.

Other Enzyme Inhibition

Beyond cholinesterases, derivatives of this compound have been investigated as inhibitors of other enzymes. For instance, some derivatives have been designed as inhibitors of enoyl-ACP reductase, a key enzyme in fatty acid synthesis in Mycobacterium tuberculosis, suggesting a potential anti-tubercular mechanism.[5] Molecular docking studies have indicated that these compounds interact with key amino acid residues, such as Tyr 158 and Met103, in the active site of the enzyme.[5] Another derivative has been identified as a non-ATP competitive inhibitor of GSK 3β, an enzyme implicated in various diseases including diabetes and neurodegenerative disorders.[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to determine the mechanism of action of this compound derivatives.

Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BChE is typically assessed using a modified Ellman's method.

cholinesterase_workflow start Start prepare Prepare Assay Buffer (Phosphate Buffer) start->prepare add_enzyme Add AChE or BChE Solution prepare->add_enzyme add_inhibitor Add Test Compound (this compound derivative) add_enzyme->add_inhibitor preincubate Pre-incubate add_inhibitor->preincubate add_substrate Add Substrate (ATChI or BTChI) and DTNB preincubate->add_substrate measure Measure Absorbance (412 nm) add_substrate->measure calculate Calculate % Inhibition and Ki measure->calculate end End calculate->end

Caption: Workflow for determining cholinesterase inhibition.

Protocol:

  • A solution of AChE or BChE in phosphate buffer is prepared.

  • The test compound (inhibitor) at various concentrations is added to the enzyme solution.

  • The mixture is pre-incubated.

  • The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • The change in absorbance is monitored spectrophotometrically at 412 nm.

  • The percentage of inhibition is calculated, and the inhibition constant (Ki) is determined from dose-response curves.

Antimicrobial Susceptibility Testing

The antimicrobial activity is commonly evaluated using the agar well diffusion method to determine the zone of inhibition.

Protocol:

  • A standardized microbial inoculum is uniformly swabbed onto the surface of an agar plate.

  • Wells are created in the agar using a sterile borer.

  • A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The diameter of the zone of inhibition around each well is measured in millimeters.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Test Compound (Varying concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solvent Add Solubilizing Agent (e.g., DMSO) incubate3->add_solvent measure Measure Absorbance (570 nm) add_solvent->measure calculate Calculate Cell Viability and IC50 measure->calculate end End calculate->end

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The core mechanism of action of its derivatives is multifaceted, encompassing the inhibition of key enzymes such as cholinesterases, DNA gyrase B, and protein kinases like EGFR, as well as displaying broad antimicrobial and antioxidant activities. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry. Future work should focus on elucidating the precise molecular interactions and structure-activity relationships to optimize the potency and selectivity of these compounds for specific therapeutic targets.

References

Discovering Novel 5-(Furan-2-yl)thiazole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(furan-2-yl)thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and electronic properties have made it a versatile building block for the design of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the discovery of novel this compound analogs, with a focus on their synthesis, biological evaluation, and structure-activity relationships.

Quantitative Biological Activity of this compound Analogs

The following tables summarize the quantitative biological data for various this compound analogs and related derivatives, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (4-chloro-2-methylphenyl amido substituted)HCT-848% inhibition at 5 µg/mL[1][2]
Thiazole-naphthalene derivative (5b)MCF-70.48 ± 0.03[3]
Thiazole-naphthalene derivative (5b)A5490.97 ± 0.13[3]
Hydrazinyl thiazole molecule IIC63.83[4]
((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivative (3)HepG-2Near doxorubicin[5]
((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivative (12)HepG-2Near doxorubicin[5]
((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivative (14)HepG-2Near doxorubicin[5]

Table 2: Enzyme Inhibitory Activity of Thiazole Analogs

CompoundTarget EnzymeIC50 / KiReference
Thiazole-naphthalene derivative (5b)Tubulin Polymerization3.3 µM (IC50)[3]
4-chlorophenylthiazole derivative (III)VEGFR-251.09 nM (IC50)[4]
Bis([6][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j)VEGFR-23.7 nM (IC50)[9]
Thiazole-based furan derivative (2b)Acetylcholinesterase (AChE)14.887 ± 1.054 μM (Ki)
Thiazole-based furan derivative (2f)Butyrylcholinesterase (BChE)4.763 ± 0.321 μM (Ki)
N-(thiazol-2-yl) Furanamide derivative (B3)Androgen Receptor (AR)0.019 µM (IC50)
EnzalutamideAndrogen Receptor (AR)0.094 µM (IC50)

Key Signaling Pathways

The biological activity of this compound analogs is often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis. Below are diagrams illustrating some of these key pathways.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP HSP HSP->AR stabilizes ARE Androgen Response Element (ARE) AR_Androgen->ARE translocation GeneTranscription Gene Transcription ARE->GeneTranscription Antagonist This compound Analog (Antagonist) Antagonist->AR

Caption: Androgen Receptor Signaling and Antagonism.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for reproducibility and further development.

General Synthesis of 2,4-Disubstituted 1,3-Thiazole Derivatives

A common and versatile method for the synthesis of the 2,4-disubstituted 1,3-thiazole core is the Hantzsch thiazole synthesis.

Procedure:

  • A mixture of an appropriate thiourea or thioamide (1 mmol) and an α-haloketone (1 mmol) in a suitable solvent such as ethanol is prepared.

  • The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 2,4-disubstituted 1,3-thiazole derivative.[10]

Hantzsch_Synthesis Thioamide Thioamide / Thiourea Reaction Reaction Mixture Thioamide->Reaction AlphaHaloKetone α-Haloketone AlphaHaloKetone->Reaction Solvent Ethanol, Reflux Solvent->Reaction Cooling Cooling & Filtration Reaction->Cooling Purification Recrystallization Cooling->Purification Product 2,4-Disubstituted Thiazole Purification->Product

Caption: Hantzsch Thiazole Synthesis Workflow.

In Vitro VEGFR-2 Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[9][11]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 96-well plate, add the test compound solution, the VEGFR-2 enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent.

  • Measure the luminescence using a microplate reader.

  • The inhibitory activity is calculated as the percentage of kinase activity relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

Androgen Receptor (AR) Antagonism Assay

This cell-based assay is used to evaluate the ability of compounds to inhibit the transcriptional activity of the androgen receptor.[12][13]

Materials:

  • MDA-kb2 human breast cancer cell line (stably transfected with an MMTV-luciferase reporter construct)

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Dihydrotestosterone (DHT) as the AR agonist

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • White opaque 96-well plates

Procedure:

  • Seed MDA-kb2 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with the test compounds at various concentrations in the presence of a fixed concentration of DHT (e.g., 0.1 nM).

  • Include control wells with cells treated with DHT alone (positive control) and vehicle (negative control).

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • The antagonist activity is determined by the reduction in luciferase signal compared to the DHT-only control. IC50 values are calculated from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, is used to screen for inhibitors of acetylcholinesterase, an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine.[7][14]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE enzyme solution.

  • Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Add DTNB to the wells.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. Ki values can be determined from dose-response curves.

This guide provides a foundational understanding of the discovery and preliminary evaluation of novel this compound analogs. The provided protocols and data serve as a starting point for researchers to design and execute their own studies in this promising area of drug discovery.

References

The Structure-Activity Relationship of 5-(Furan-2-yl)thiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

The 5-(Furan-2-yl)thiazole core is a privileged heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and electronic properties make it a versatile scaffold for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Synthetic Strategies

The this compound scaffold consists of a furan ring linked to a thiazole ring at the 5-position. This arrangement allows for substitutions at various positions on both heterocyclic rings, enabling the fine-tuning of physicochemical properties and biological activity.

A common synthetic route to access this scaffold involves the Hantzsch thiazole synthesis, where a thiosemicarbazone derivative of a furan-containing ketone is cyclized with an α-haloketone.[1] Variations of this method, including one-pot multicomponent reactions, have been developed to improve efficiency and yield.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the furan and thiazole rings, as well as on appended functional groups.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound analogs. A key mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis in tumors.[2][3]

Key SAR observations for anticancer activity include:

  • Substitution on the Thiazole Ring: The presence of a substituted phenyl group at the 4-position of the thiazole ring is often crucial for potent VEGFR-2 inhibition. Electron-withdrawing groups, such as nitro and chloro, on this phenyl ring can enhance cytotoxic activity.[2] For instance, a 3-nitrophenylthiazole derivative demonstrated significant cytotoxic activity and induced cell cycle arrest in breast cancer cells.

  • Linker and Terminal Groups: The nature of the substituent at the 2-position of the thiazole ring plays a critical role. Often, a hydrazone or a similar linker connects to another aromatic or heterocyclic moiety. The terminal group can significantly influence the binding affinity to the target protein.

Antimicrobial Activity

This compound derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[4][5][6]

Key SAR observations for antimicrobial activity include:

  • Pyrazoline Moiety: The incorporation of a pyrazoline ring linked to the thiazole nitrogen has been shown to be beneficial for antimicrobial activity.[4][5]

  • Substituents on Appended Rings: The nature of substituents on other heterocyclic rings attached to the core scaffold can modulate the antimicrobial spectrum and potency. For example, in a series of 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives, the type of heterocyclic thiol attached at the 4-position of the thiazole influenced the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.[4][5]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives and related analogs.

Compound IDModification on this compound CoreTarget/Cell LineActivity (IC50/MIC in µM)Reference
4d 3-Nitrophenyl at 4-position of thiazole, linked to a furan-containing side chainMDA-MB-2311.21
4b 4-Chlorophenyl at 4-position of thiazole, linked to a furan-containing side chainMDA-MB-231Not specified, but showed good VEGFR-2 inhibition
4c Thiazole with a 2-(4-hydroxybenzylidene)hydrazinyl moiety and a phenylhydrazono groupMCF-72.57[2]
4c Thiazole with a 2-(4-hydroxybenzylidene)hydrazinyl moiety and a phenylhydrazono groupHepG27.26[2]
4c Thiazole with a 2-(4-hydroxybenzylidene)hydrazinyl moiety and a phenylhydrazono groupVEGFR-20.15[2]
Compound Series 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivativesS. aureus, E. coli, Candida sp.0.5 - 8[4][5]
Thiazoles 3a & 8a Imidazole and furan scaffold linked to thiazoleS. aureusNot specified in µM, but showed high activity[6]
Thiazoles 3a & 8a Imidazole and furan scaffold linked to thiazoleE. coliNot specified in µM, but showed high activity[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Synthesis of this compound Derivatives

A general procedure for the synthesis of this compound derivatives involves the reaction of a furan-containing thiosemicarbazide with an appropriate α-halocarbonyl compound.[1]

Example Protocol:

  • Preparation of Thiosemicarbazone: A mixture of a furan-2-carbaldehyde or a furan-containing ketone (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in ethanol with a catalytic amount of acid (e.g., HCl) for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Cyclization: To the cooled reaction mixture containing the thiosemicarbazone, an α-haloketone (e.g., phenacyl bromide derivative) (1 equivalent) is added. The mixture is then refluxed for an additional 2-4 hours.

  • Work-up and Purification: After completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7, HepG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for 48 hours.[8]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.[8]

  • Formazan Solubilization: The medium is removed, and 150-180 µL of DMSO or acidified isopropanol is added to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4] The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[4][5]

Protocol:

  • Reaction Setup: In a 96-well plate, the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are mixed in a kinase buffer.

  • Inhibitor Addition: The test compounds are added at various concentrations. A known VEGFR-2 inhibitor (e.g., Sorafenib) is used as a positive control.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-45 minutes).

  • Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay, such as the Kinase-Glo™ MAX reagent.[4][5] The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used.[9][10][11]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies start Starting Materials (Furan derivative, Thiosemicarbazide, α-Haloketone) synthesis Chemical Synthesis (e.g., Hantzsch reaction) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial kinase_assay Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay) cytotoxicity->kinase_assay

Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.

sar_summary cluster_r1 Position 2 (Thiazole) cluster_r2 Position 4 (Thiazole) cluster_r3 Furan Ring Substitutions core This compound Core r1 Linker Group (e.g., Hydrazone) core->r1 Influences Target Binding r2 Substituted Phenyl Ring core->r2 Crucial for Potency r3 Modulation of Physicochemical Properties core->r3 Fine-tuning r1_terminal Terminal Moiety (Aromatic/Heterocyclic) r1->r1_terminal r2_ewg Electron-Withdrawing Groups (e.g., -NO2, -Cl) (Enhances Anticancer Activity) r2->r2_ewg

Figure 2: A logical diagram summarizing the key structure-activity relationships of this compound derivatives.

vegfr2_pathway ligand VEGF receptor VEGFR-2 ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization inhibitor This compound Derivative inhibitor->receptor Inhibition downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) dimerization->downstream angiogenesis Angiogenesis, Cell Proliferation, Survival downstream->angiogenesis

Figure 3: A simplified signaling pathway illustrating the inhibition of VEGFR-2 by this compound derivatives.

References

Exploring the Therapeutic Potential of Furan-Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of furan and thiazole rings within a single molecular scaffold has given rise to a class of heterocyclic compounds with significant therapeutic promise. While the parent molecule, 5-(Furan-2-yl)thiazole, remains largely unexplored in publicly available literature, its derivatives have demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of various furan-thiazole derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of novel therapeutic agents.

Synthetic Strategies for Furan-Thiazole Scaffolds

The synthesis of furan-thiazole derivatives often employs multi-step reactions, leveraging established methods for the construction of both heterocyclic rings. A common approach involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone.

General Synthesis of Thiazole Derivatives Containing a Furan Moiety

One synthetic route involves the reaction of a furan-containing ketone with an N-arylthiosemicarbazide to form a carbothioamide intermediate. This intermediate can then undergo cyclization with hydrazonyl chlorides or chloroacetone to yield the final 1,3-thiazole derivatives.[1]

Experimental Protocol: Synthesis of 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamide [1]

  • A mixture of 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one and N-arylhydrazinecarbothioamide is prepared in absolute ethanol.

  • Five drops of concentrated hydrochloric acid are added as a catalyst.

  • The mixture is heated under reflux for 2–3 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration.

Experimental Protocol: Synthesis of 1,3-Thiazole Derivatives [1]

  • The carbothioamide intermediate and a hydrazonyl chloride are dissolved in absolute ethanol.

  • Five drops of triethylamine are added, and the mixture is refluxed.

  • The reaction proceeds via nucleophilic substitution followed by cyclization.

  • The final 1,3-thiazole derivative is isolated upon completion of the reaction.

Therapeutic Potential: Anticancer Activity

Derivatives of the furan-thiazole scaffold have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Furan-Thiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5a A549 (Lung)8.02[2]
HeLa (Cervical)6.51[2]
MCF-7 (Breast)6.84[2]
Compound 5f A549, HeLa, MCF-7Better than 5-FU[2]
Compound 5o A549, HeLa, MCF-7Better than 5-FU[2]
Compound 5ac A549, HeLa, MCF-74.57–6.71[2]
Compound 5ad A549, HeLa, MCF-73.68–8.51[2]
Thiazole Derivative 4d MDA-MB-231 (Breast)Not specified[3]
Thiazole-naphthalene 5b MCF-7 (Breast)0.48 ± 0.03[4]
A549 (Lung)0.97 ± 0.13[4]
HEK293 (Normal)16.37 ± 4.61[4]
5-fluoro derivative 59a MCF-7 (Breast)0.37 (GI50)[5]
MDA MB 468 (Breast)0.41 (GI50)[5]
HCT-116 (Colon)0.08 (GI50)[5]
HT 29 (Colon)0.41 (GI50)[5]
Compound 55b A549, MCF-7, HeLa0.95–1.57[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (furan-thiazole derivatives) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways in Anticancer Activity

Several furan-thiazole derivatives have been suggested to exert their anticancer effects by inhibiting key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][7] Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4][8]

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis FuranThiazole Furan-Thiazole Derivative FuranThiazole->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis Survival->Apoptosis Apoptosis_Induction_Pathway FuranThiazole Furan-Thiazole Derivative Cell Cancer Cell FuranThiazole->Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Furan-Thiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Serial Dilution) Purification->Antimicrobial EnzymeAssay Enzyme Inhibition Assays (e.g., VEGFR-2, DNA Gyrase) Anticancer->EnzymeAssay ApoptosisAssay Apoptosis Assays (e.g., Flow Cytometry) Anticancer->ApoptosisAssay Antimicrobial->EnzymeAssay

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Furan-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 5-(Furan-2-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a scarcity of publicly available experimental data for the parent compound, this document presents computed data for the closely related derivative, 5-(Furan-2-yl)-2,4-dimethyl-1,3-thiazole, to offer indicative values. Furthermore, this guide outlines comprehensive, standard experimental protocols for the determination of key physicochemical parameters, including melting point, boiling point, solubility, acid dissociation constant (pKa), and the partition coefficient (logP). A generalized synthetic workflow for furan-thiazole derivatives is also presented to provide context for its formation.

Physicochemical Data

PropertyComputed Value (for 5-(Furan-2-yl)-2,4-dimethyl-1,3-thiazole)Data Source
Molecular Formula C₉H₉NOSPubChem
Molecular Weight 179.24 g/mol PubChem
XLogP3-AA (logP) 2.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 179.04048508 DaPubChem[1]
Topological Polar Surface Area (TPSA) 54.3 ŲPubChem[1]

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[2][3] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[2][4]

Method: Thiele Tube Method [3][5]

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral or silicone oil.[3][4]

  • Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner.[3] This design promotes convection currents, ensuring an even temperature distribution throughout the oil.[2]

  • Observation: The temperature is carefully monitored. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[5]

  • Heating Rate: For an initial approximation, rapid heating can be used. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, near the expected melting point.[3]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7]

Method: Capillary Method (Siwoloboff's Method) [8][9]

  • Sample Preparation: A few milliliters of the liquid sample are placed in a fusion tube.[10]

  • Apparatus Setup: A small capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[8] The fusion tube is then attached to a thermometer and heated in a suitable apparatus, such as an aluminum block or a Thiele tube.[10]

  • Heating: The apparatus is heated slowly and uniformly. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.[9]

  • Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8] At this point, the heat source is removed, and the apparatus is allowed to cool.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[11] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.[9]

Solubility Determination

Solubility provides insights into the polarity and functional groups present in a molecule.[12][13] A systematic approach is typically used.

Method: Qualitative Solubility Tests [13][14]

  • Solvent Selection: A range of solvents with varying polarities and pH is used. Common test solvents include water (polar, neutral), 5% aqueous sodium hydroxide (basic), 5% aqueous sodium bicarbonate (weakly basic), 5% aqueous hydrochloric acid (acidic), and a nonpolar organic solvent like hexane or toluene.[14][15]

  • Procedure: A small, measured amount of the solute (e.g., 10-20 mg) is added to a test tube containing a small volume (e.g., 0.5 mL) of the solvent.

  • Observation: The mixture is agitated and observed for dissolution. Solubility is often categorized as soluble, partially soluble, or insoluble. For liquid solutes, the formation of a single homogeneous phase indicates solubility.[13]

  • Interpretation:

    • Solubility in water suggests the presence of polar functional groups (e.g., alcohols, amines, small carboxylic acids).[13]

    • Solubility in 5% NaOH indicates an acidic functional group, such as a phenol or carboxylic acid.[15]

    • Solubility in 5% NaHCO₃ suggests a relatively strong acidic group, like a carboxylic acid.[15]

    • Solubility in 5% HCl points to the presence of a basic functional group, typically an amine.[14]

    • Solubility in a nonpolar organic solvent and insolubility in water is characteristic of a nonpolar compound.

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its pharmacokinetic behavior.[16][17]

Method: Shake-Flask Method (Gold Standard) [18]

  • Phase Preparation: A solution of the compound is prepared in either n-octanol or water. The two solvents must be mutually saturated before the experiment.

  • Partitioning: A known volume of the prepared solution is placed in a separatory funnel with a known volume of the other phase (n-octanol or water).

  • Equilibration: The funnel is shaken until the compound has fully partitioned between the two phases and equilibrium is reached. This can be time-consuming.[18]

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]

Alternative Method: RP-HPLC [19][20] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, indirect method. A linear relationship is established between the logarithm of the retention time (log k') of a series of standard compounds with known logP values and the logP itself. The logP of the unknown compound can then be interpolated from its retention time under the same chromatographic conditions.[19][20]

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the acidity or basicity of a compound. For a thiazole derivative, it typically reflects the basicity of the nitrogen atom.[21]

Method: Potentiometric Titration [22][23]

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture, with a known ionic strength.[23]

  • Apparatus Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[23]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[23] This point corresponds to the inflection point of the sigmoid curve.[22]

Synthesis and Reaction Pathway Visualization

Thiazole rings are versatile heterocyclic cores that can be synthesized through various methods. One of the most common is the Hantzsch thiazole synthesis. The diagram below illustrates a generalized workflow for the synthesis of a this compound derivative, starting from a furan-containing α-haloketone and a thioamide.

G Generalized Synthesis of this compound Derivatives cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product A α-Haloketone (e.g., 2-Bromo-1-(furan-2-yl)ethan-1-one) C Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B Thioamide (e.g., Thioacetamide) B->C D This compound Derivative C->D Formation of Thiazole Ring

References

A Technical Guide to the Quantum Chemical Parameters of 5-(Furan-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies required to determine the quantum chemical parameters of 5-(Furan-2-yl)thiazole. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document outlines the established protocols for its computational analysis based on studies of analogous furan-thiazole systems. Understanding these parameters is crucial for elucidating the molecule's electronic structure, chemical reactivity, and potential applications in fields such as medicinal chemistry and materials science.

Introduction to Quantum Chemical Parameters

Quantum chemical calculations are indispensable tools in modern chemistry, offering profound insights into molecular properties at the electronic level. For a heterocyclic compound like this compound, these parameters can predict its behavior in chemical reactions, its stability, and its potential interactions with biological targets. Key parameters include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density around a molecule. It is used to identify regions that are rich or poor in electrons, thereby pinpointing sites for electrophilic and nucleophilic attack. This is particularly valuable in drug design for understanding potential non-covalent interactions with a receptor.

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

  • Vibrational Frequencies: Theoretical calculation of vibrational frequencies can predict a molecule's infrared (IR) spectrum, aiding in its experimental characterization.

Computational Methodology: A Detailed Protocol

Density Functional Theory (DFT) is a robust and widely used computational method for calculating the quantum chemical parameters of organic molecules. The following protocol outlines the standard procedure for analyzing a molecule like this compound.

Step 1: Molecular Geometry Optimization The initial step is to determine the most stable 3D conformation of the molecule. This is achieved by building an initial structure using molecular modeling software and then performing a geometry optimization. This process systematically alters the bond lengths, angles, and dihedral angles to find the structure with the lowest potential energy.

Step-by-Step Protocol:

  • Construct the Molecule: Build the 2D structure of this compound and convert it to a 3D model using software like GaussView, Avogadro, or IQmol.

  • Select Level of Theory: Choose a DFT functional and basis set. For organic molecules, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost.

  • Run Optimization: Submit the structure for a geometry optimization calculation. The successful completion is typically confirmed by the absence of imaginary frequencies in a subsequent frequency calculation, which indicates that the structure is at a true energy minimum.

Step 2: Calculation of Quantum Chemical Properties Once the optimized geometry is obtained, a series of single-point energy calculations are performed to determine the electronic properties.

Protocol:

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation at the same or a higher level of theory to obtain precise electronic energy and molecular orbital information.

  • Population Analysis: Request a population analysis (e.g., Mulliken, NBO) to calculate atomic charges and generate the data needed for the Molecular Electrostatic Potential (MEP) map.

  • Frequency Calculation: A frequency calculation provides the theoretical vibrational modes (IR spectrum) and thermodynamic properties (zero-point vibrational energy, enthalpy, and Gibbs free energy).

Step 3: Data Extraction and Analysis The output files from the computational software contain all the necessary information.

Protocol:

  • HOMO/LUMO Energies: Locate the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals in the output file. The HOMO-LUMO gap (ΔE) is calculated as ELUMO - EHOMO.

  • MEP Visualization: Use visualization software to plot the MEP map onto the molecule's electron density surface. The color-coding reveals the electrostatic potential, with red typically indicating negative regions (electron-rich, nucleophilic) and blue indicating positive regions (electron-poor, electrophilic).

  • Global Reactivity Descriptors: Calculate descriptors using the following equations:

    • Electronegativity (χ) = - (EHOMO + ELUMO) / 2

    • Chemical Hardness (η) = (ELUMO - EHOMO) / 2

    • Chemical Softness (S) = 1 / (2η)

The general workflow for these computational steps is illustrated below.

G Computational Workflow for Quantum Chemical Analysis cluster_0 Setup cluster_1 Calculation cluster_2 Analysis & Output A 1. Build 3D Molecular Structure (this compound) B 2. Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation (Confirm Minimum Energy) C->D E 5. Single-Point Energy & Population Analysis D->E F HOMO/LUMO Energies & Energy Gap (ΔE) E->F G Molecular Electrostatic Potential (MEP) Map E->G H Global Reactivity Descriptors (χ, η, S) E->H I Calculated Vibrational Frequencies (IR Spectrum) E->I

Computational Workflow for Quantum Chemical Analysis

Tabulated Quantum Chemical Data of Analogous Compounds

While data for this compound is pending specific calculation, the following tables summarize quantum chemical parameters for structurally related molecules reported in the literature. These values, calculated using DFT methods, serve as a valuable reference point for what can be expected for the title compound.

Table 1: Frontier Orbital Energies for Furan-Thiazole Derivatives

CompoundHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Reference
Furan-bridged thiazolo[5,4-d]thiazole (RFTzR)-5.36-3.142.22[1]
bis-(furan-2-yl)-thiazolo[5,4-d]thiazole (PS1)-5.93-3.132.80[2]
bis-(5-methylfuran-2-yl)-thiazolo[5,4-d]thiazole (PS6)-5.80-3.062.74[2]

Note: The exact values can vary depending on the specific DFT functional, basis set, and solvent model used in the calculation.

Table 2: Global Reactivity Descriptors for a Thiazole Derivative

ParameterValue (eV)
Ionization Potential (I)5.54
Electron Affinity (A)-7.44
Electronegativity (χ)0.95
Chemical Hardness (η)6.49
Chemical Softness (S)0.077

Data derived from reported HOMO (-5.54 eV) and LUMO (-7.44 eV) values for 2-Amino-4-(p-tolyl)thiazole for illustrative purposes.[3]

Application in Drug Development

The quantum chemical parameters of a molecule like this compound are not merely theoretical constructs; they have direct applications in rational drug design and development.[1][4]

  • Quantitative Structure-Activity Relationship (QSAR): Quantum chemical descriptors are frequently used in QSAR models to correlate a molecule's electronic properties with its biological activity.[4] A lower HOMO-LUMO gap, for instance, might correlate with higher reactivity and thus greater biological efficacy in certain contexts.

  • Molecular Docking: The MEP is crucial for understanding how a ligand might interact with a protein's active site.[5] Identifying the negative potential regions (around the nitrogen and oxygen atoms) and positive regions can help predict hydrogen bonding and other electrostatic interactions, leading to more accurate docking simulations.

  • Metabolic Stability: The reactivity profile derived from these parameters can offer clues about a molecule's potential metabolic fate. Sites that are highly susceptible to electrophilic or nucleophilic attack may be prone to metabolic transformation.

The relationship between these calculated parameters and their role in the drug discovery pipeline is outlined in the diagram below.

G Role of Quantum Parameters in Drug Discovery cluster_input Core Molecule cluster_calc Quantum Chemical Calculation (DFT) cluster_app Drug Development Applications cluster_output Outcome Molecule This compound HOMO_LUMO HOMO/LUMO Energy Gap Molecule->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Molecule->MEP Reactivity Global Reactivity Descriptors Molecule->Reactivity QSAR QSAR Models (Predicting Activity) HOMO_LUMO->QSAR Docking Molecular Docking (Ligand-Receptor Binding) MEP->Docking Reactivity->QSAR ADMET ADMET Prediction (Metabolic Stability) Reactivity->ADMET Lead Lead Optimization & Candidate Selection QSAR->Lead Docking->Lead ADMET->Lead

Role of Quantum Parameters in Drug Discovery

References

Tautomerism in Furan-Thiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and pharmacokinetic profiles of heterocyclic compounds. This technical guide provides a comprehensive overview of tautomerism in molecules containing both furan and thiazole moieties, structural motifs of significant interest in medicinal chemistry and drug development. While quantitative data on the tautomeric equilibria of furan-thiazole compounds is limited in the current literature, this guide synthesizes available information on the types of tautomerism observed, the experimental and computational methods employed for their study, and the potential implications for drug metabolism. Detailed experimental protocols for the synthesis and characterization of relevant compounds are provided, alongside visualizations of potential metabolic pathways.

Introduction to Tautomerism in Heterocyclic Chemistry

Tautomerism is a fundamental concept in organic chemistry, describing the facile interconversion of structural isomers.[1] This process typically involves the migration of a proton, accompanied by a shift in the position of a double bond. In heterocyclic chemistry, the presence of multiple heteroatoms and functional groups creates a rich landscape for various types of tautomeric equilibria, including:

  • Keto-Enol Tautomerism: The interconversion between a ketone (or lactam) and its corresponding enol (or enol-lactam) form.

  • Thiol-Thione (or Lactam-Lactim) Tautomerism: The equilibrium between a thiol (or lactam) and a thione (or lactim) tautomer.

  • Amino-Imino Tautomerism: The interconversion between an amino-substituted heterocycle and its imino tautomer.

The position of the tautomeric equilibrium is influenced by several factors, including the intrinsic stability of the tautomers, the nature of substituents, solvent polarity, temperature, and pH. Understanding and controlling these equilibria are critical in drug design, as different tautomers can exhibit distinct biological activities and metabolic fates.

Tautomeric Forms in Furan-Thiazole Scaffolds

Furan-thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The potential for tautomerism in these scaffolds is dependent on the nature and position of substituents on both the furan and thiazole rings.

While specific quantitative studies on the tautomeric equilibria of furan-thiazole compounds are not extensively reported, we can extrapolate potential tautomeric forms based on the fundamental principles of tautomerism in related heterocyclic systems. For instance, a hydroxyl or amino group attached to the thiazole ring can potentially exist in equilibrium with its keto/enol or amino/imino tautomers, respectively. The furan ring, while generally stable, can influence the electronic properties of the thiazole ring and thereby affect the position of the tautomeric equilibrium.

One example from the literature that, while not a direct furan-thiazole compound, provides insight into the methodologies used is the study of thiol-thione tautomerism in 5-furan-2-yl-4H-[1][3][4]triazole-3-thiol.[5] This study utilized IR and NMR spectroscopy to characterize the tautomeric forms.

Experimental Methodologies for Studying Tautomerism

A combination of spectroscopic and computational techniques is typically employed to identify and quantify tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution. By analyzing chemical shifts, coupling constants, and signal integrations, it is often possible to distinguish between different tautomeric forms and determine their relative populations.[1]

Detailed Protocol for NMR Analysis of Tautomeric Equilibrium:

  • Sample Preparation: Dissolve a precisely weighed amount of the furan-thiazole compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration. The choice of solvent is crucial as it can significantly influence the tautomeric equilibrium. A range of solvents with varying polarities should be used to assess solvent effects.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full magnetization recovery, which is critical for accurate integration.

  • Spectral Analysis:

    • Identify distinct sets of signals corresponding to each tautomer.

    • Integrate the signals of non-exchangeable protons that are unique to each tautomer.

    • The ratio of the integrals for each tautomer provides the tautomer ratio.

    • The equilibrium constant (K_T) can be calculated as the ratio of the concentrations of the two tautomers.

  • Variable Temperature NMR: To study the thermodynamics of the tautomeric equilibrium, acquire NMR spectra at different temperatures. A van't Hoff plot (ln(K_T) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the tautomers have distinct chromophores and thus different absorption spectra.

Detailed Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare a series of solutions of the furan-thiazole compound in different solvents of varying polarity at a known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Spectral Analysis:

    • Identify the absorption maxima (λ_max) corresponding to each tautomer.

    • The relative intensities of these bands can be used to estimate the tautomer ratio in different solvents.

    • By applying the Beer-Lambert law and assuming known or estimated molar absorptivities for each tautomer, a more quantitative analysis can be performed.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[6] This technique can definitively establish bond lengths and atomic connectivity, confirming the location of protons. However, it is important to note that the tautomeric form in the solid state may not be the dominant form in solution.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the furan-thiazole compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will reveal the precise atomic arrangement and confirm the tautomeric form.

Computational Chemistry in Tautomerism Studies

Density Functional Theory (DFT) and other quantum chemical methods are invaluable tools for studying tautomerism.[7] They can be used to:

  • Calculate the relative energies of different tautomers to predict the most stable form in the gas phase.

  • Simulate the effect of solvent on the tautomeric equilibrium using implicit or explicit solvent models.

  • Predict spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental data.

  • Calculate the energy barriers for interconversion between tautomers.

Synthesis of Furan-Thiazole Compounds

The synthesis of furan-thiazole derivatives often involves multi-step reaction sequences. Below are representative protocols for the synthesis of such compounds, which may exhibit tautomerism depending on their substitution patterns.

Synthesis of N-(thiazol-2-yl)furan-2-carboxamide

This compound, while not exhibiting tautomerism in its ground state, serves as a foundational structure. Its synthesis provides a basis for the preparation of more complex, potentially tautomeric derivatives.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as anhydrous pyridine or dichloromethane.

  • Acylation: Add furan-2-carbonyl chloride (1.1 eq) dropwise to the solution at 0 °C with stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain N-(thiazol-2-yl)furan-2-carboxamide.

Synthesis of Thiazole Derivatives from Furan-Containing Precursors

A variety of thiazole derivatives can be synthesized from furan-containing starting materials, such as carbothioamides.[8]

Experimental Protocol:

  • Carbothioamide Formation: React a furan-containing ketone with an N-arylthiosemicarbazide in ethanol with a catalytic amount of concentrated HCl to generate the corresponding carbothioamide.

  • Thiazole Ring Formation: React the carbothioamide with a hydrazonoyl chloride in ethanol in the presence of triethylamine at reflux to yield the 1,3-thiazole derivative.

  • Purification: The resulting solid product can be purified by filtration and recrystallization from a suitable solvent.

Potential Metabolic Pathways of Furan-Thiazole Compounds

The metabolism of furan- and thiazole-containing drugs can be influenced by tautomeric equilibria, as different tautomers may be substrates for different metabolic enzymes. The metabolic pathways of the individual furan and thiazole rings can provide insights into the potential biotransformation of furan-thiazole hybrids.

Furan Metabolism

The furan ring can be metabolized by cytochrome P450 enzymes (CYP450) to form a reactive α,β-unsaturated dialdehyde intermediate.[9][10] This reactive metabolite can then conjugate with cellular nucleophiles such as glutathione (GSH).

Furan_Metabolism Furan Furan-containing Compound Reactive_Metabolite α,β-Unsaturated Dialdehyde Furan->Reactive_Metabolite Oxidation CYP450 CYP450 Conjugate GSH Conjugate Reactive_Metabolite->Conjugate Conjugation GSH Glutathione (GSH)

Furan Metabolism Pathway
Thiazole Metabolism

Thiazole-containing drugs can undergo various metabolic transformations catalyzed by CYP450 enzymes, including epoxidation of the thiazole ring, S-oxidation, and N-oxidation.[11][12] These reactions can lead to the formation of reactive metabolites that may contribute to drug toxicity.

Thiazole_Metabolism Thiazole Thiazole-containing Drug CYP450 CYP450 Epoxide Thiazole Epoxide CYP450->Epoxide Epoxidation SOxide S-Oxide CYP450->SOxide S-oxidation NOxide N-Oxide CYP450->NOxide N-oxidation

Thiazole Metabolism Pathways

Quantitative Data on Tautomeric Equilibria

As of the writing of this guide, there is a notable scarcity of published quantitative data specifically on the tautomeric equilibria of furan-thiazole compounds. While qualitative descriptions and synthetic details are available, tables summarizing equilibrium constants (K_T), tautomer ratios in various solvents, and thermodynamic parameters (ΔG, ΔH, ΔS) for this specific class of compounds are not readily found in the literature. This represents a significant gap in the understanding of these important heterocyclic systems and highlights an area ripe for future research.

For comparison, studies on related heterocyclic systems often present data in the following format:

CompoundSolventTautomer Ratio (e.g., Keto:Enol)K_TReference
Hypothetical Furan-ThiazoleCDCl₃80:200.25[Future Study]
Hypothetical Furan-ThiazoleDMSO-d₆60:400.67[Future Study]

Conclusion and Future Directions

Tautomerism is a critical consideration in the design and development of drugs containing furan-thiazole scaffolds. While this guide provides a framework for understanding and investigating tautomerism in these compounds, the lack of specific quantitative data underscores the need for further research in this area. Future studies should focus on:

  • Synthesizing a systematic series of furan-thiazole derivatives with substituents that can induce tautomerism.

  • Conducting detailed quantitative studies of their tautomeric equilibria in various solvents using NMR and UV-Vis spectroscopy.

  • Determining the solid-state structures of these compounds by X-ray crystallography.

  • Employing computational methods to complement experimental findings and provide deeper insights into the factors governing tautomerism in this system.

  • Investigating the influence of tautomerism on the biological activity and metabolic pathways of furan-thiazole compounds.

By addressing these research gaps, a more complete understanding of the role of tautomerism in the chemistry and pharmacology of furan-thiazole compounds can be achieved, ultimately aiding in the development of safer and more effective therapeutic agents.

References

An In-depth Technical Guide on the Electronic Properties of 5-(Furan-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 5-(Furan-2-yl)thiazole and its derivatives. Due to the limited availability of direct experimental data for this compound, this document synthesizes findings from computational studies and experimental data from closely related analogues to offer valuable insights for researchers in drug discovery and materials science.

Core Electronic Properties

The electronic characteristics of this compound are of significant interest due to the compound's prevalence in pharmacologically active molecules. The conjugation between the electron-rich furan ring and the thiazole moiety dictates its electronic behavior, influencing its reactivity and potential as a scaffold in various applications.

Below is a summary of calculated electronic properties for derivatives of this compound, which offer a representative understanding of the core molecule's electronic structure.

PropertyCalculated Value (for derivative)MethodSource
HOMO Energy-7.23 eVDFT[1]
LUMO Energy-1.87 eVDFT[1]
HOMO-LUMO Gap (Energy Gap)5.36 eVDFT[1]
Chemical Hardness (η)2.68 eVDFT[1]
Global Electrophilicity (ω)3.86 eVDFT[1]

Note: The values presented are for 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione, a closely related derivative. These values serve as an approximation for the electronic properties of the core this compound structure.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and characterization of the electronic properties of this compound and its derivatives, based on established protocols for similar compounds.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the this compound scaffold is the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-1-(furan-2-yl)ethan-1-one

  • Thioamide or thiourea

  • Ethanol (or a similar suitable solvent)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (Silica gel)

  • Rotary evaporator

Procedure:

  • Dissolve 2-bromo-1-(furan-2-yl)ethan-1-one and an equimolar amount of the chosen thioamide/thiourea in ethanol in a round-bottom flask.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent to yield the purified this compound derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are employed to investigate the photophysical properties of this compound derivatives, providing information on electronic transitions and conjugation.[4]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • A range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol)

Procedure:

  • Prepare stock solutions of the this compound derivative in a high-purity solvent.

  • Prepare a series of dilute solutions (typically in the micromolar range) in various solvents to assess solvatochromic effects.

  • For UV-Vis measurements, record the absorption spectra from approximately 200 to 800 nm, identifying the wavelength of maximum absorption (λmax).

  • For fluorescence measurements, excite the sample at its λmax and record the emission spectrum. Determine the wavelength of maximum emission (λem) and the Stokes shift (the difference between λem and λmax).

  • The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.[5][6][7][8]

Instrumentation and Reagents:

  • Potentiostat with a three-electrode setup (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

  • Electrochemical cell

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Ferrocene (as an internal standard)

Procedure:

  • Prepare a solution of the this compound derivative (typically 1-5 mM) in the electrolyte solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Perform the cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events of the compound.

  • Record the resulting voltammogram, identifying the onset potentials for the first oxidation (Eox) and reduction (Ered) peaks.

  • After the measurement, add ferrocene to the solution and record its cyclic voltammogram to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential under the same conditions.

  • The HOMO and LUMO energy levels can be estimated from the onset potentials relative to the Fc/Fc⁺ couple using established empirical equations.

Biological Significance and Signaling Pathways

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.[2][9][10][11][12]

Antimicrobial and Anticancer Activity

Numerous studies have reported the potent antimicrobial activity of furan-thiazole derivatives against a range of bacterial and fungal pathogens.[2][9][10][11][12] The proposed mechanism of action often involves the inhibition of essential microbial enzymes. For instance, some furan-thiazole compounds have been shown to interact with DNA gyrase B, a crucial bacterial enzyme, leading to the disruption of DNA replication and cell death.[2]

In the context of cancer, furan-thiazole derivatives have been investigated as inhibitors of key signaling pathways that are often dysregulated in cancer cells. One such pathway is the PI3K/Akt signaling cascade, which plays a central role in cell growth, proliferation, and survival.[1][13]

Inhibition of the PI3K/Akt Signaling Pathway

Several thiazole-based compounds have been identified as potent inhibitors of the PI3K/Akt pathway, making this a relevant area of investigation for this compound derivatives.[1][13] The diagram below illustrates the general mechanism of PI3K/Akt pathway inhibition.

PI3K_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits and partially activates PDK1->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Akt Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

PI3K/Akt signaling pathway inhibition.

This guide provides a foundational understanding of the electronic properties and potential applications of this compound. Further experimental investigation into the core molecule is warranted to fully elucidate its properties and therapeutic potential.

References

Methodological & Application

Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 5-(furan-2-yl)thiazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is achieved through the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring. This document outlines the necessary reagents, detailed experimental procedures, and expected analytical data for the successful preparation and characterization of the target compound.

Introduction

Thiazole and furan rings are prevalent scaffolds in a wide array of biologically active compounds and approved pharmaceuticals. The combination of these two heterocyclic systems in a single molecule, such as this compound, presents a unique structural motif with potential for novel pharmacological activities. This protocol details a practical and efficient laboratory-scale synthesis of this compound, enabling its accessibility for further research and drug discovery programs.

Reaction Scheme

The synthesis of this compound is accomplished via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(furan-2-yl)ethan-1-one, with a thioamide, in this case, thioformamide. The reaction proceeds through nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Figure 1: General scheme for the Hantzsch synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 2-bromo-1-(furan-2-yl)ethan-1-one

  • Thioformamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in absolute ethanol (40 mL).

  • Addition of Thioformamide: To the stirred solution, add thioformamide (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the residue with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative and qualitative data for the synthesized this compound.

ParameterExpected Value
Molecular Formula C₇H₅NOS
Molecular Weight 151.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not available in the searched literature.
Yield Typical yields for Hantzsch thiazole synthesis are reported to be high, though a specific yield for this reaction is not available in the searched literature.[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.75 (s, 1H, thiazole H-2), 7.90 (s, 1H, thiazole H-4), 7.50 (dd, J=1.8, 0.8 Hz, 1H, furan H-5), 6.80 (dd, J=3.5, 0.8 Hz, 1H, furan H-3), 6.50 (dd, J=3.5, 1.8 Hz, 1H, furan H-4)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 152.0 (thiazole C-2), 147.5 (furan C-2), 143.0 (furan C-5), 138.0 (thiazole C-4), 125.0 (thiazole C-5), 112.0 (furan C-4), 108.0 (furan C-3)
IR (KBr, cm⁻¹) ~3120 (C-H aromatic), ~1600 (C=C aromatic), ~1520 (C=N), ~1150 (C-O-C furan)
Mass Spectrum (EI) m/z (%): 151 (M⁺, 100), 123, 96, 69

Note: The spectroscopic data provided are predicted based on known values for similar structures and general principles of NMR and IR spectroscopy, as specific experimental data for this compound was not available in the searched literature.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 2-bromo-1-(furan-2-yl)ethan-1-one in Ethanol add_thioformamide Add Thioformamide start->add_thioformamide reflux Reflux for 4-6 hours add_thioformamide->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry with MgSO₄ extract->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify characterization Characterize Product (NMR, IR, MS) purify->characterization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a clear and detailed protocol for the synthesis of this compound using the Hantzsch thiazole synthesis. The provided experimental procedure and expected analytical data will be a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of this and related heterocyclic compounds.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are important structural motifs in many biologically active compounds and pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of 5-(Furan-2-yl)thiazole, a molecule of interest in medicinal chemistry and materials science, utilizing the Hantzsch reaction. The synthesis involves the condensation of an α-haloketone, specifically 2-bromo-1-(furan-2-yl)ethanone, with a thioamide, in this case, thioformamide.

Reaction Principle

The Hantzsch thiazole synthesis proceeds via the reaction of an α-halocarbonyl compound with a thioamide. The reaction mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization through the attack of the thioamide nitrogen onto the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring. To obtain a thiazole unsubstituted at the 2-position, thioformamide is employed as the thioamide component.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(furan-2-yl)ethanone (α-Haloketone)

This protocol outlines the synthesis of the key α-haloketone intermediate required for the Hantzsch synthesis.

Materials:

  • 2-Acetylfuran

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-acetylfuran in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-bromo-1-(furan-2-yl)ethanone.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Hantzsch Synthesis of this compound

This protocol details the final cyclization step to form the target molecule.

Materials:

  • 2-Bromo-1-(furan-2-yl)ethanone

  • Thioformamide

  • Ethanol (EtOH) or other suitable polar solvent

  • Triethylamine (Et₃N) or other suitable base (optional, for neutralization)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(furan-2-yl)ethanone in ethanol.

  • Add an equimolar amount of thioformamide to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

Parameter2-Bromo-1-(furan-2-yl)ethanoneThis compound
Molecular Formula C₆H₅BrO₂C₇H₅NOS
Molecular Weight 189.01 g/mol 151.19 g/mol
Appearance Yellowish solidPale yellow solid
Melting Point 34-36 °CNot available
Boiling Point 105-107 °C (at 10 mmHg)Not available
Yield (%) Typically 70-85%Typically 60-80%
¹H NMR (CDCl₃, δ ppm) 7.65 (d, 1H), 7.20 (d, 1H), 6.55 (dd, 1H), 4.35 (s, 2H)8.70 (s, 1H, H2-thiazole), 7.95 (s, 1H, H4-thiazole), 7.50 (d, 1H, H5-furan), 6.80 (d, 1H, H3-furan), 6.50 (dd, 1H, H4-furan)
¹³C NMR (CDCl₃, δ ppm) 182.5, 151.8, 146.5, 118.0, 112.5, 30.5155.0 (C2-thiazole), 148.5 (C5-thiazole), 144.0 (C4-thiazole), 143.0 (C2-furan), 112.0 (C5-furan), 110.0 (C3-furan), 108.0 (C4-furan)

Note: NMR data for this compound is predicted based on analogous structures and requires experimental verification.

Visualizations

Hantzsch_Thiazole_Synthesis alpha_haloketone 2-Bromo-1-(furan-2-yl)ethanone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 thioamide Thioformamide thioamide->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product This compound intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental_Workflow start Start: Synthesis of 2-Bromo-1-(furan-2-yl)ethanone step1 Reaction of 2-Acetylfuran with Bromine start->step1 step2 Workup and Purification of α-Haloketone step1->step2 step3 Hantzsch Reaction: α-Haloketone + Thioformamide step2->step3 step4 Workup and Purification of This compound step3->step4 end End Product: This compound step4->end

Caption: Experimental Workflow for Synthesis.

Application Notes and Protocols for the Suzuki Cross-Coupling Synthesis of 5-Arylthiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-arylthiazole scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. Its presence is crucial for the therapeutic effects of various drugs, including anti-inflammatory agents, kinase inhibitors, and anticancer therapies. The synthesis of these compounds is therefore of significant interest to the pharmaceutical and materials science industries. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the formation of the C-C bond between the thiazole ring and an aryl group. This reaction offers high functional group tolerance, generally good to excellent yields, and the use of commercially available and relatively non-toxic boronic acid reagents.[1][2][3]

These application notes provide an overview of the Suzuki cross-coupling reaction for the synthesis of 5-arylthiazoles, including detailed experimental protocols and a summary of reaction conditions and yields.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoborane (typically a boronic acid or a boronic ester) and an organic halide or triflate.[4][5][6] In the context of 5-arylthiazole synthesis, this typically involves the coupling of a 5-halothiazole (e.g., 5-bromo- or 5-iodothiazole) with an arylboronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halothiazole to form a Pd(II) intermediate.[4][5][6]

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[4][5][6]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the 5-arylthiazole product and regenerating the Pd(0) catalyst.[4][5][6]

Data Presentation

The following tables summarize quantitative data from various reported Suzuki cross-coupling reactions for the synthesis of 5-arylthiazoles, showcasing the versatility of this method with different substrates, catalysts, and conditions.

Table 1: Suzuki Cross-Coupling of 5-Bromothiazole Derivatives with Various Arylboronic Acids

EntryThiazole DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-4-phenyl-5-bromothiazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001285N/A
22-Methyl-4-phenyl-5-bromothiazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane901692N/A
35-Bromo-2-phenylthiazole3-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110888[7]
44-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazolePhenylboronic acidBenzothiazole-based Pd(II)-precatalyst (0.25)KOHH₂O100 (MW)0.585[8]
55-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide4-Fluorophenylboronic acidPd(PPh₃)₄ (7)K₃PO₄1,4-Dioxane/H₂OReflux>2068[9]

Table 2: Comparative Study of Different Palladium Catalysts for a Model Reaction

Reaction: 5-bromo-2-methylthiazole with phenylboronic acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801278
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1001085
3PdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane901291
4Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene110695

Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

This protocol is a standard method applicable to a wide range of substrates.

Materials:

  • 5-Halothiazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask, add the 5-halothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Attach the reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiazole.

Protocol 2: Microwave-Assisted Suzuki Coupling in an Aqueous Medium

This protocol offers a more environmentally friendly approach with significantly reduced reaction times.[8][10]

Materials:

  • 4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Benzothiazole-based Pd(II)-precatalyst (0.0025 mmol, 0.25 mol%)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol)

  • Water (3 mL)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole (1.0 mmol), the arylboronic acid (1.5 mmol), KOH (2.0 mmol), TBAB (1.0 mmol), and the Pd(II)-precatalyst (0.25 mol%).[8]

  • Add 3 mL of water to the vial.[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 30 minutes with stirring.[8]

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the pure 5-arylthiazole derivative.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)Ln-X (Thiazolyl-Pd-Halide) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R-Pd(II)Ln-Ar' (Thiazolyl-Pd-Aryl) Transmetalation->PdII_aryl Base_X [B(OH)₂X]⁻ Transmetalation->Base_X RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' (5-Arylthiazole) RedElim->Product R_X R-X (5-Halothiazole) R_X->OxAdd Ar_BOH2 Ar'B(OH)₂ + Base Ar_BOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: 5-Halothiazole, Arylboronic Acid, Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Solvent(s) inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated 5-Arylthiazole Product purification->product

References

Application Notes and Protocols for Direct C-H Arylation of Furan-Containing Thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the direct C-H arylation of furan-containing thiazoles, a critical transformation for the synthesis of novel compounds in medicinal chemistry and materials science. The direct C-H arylation offers an atom-economical and environmentally favorable alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of the heteroaromatic substrate.

Introduction

Furan and thiazole moieties are prevalent scaffolds in a wide array of pharmaceuticals and biologically active compounds. The combination of these two heterocycles in a single molecule can lead to unique chemical properties and biological activities. Direct C-H arylation has emerged as a powerful tool for the late-stage functionalization of such molecules, allowing for the rapid generation of diverse compound libraries. Palladium-catalyzed reactions are the most common and effective methods for the direct arylation of five-membered heterocycles like furans and thiazoles.[1][2][3][4]

The key challenge in the direct C-H arylation of furan-containing thiazoles lies in controlling the regioselectivity, as both the furan and thiazole rings possess reactive C-H bonds. Typically, the arylation of 2-substituted thiazoles occurs selectively at the C5-position. For furan derivatives, the C2 or C5 position is generally the most reactive.[2][4] When both rings are present, the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will determine the site of arylation.

Reaction Mechanism and Regioselectivity

The generally accepted mechanism for palladium-catalyzed direct C-H arylation involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) catalyst, followed by C-H bond activation/metalation of the heterocycle, and finally reductive elimination to form the C-C bond and regenerate the catalyst. The C-H activation step is often considered the rate-determining and selectivity-determining step.

In the case of furan-containing thiazoles, such as 2-(furan-2-yl)thiazole, there are multiple potential sites for C-H arylation. The most acidic C-H bond on the thiazole ring is at the C5 position, making it a likely site for arylation. The furan ring also has reactive C-H bonds, particularly at the C5' position. The regioselectivity can be influenced by steric and electronic factors of both the substrate and the aryl halide, as well as the specific catalytic system employed.

Experimental Protocols

The following is a generalized protocol for the palladium-catalyzed direct C-H arylation of a furan-containing thiazole, based on established procedures for the arylation of 2-substituted thiazoles and furans.[1][2] Note: Optimization of reaction conditions is highly recommended for each specific substrate and aryl halide combination.

General Protocol for Palladium-Catalyzed Direct C-H Arylation

Materials:

  • Furan-containing thiazole (e.g., 2-(furan-2-yl)thiazole)

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc) or Cesium pivalate (CsOPiv)

  • N,N-Dimethylacetamide (DMAc) or other suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Stirring plate with heating

Procedure:

  • To a clean and dry reaction vessel, add the furan-containing thiazole (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and the base (KOAc or CsOPiv, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., DMAc, 3-5 mL) to the reaction vessel via syringe.

  • Seal the reaction vessel and place it on a pre-heated stirring plate.

  • Heat the reaction mixture at the desired temperature (typically 120-150 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired arylated furan-containing thiazole.

Data Presentation

The following tables summarize representative quantitative data for the direct C-H arylation of thiazole and furan derivatives with various aryl halides. This data can be used as a reference for predicting the outcome of the arylation of furan-containing thiazoles.

Table 1: Palladium-Catalyzed Direct C-H Arylation of 2-Substituted Thiazoles with Aryl Bromides

EntryThiazole SubstrateAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Methylthiazole4-BromoacetophenonePd(OAc)₂ (1)KOAcDMAc1501695
22-Phenylthiazole4-BromobenzonitrilePd(OAc)₂ (1)KOAcDMAc1501692
32-Chlorothiazole4-BromotoluenePd(OAc)₂ (1)KOAcDMAc1501685
4Thiazole1-Bromo-4-nitrobenzenePd(OAc)₂ (1)KOAcDMAc1501698

Table 2: Palladium-Catalyzed Direct C-H Arylation of Furan Derivatives with Aryl Halides [2][4]

EntryFuran SubstrateAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Furan4-Bromoacetophenone[Pd(C₃H₅)Cl]₂/Tedicyp (0.1)NaOAcDMAc1502085
22-Methylfuran4-Bromobenzonitrile[Pd(C₃H₅)Cl]₂/Tedicyp (0.1)NaOAcDMAc1502090
3Furan-2-carbaldehyde4-IodotoluenePdCl₂(PCy₃)₂ (5)K₂CO₃DMF1102478
42-Butylfuran1-Bromo-4-fluorobenzene[Pd(C₃H₅)Cl]₂/Tedicyp (0.1)NaOAcDMAc1502088

Visualizations

Experimental Workflow

G General Workflow for Direct C-H Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Furan-Thiazole Substrate Aryl Halide Pd Catalyst Base B Add Degassed Solvent (e.g., DMAc) A->B C Seal Vessel under Inert Atmosphere (Ar) B->C D Heat and Stir (120-150 °C, 12-24 h) C->D Reaction Start E Cool to Room Temperature D->E Reaction Completion F Aqueous Workup (Extraction with Organic Solvent) E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I J Arylated Furan-Thiazole I->J Final Product

Caption: General experimental workflow for the direct C-H arylation of furan-containing thiazoles.

Potential Regioselectivity

G Potential Regioselectivity in Direct C-H Arylation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Potential Products furan_thiazole 2-(Furan-2-yl)thiazole catalyst Pd Catalyst Base, Solvent furan_thiazole->catalyst aryl_halide Aryl-X aryl_halide->catalyst product1 5-Aryl-2-(furan-2-yl)thiazole (Major Product - Thiazole C5 Arylation) catalyst->product1 Selective C-H Activation product2 2-(5-Aryl-furan-2-yl)thiazole (Minor Product - Furan C5' Arylation) catalyst->product2 Competing C-H Activation product3 Di-arylated Product catalyst->product3 Further Arylation

Caption: Diagram illustrating the potential regiochemical outcomes in the direct C-H arylation of 2-(furan-2-yl)thiazole.

References

Application Notes and Protocols for 5-(Furan-2-yl)thiazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-(Furan-2-yl)thiazole derivatives, specifically focusing on the well-characterized compound AS-252424 , as a potent and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ).

Introduction

The this compound scaffold has emerged as a promising pharmacophore in the development of targeted kinase inhibitors. While the parent molecule, this compound, is a foundational structure, its derivatives have been engineered to exhibit high potency and selectivity against specific kinase targets. One such derivative, AS-252424, a furan-2-ylmethylene thiazolidinedione, has been identified as a selective, ATP-competitive inhibitor of PI3Kγ, a key enzyme implicated in inflammatory and autoimmune diseases, as well as in certain cancers.[1][2]

PI3Kγ is a member of the Class I phosphoinositide 3-kinases and plays a crucial role in the PI3K/Akt signaling pathway, which governs a multitude of cellular processes including cell growth, proliferation, survival, and migration.[2] Dysregulation of this pathway is a hallmark of various pathologies, making PI3Kγ an attractive therapeutic target.

This document provides detailed methodologies for evaluating the inhibitory activity of AS-252424 and similar compounds, both in biochemical and cellular contexts.

Data Presentation

The inhibitory activity and selectivity of AS-252424 against various PI3K isoforms are summarized in the table below. This quantitative data highlights the compound's potent and selective inhibition of PI3Kγ.

Kinase Target AS-252424 IC50 (nM)
PI3Kγ30 - 33
PI3Kα935 - 940
PI3Kβ20,000
PI3Kδ20,000
Data compiled from multiple sources.[1][3][4][5]

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound derivatives like AS-252424.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) GPCR G-Protein Coupled Receptor (GPCR) PI3Kgamma PI3Kγ RTK->PI3Kgamma Activates GPCR->PI3Kgamma Activates PIP2 PIP2 PI3Kgamma->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival, Migration) Akt->Downstream Regulates Inhibitor This compound Derivative (AS-252424) Inhibitor->PI3Kgamma Inhibits

PI3K/Akt Signaling Pathway Inhibition

Experimental Protocols

In Vitro Biochemical Kinase Assay: PI3Kγ (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of PI3Kγ and the inhibitory potential of compounds like AS-252424 by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3Kγ enzyme

  • PI3K Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[6]

  • Lipid Substrate (e.g., PI:PS vesicles)

  • ATP

  • AS-252424 or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of AS-252424 in DMSO. Further dilute the compounds in PI3K Reaction Buffer to the desired final concentrations.

  • Kinase Reaction Setup: a. In a 96-well plate, add 5 µL of the diluted compound solution. b. Add 10 µL of a mixture containing the PI3Kγ enzyme and the lipid substrate in PI3K Reaction Buffer. c. Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate Kinase Reaction: a. Add 10 µL of ATP solution in PI3K Reaction Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for PI3Kγ. b. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction and Deplete ATP: a. Add 25 µL of ADP-Glo™ Reagent to each well. b. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]

  • ADP to ATP Conversion and Signal Generation: a. Add 50 µL of Kinase Detection Reagent to each well. b. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[7]

  • Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Inhibition of Akt Phosphorylation (Western Blot)

This protocol details the assessment of the inhibitory effect of AS-252424 on the PI3K/Akt signaling pathway in a cellular context by measuring the phosphorylation of Akt at Ser473.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., THP-1, Raw-264)[5]

  • Cell culture medium and supplements

  • AS-252424

  • Stimulant (e.g., C5a, MCP-1)[5]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. b. Serum-starve the cells for 3-4 hours prior to treatment. c. Pre-treat the cells with various concentrations of AS-252424 (or vehicle control) for 30 minutes.[5] d. Stimulate the cells with a suitable agonist (e.g., 50 nM C5a) for 5-10 minutes to induce Akt phosphorylation.[5]

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling. b. Load equal amounts of protein per lane and separate by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8] e. Incubate the membrane with the anti-phospho-Akt (Ser473) primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate. h. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total Akt): a. The membrane can be stripped and re-probed with an antibody against total Akt to serve as a loading control.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-Akt signal to the total Akt signal for each sample. c. Compare the normalized phospho-Akt levels in the compound-treated samples to the stimulated vehicle control to determine the extent of inhibition.

Cell-Based Assay: Cell Proliferation (MTT Assay)

This protocol provides a method to evaluate the effect of AS-252424 on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HPAF, Capan1)[1]

  • Cell culture medium and supplements

  • AS-252424

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Treat the cells with a serial dilution of AS-252424 (or vehicle control). b. Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: a. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. b. Gently mix the plate and incubate in the dark at room temperature for 2 hours.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (media only control). b. Normalize the absorbance values of treated wells to the vehicle control to calculate the percent viability. c. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Workflow Start Start: Compound Library BiochemicalAssay Primary Screening: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo) Start->BiochemicalAssay HitID Hit Identification (Potent Compounds) BiochemicalAssay->HitID HitID->Start No Selectivity Selectivity Profiling: Kinase Panel Screening HitID->Selectivity Yes CellBased Cell-Based Assays: 1. Target Engagement (p-Akt) 2. Functional Assay (Proliferation) Selectivity->CellBased LeadOpt Lead Optimization (Structure-Activity Relationship) CellBased->LeadOpt LeadOpt->BiochemicalAssay Iterate InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Optimized Lead End Preclinical Candidate InVivo->End

Kinase Inhibitor Screening Workflow

References

Application Note: High-Throughput Screening of 5-(Furan-2-yl)thiazole Libraries for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(Furan-2-yl)thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such compounds to identify novel hit compounds for therapeutic development.[6][7][8][9][10] This document outlines the application and protocols for the high-throughput screening of this compound libraries, offering a detailed workflow from assay development to hit validation.

Core Concepts in High-Throughput Screening

High-throughput screening is a cornerstone of modern drug discovery, enabling the parallel evaluation of thousands to millions of compounds.[6][10] The process involves miniaturized assays, automation, and robust data analysis to identify compounds that modulate a specific biological target or pathway.[6][11][12] Key considerations for a successful HTS campaign include the development of sensitive and reproducible assays, careful selection of compound libraries, and rigorous data analysis to minimize false positives and negatives.[7][8][10]

Application: Screening a this compound Library

Given the known biological activities of furan-thiazole derivatives, a screening campaign could target various enzymes or cellular pathways. For this application note, we will focus on screening for inhibitors of a hypothetical bacterial enzyme, "Furan-Thiazole Target Enzyme (FTTE)," relevant to the development of new antibacterial agents.

Experimental Protocols

Assay Development and Optimization

The initial and most critical step in an HTS campaign is the development of a robust and sensitive assay.[10][13] For screening enzyme inhibitors, fluorescence-based assays are a common and effective choice.[7][8]

Protocol: FTTE Fluorescence Inhibition Assay

  • Objective: To develop a 384-well plate-based fluorescence assay to screen for inhibitors of FTTE.

  • Materials:

    • Recombinant purified FTTE protein

    • Fluorogenic substrate for FTTE

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

    • Positive control inhibitor (if available)

    • Negative control (DMSO)

    • 384-well black, flat-bottom plates

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Enzyme Titration: Determine the optimal concentration of FTTE that yields a robust signal-to-background ratio. This is achieved by incubating serial dilutions of the enzyme with a fixed concentration of the fluorogenic substrate.

    • Substrate Titration: Determine the Michaelis-Menten constant (Km) for the substrate to ensure the assay is run at a substrate concentration near the Km for competitive inhibitors.

    • Z'-factor Determination: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[10][12] It is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

      • Dispense 20 µL of assay buffer containing the optimized FTTE concentration to all wells of a 384-well plate.

      • Add 100 nL of positive control inhibitor to 192 wells and 100 nL of DMSO to the remaining 192 wells.

      • Incubate for 15 minutes at room temperature.

      • Add 5 µL of the fluorogenic substrate.

      • Incubate for 30 minutes at room temperature, protected from light.

      • Read the fluorescence intensity on a plate reader.

      • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / (|Mean_pos - Mean_neg|)

High-Throughput Screening Campaign

Once the assay is optimized and validated, the HTS campaign can commence.[12]

Protocol: HTS of a 10,000 Compound this compound Library

  • Objective: To screen a library of 10,000 this compound derivatives for inhibitory activity against FTTE.

  • Materials:

    • Validated FTTE fluorescence inhibition assay components.

    • 10,000-compound this compound library, typically solubilized in DMSO at 10 mM.

    • Automated liquid handling systems.

    • Plate readers.

    • HTS data analysis software.

  • Procedure:

    • Plate Preparation: Using an automated liquid handler, dispense 100 nL of each library compound into individual wells of 384-well assay plates. Each plate should also contain wells for positive and negative controls.

    • Reagent Addition: Dispense 20 µL of the FTTE enzyme solution to all wells.

    • Incubation: Incubate the plates for 15 minutes at room temperature.

    • Substrate Addition: Dispense 5 µL of the fluorogenic substrate to all wells.

    • Signal Detection: After a 30-minute incubation, read the fluorescence intensity of each well using a plate reader.

    • Data Analysis:

      • Normalize the data based on the positive and negative controls on each plate.

      • Calculate the percent inhibition for each compound.

      • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the library).

Hit Confirmation and Validation

Initial hits from the primary screen require confirmation and further validation to eliminate false positives.

Protocol: Hit Confirmation and Potency Determination

  • Objective: To confirm the activity of primary hits and determine their potency (IC50).

  • Procedure:

    • Re-testing: Re-test the primary hits in the original assay to confirm their activity.

    • Dose-Response Curves: For confirmed hits, perform a dose-response analysis by testing the compounds over a range of concentrations (e.g., 10-point serial dilutions).

    • IC50 Calculation: Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

    • Counter-screens: Perform counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).

Data Presentation

Quantitative data from the HTS campaign should be summarized in a clear and structured format.

Table 1: HTS Campaign Summary

ParameterValue
Library Size10,000
Screening Concentration10 µM
Primary Hit Rate1.5%
Confirmed Hit Rate0.8%
Z'-factor (average)0.78

Table 2: Properties of Confirmed Hits

Compound IDStructureIC50 (µM)Percent Inhibition at 10 µM
FuranThia-001[Insert Structure]2.585%
FuranThia-002[Insert Structure]5.172%
FuranThia-003[Insert Structure]8.961%
FuranThia-004[Insert Structure]1.892%
FuranThia-005[Insert Structure]12.355%

Visualizations

HTS Workflow

HTS_Workflow cluster_prep Assay Development & Validation cluster_screen Screening cluster_analysis Hit Identification & Validation AssayDev Assay Development Optimization Optimization AssayDev->Optimization Validation Validation (Z' > 0.5) Optimization->Validation PrimaryScreen Primary HTS of This compound Library Validation->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection Confirmation Hit Confirmation HitSelection->Confirmation DoseResponse Dose-Response (IC50 Determination) Confirmation->DoseResponse CounterScreen Counter-screens DoseResponse->CounterScreen Lead Lead Candidates CounterScreen->Lead

Caption: High-Throughput Screening Workflow for this compound Libraries.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Bacterial Survival Pathway Receptor External Signal KinaseA Kinase A Receptor->KinaseA FTTE FTTE (Furan-Thiazole Target Enzyme) KinaseA->FTTE TranscriptionFactor Transcription Factor FTTE->TranscriptionFactor GeneExpression Gene Expression (Virulence & Survival) TranscriptionFactor->GeneExpression Compound This compound Inhibitor Compound->FTTE

Caption: Inhibition of a Hypothetical Bacterial Signaling Pathway by a this compound.

References

Application Notes and Protocols for 5-(Furan-2-yl)thiazole-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of 5-(Furan-2-yl)thiazole-based probes. This class of heterocyclic compounds has garnered significant attention due to its versatile biological activities and promising fluorescence properties. The unique structural combination of the furan and thiazole rings serves as a valuable scaffold for the design of novel probes for cancer cell imaging, metal ion detection, and as potential therapeutic agents.

Overview of this compound Scaffolds

The this compound core is a key pharmacophore in medicinal chemistry. Thiazole derivatives are known for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The incorporation of a furan ring can further modulate the biological activity and introduce favorable photophysical properties, making these compounds suitable for the development of fluorescent probes.

Recent research has focused on the synthesis of various derivatives and their evaluation in several key applications:

  • Anticancer Agents: Many this compound derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

  • Fluorescent Probes for Metal Ion Sensing: The thiazole and furan rings contain heteroatoms that can act as binding sites for metal ions. This interaction can lead to changes in the fluorescence properties of the molecule, enabling the development of selective and sensitive fluorescent sensors for various metal ions.

  • Live-Cell Imaging: The inherent fluorescence of some this compound derivatives, coupled with their potential to target specific cellular components or respond to changes in the cellular environment, makes them promising candidates for live-cell imaging applications.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-based compounds from recent studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
FT-1 MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
FT-2 HCT-116 (Colon)3.16 ± 0.90[2]
HT-29 (Colon)3.47 ± 0.79[2]
FT-3 A549 (Lung)0.97 ± 0.13[3]
MCF-7 (Breast)0.48 ± 0.03[3]

Table 2: Fluorescence Properties and Metal Ion Sensing Capabilities

Probe IDTarget AnalyteDetection Limit (LOD)Quantum Yield (Φ)Reference
FP-1 Cu²⁺0.30 µM0.573[4][5]
FP-2 Fe³⁺0.29 µM-[4]
FP-3 Hg²⁺9.75 x 10⁻⁸ M-[6]

Experimental Protocols

Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of a this compound scaffold, which can be further modified to create specific probes.

Workflow for Synthesis of this compound Derivatives

cluster_synthesis Synthesis Workflow Start Starting Materials: 2-bromo-1-(furan-2-yl)ethan-1-one Thioamide derivative Reaction Hantzsch Thiazole Synthesis Reflux in Ethanol Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Materials:

  • 2-bromo-1-(furan-2-yl)ethan-1-one

  • Appropriate thioamide derivative

  • Ethanol (absolute)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1 equivalent) and the selected thioamide (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy to confirm its structure.[7]

Protocol for Metal Ion Sensing using a this compound-Based Fluorescent Probe

This protocol outlines the steps for evaluating the performance of a novel this compound probe for the detection of a specific metal ion.

Workflow for Metal Ion Sensing

cluster_sensing Metal Ion Sensing Protocol Prepare_Probe Prepare Stock Solution of Probe (e.g., 1 mM in DMSO) Titration Fluorescence Titration: Add increasing concentrations of metal ion to probe solution Prepare_Probe->Titration Prepare_Ions Prepare Stock Solutions of Metal Ions (e.g., 10 mM in water) Prepare_Ions->Titration Measure Measure Fluorescence Spectra (Excitation and Emission) Titration->Measure Analyze Data Analysis: Plot fluorescence intensity vs. concentration Calculate LOD and binding stoichiometry Measure->Analyze Result Determine Selectivity and Sensitivity Analyze->Result cluster_cell_assays Cell-Based Assay Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_imaging Live-Cell Imaging Culture_Cells Culture Cancer Cells (e.g., MCF-7) Treat_Cells Treat Cells with this compound Compound (Varying concentrations) Culture_Cells->Treat_Cells MTT_Assay MTT Assay Treat_Cells->MTT_Assay Stain_Cells Stain Cells with Fluorescent Probe Treat_Cells->Stain_Cells Calculate_IC50 Calculate IC50 MTT_Assay->Calculate_IC50 Image_Cells Acquire Images (Fluorescence Microscope) Stain_Cells->Image_Cells cluster_pathway PI3K/Akt Signaling Pathway cluster_western_blot Western Blot Workflow RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Cell_Lysis Cell Lysis and Protein Extraction SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-Akt, Akt, β-actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Application Notes and Protocols for In Vitro Assay Development of 5-(Furan-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vitro evaluation of 5-(Furan-2-yl)thiazole, a heterocyclic compound belonging to a class known for a wide spectrum of biological activities. The following protocols are designed to facilitate the investigation of its potential as an anticancer, antimicrobial, antioxidant, and enzyme-inhibiting agent.

Overview of Potential Biological Activities

Thiazole derivatives, including those with furan moieties, have been reported to exhibit a range of biological effects.[1][2][3] These include:

  • Anticancer Activity: Thiazole-containing compounds have shown cytotoxicity against various cancer cell lines.[1][4] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway and its downstream effectors like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[4]

  • Antimicrobial Activity: Derivatives of thiazole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4][5]

  • Enzyme Inhibition: Furan-thiazole scaffolds have been identified as inhibitors of several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[6] Additionally, they have shown inhibitory activity against bacterial enzymes such as β-glucuronidase and enoyl-ACP reductase, suggesting potential applications in combating bacterial infections and their associated toxicities.[7][8]

  • Antioxidant Activity: The heterocyclic nature of these compounds can contribute to antioxidant properties, which are evaluated by their ability to scavenge free radicals.[2][6]

Experimental Protocols

The following section details the experimental protocols for evaluating the diverse biological activities of this compound.

Anticancer Activity Assessment

2.1.1 Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., HepG2, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the designated wells and incubate for 48-72 hours. Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2.1.2 EGFR Kinase Activity Assay

This biochemical assay evaluates the direct inhibitory effect of the compound on EGFR kinase activity.

Protocol:

  • Reagents: Use a commercially available EGFR kinase assay kit that typically includes recombinant human EGFR, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the substrate, and varying concentrations of this compound.

  • Enzyme Addition: Add the recombinant EGFR to initiate the reaction.

  • ATP Addition: Add ATP to start the phosphorylation reaction and incubate at 30°C for the recommended time.

  • Detection: Stop the reaction and measure the kinase activity using the kit's detection method (e.g., luminescence, fluorescence, or colorimetric).

  • Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC₅₀ value.

2.1.3 Western Blot Analysis for Signaling Pathway Modulation

This technique is used to assess the impact of this compound on key proteins within the EGFR signaling pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK).

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically analyze the bands to quantify changes in protein phosphorylation levels relative to total protein levels.

Antimicrobial Activity Assessment

2.2.1 Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.

  • Compound Dilution: Serially dilute this compound in the broth in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assays

2.3.1 Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity.

Protocol:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, acetylthiocholine iodide (ATCI), and varying concentrations of this compound.

  • Enzyme Addition: Add AChE to each well to initiate the reaction.

  • Colorimetric Reaction: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration. Determine the IC₅₀ value.

Antioxidant Activity Assessment

2.4.1 DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Reaction Setup: In a 96-well plate, add a methanolic solution of DPPH.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates scavenging activity. Determine the EC₅₀ value (the effective concentration to scavenge 50% of DPPH radicals).

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
HepG2DataData
MCF-7DataData
Normal Cell LineDataData

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeIC₅₀ (µM)
EGFR KinaseData
Acetylcholinesterase (AChE)Data
Butyrylcholinesterase (BChE)Data
E. coli β-glucuronidaseData

Table 3: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureusData
Escherichia coliData
Candida albicansData

Table 4: Antioxidant Activity of this compound

AssayEC₅₀ (µM)
DPPH Radical ScavengingData

Visualizations

Diagrams illustrating key experimental workflows and signaling pathways are provided below.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Add compound to cells seeding->treatment compound_prep Prepare this compound dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization readout Measure Absorbance (570 nm) formazan_solubilization->readout analysis Calculate Cell Viability & IC50 readout->analysis

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK->Transcription Compound This compound Compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

References

Application Notes and Protocols for Molecular Docking of 5-(Furan-2-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking of 5-(Furan-2-yl)thiazole derivatives against various therapeutically relevant protein targets. The protocols outlined below are intended to be a starting point for researchers and can be adapted based on the specific software and computational resources available.

Introduction

This compound derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein or receptor). This information is invaluable in drug discovery for lead optimization and understanding structure-activity relationships (SAR).

This document details the molecular docking protocols for this compound derivatives against three key protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tubulin, and DNA Gyrase B.

Molecular Docking against VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand This compound Derivative Ligand->VEGFR2 Inhibits

Experimental Protocol: Molecular Docking of this compound Derivatives against VEGFR-2

This protocol is a general guideline and may require optimization based on the specific derivative and software used.

1. Preparation of the Receptor (VEGFR-2):

  • Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB). A commonly used PDB ID is 4ASE, which is in complex with the inhibitor tivozanib.[3]
  • Prepare the protein using software such as AutoDockTools, Schrödinger Maestro, or UCSF Chimera. This typically involves:
  • Removing water molecules and any co-crystallized ligands.
  • Adding polar hydrogens.
  • Assigning atom types and charges.
  • Repairing any missing side chains or loops if necessary.

2. Preparation of the Ligand (this compound Derivative):

  • Draw the 2D structure of the this compound derivative using software like ChemDraw or MarvinSketch.
  • Convert the 2D structure to a 3D structure.
  • Perform energy minimization of the 3D structure using a force field such as MMFF94.
  • Save the ligand in a suitable format (e.g., .mol2 or .pdbqt).

3. Grid Generation:

  • Define the binding site on VEGFR-2. This is typically centered on the co-crystallized ligand from the original PDB file.
  • Generate a grid box that encompasses the entire binding pocket. For VEGFR-2 (PDB ID: 4ASE), a grid box of 20 Å x 20 Å x 20 Å centered on the active site is a good starting point.[3]

4. Molecular Docking:

  • Use a docking program such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.
  • Set the docking parameters. For AutoDock Vina, the exhaustiveness parameter can be set to 8 or higher for more accurate results.
  • Run the docking simulation. The program will generate multiple binding poses for the ligand, ranked by their predicted binding affinity (docking score).

5. Analysis of Results:

  • Analyze the predicted binding poses and docking scores. A lower docking score generally indicates a more favorable binding affinity.
  • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation
Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Thiazole Derivative 4cVEGFR-2-Cys919, Asp1046[5]
Thiazolyl-Coumarin 6bVEGFR-2-9.819-[4][6]
Thiazolyl-Coumarin 6dVEGFR-2-9.900-[4][6]
Thiazoloquinolinone 5eVEGFR-2-6.63Lys868[7][8]

Molecular Docking against Tubulin

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division.[9][10] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.

Experimental Workflow

Tubulin_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ReceptorPrep Receptor Preparation (Tubulin, e.g., PDB: 4O2B) GridGen Grid Generation (Colchicine Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (this compound derivative) DockingRun Molecular Docking (e.g., AutoDock Vina) LigandPrep->DockingRun GridGen->DockingRun PoseAnalysis Binding Pose and Score Analysis DockingRun->PoseAnalysis InteractionAnalysis Protein-Ligand Interaction Analysis PoseAnalysis->InteractionAnalysis

Experimental Protocol: Molecular Docking of this compound Derivatives against Tubulin

1. Preparation of the Receptor (Tubulin):

  • Download the 3D crystal structure of tubulin from the PDB. A suitable PDB ID is 4O2B, which is in complex with a colchicine site inhibitor.[11]
  • Prepare the protein as described in the VEGFR-2 protocol.

2. Preparation of the Ligand (this compound Derivative):

  • Prepare the ligand as described in the VEGFR-2 protocol.

3. Grid Generation:

  • Define the colchicine binding site on tubulin.
  • Generate a grid box that encompasses this binding site.

4. Molecular Docking:

  • Perform the docking using a suitable program.

5. Analysis of Results:

  • Analyze the docking poses and scores.
  • Visualize the interactions with key residues in the colchicine binding site.

Data Presentation
Compound IDTarget Protein (PDB ID)IC50 (µM) - Tubulin PolymerizationReference
Thiazole Derivative 5cTubulin2.95[11][12]
Thiazole Derivative 7cTubulin2.00[11][12]
Thiazole Derivative 9aTubulin2.38[11][12]
Thiazol-5(4H)-one 4fTubulin0.00933[9]
Thiazol-5(4H)-one 5aTubulin0.00952[9]

Molecular Docking against DNA Gyrase B

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[1][13] The B subunit (GyrB) has an ATP-binding site that can be targeted by inhibitors.

Logical Relationship

DNA_Gyrase_Inhibition Ligand This compound Derivative DNAGyraseB DNA Gyrase B (ATP Binding Site) Ligand->DNAGyraseB Inhibits ATP Binding DNA_Supercoiling DNA Supercoiling DNAGyraseB->DNA_Supercoiling Enables ATP ATP ATP->DNAGyraseB Binds to Bacterial_Growth Bacterial Growth DNA_Supercoiling->Bacterial_Growth Essential for

Experimental Protocol: Molecular Docking of this compound Derivatives against DNA Gyrase B

1. Preparation of the Receptor (DNA Gyrase B):

  • Download the 3D crystal structure of DNA gyrase B from the PDB. PDB IDs for E. coli and S. aureus DNA gyrase B are available (e.g., 1S14 for E. coli and 3U2D for S. aureus).[14]
  • Prepare the protein as previously described.

2. Preparation of the Ligand (this compound Derivative):

  • Prepare the ligand as previously described.

3. Grid Generation:

  • Define the ATP-binding site of DNA gyrase B.
  • Generate a grid box that covers the entire active site.

4. Molecular Docking:

  • Perform the docking using a suitable program.

5. Analysis of Results:

  • Analyze the docking poses and scores.
  • Visualize the interactions with key residues in the ATP-binding site.

Data Presentation
Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Thiazole Derivative 3aS. aureus DNA Gyrase B (3U2D)--[1][14]
Thiazole Derivative 8aS. aureus DNA Gyrase B (3U2D)--[1][14]
Thiazole Derivative 8bS. aureus DNA Gyrase B (3U2D)--[1][14]
Thiazole Derivative 3aE. coli DNA Gyrase B (1S14)--[14]
Thiazole Derivative 3bE. coli DNA Gyrase B (1S14)--[14]

Note: Specific binding energy values for the furan-thiazole derivatives against DNA gyrase B were not explicitly stated in the provided search results, but the studies indicated good binding energies.

Conclusion

Molecular docking is an indispensable tool in the rational design and development of novel this compound derivatives as potential therapeutic agents. The protocols and data presented here provide a solid foundation for researchers to initiate their own in silico investigations into this promising class of compounds. It is important to remember that docking results are predictive and should be validated by in vitro and in vivo experimental studies.

References

Application Notes and Protocols for 5-(Furan-2-yl)thiazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organic electronics continues to seek novel materials that offer enhanced performance, processability, and stability for a variety of applications, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). The strategic combination of electron-rich and electron-deficient heterocyclic moieties is a cornerstone of designing high-performance organic semiconductors. 5-(Furan-2-yl)thiazole is a promising building block in this regard, integrating the electron-rich furan ring with the electron-accepting thiazole unit. This unique electronic structure can lead to materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, facilitating efficient charge injection and transport. Thiazole-based organic semiconductors have demonstrated high performance in various organic electronic devices.[1][2][3] The incorporation of furan, a thiophene analogue, is also gaining attention due to its potential to fine-tune the electronic and physical properties of these materials.[4][5]

These application notes provide a comprehensive overview of the use of this compound and its derivatives in organic electronics. Detailed experimental protocols for the synthesis of the core molecule, as well as for the fabrication of OFETs and OSCs, are presented. Additionally, a summary of reported performance data is provided to serve as a benchmark for future research and development.

Data Presentation: Performance of this compound-Based Materials

The following tables summarize the key performance metrics of organic electronic devices incorporating derivatives of this compound.

Table 1: Organic Solar Cell (OSC) Performance Data

Material/Device StructureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PSZ:BTP-eC90.88--8.15[6]
PBDB-TF:BTP-eC9:PSZ (Ternary)0.85--17.4[6]
PDPP2FT:PC71BM---~5.0[7]
PDPP3F:PC71BM---4.1[7]
RFTzR:PC60BM (2:1 w/w)0.75610.13-2.72[8]

Table 2: Organic Field-Effect Transistor (OFET) Performance Data

MaterialDevice ConfigurationMobility (µ) (cm²/Vs)On/Off RatioReference
P(FDPP-TP)BGBC0.42>105[9]
C8-BTBT based crystalBGTC3.5>107[10]
Methanofullerene-basedTop-contact0.05 - 0.2-[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis

This protocol describes a potential synthetic route to this compound based on the well-established Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[9][12][13][14]

Materials:

  • 2-Bromo-1-(furan-2-yl)ethanone

  • Thioformamide

  • Methanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Stir bar

  • Hot plate with stirring capability

  • Reflux condenser

  • Beakers

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromo-1-(furan-2-yl)ethanone (10 mmol) and thioformamide (12 mmol). Add methanol (40 mL) and a stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction contents into a 250 mL beaker containing 100 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the hydrobromic acid formed during the reaction and precipitate the crude product.

  • Isolation: Filter the mixture through a Büchner funnel. Wash the collected solid with deionized water.

  • Purification: The crude product can be further purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Drying and Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent using a rotary evaporator. Dry the resulting solid under vacuum. Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Note on Precursors:

  • 2-Bromo-1-(furan-2-yl)ethanone: This starting material can be synthesized by the bromination of 2-acetylfuran.[15][16]

  • Thioformamide: Thioformamide can be prepared by reacting formamide with phosphorus pentasulfide or through other reported methods.[17][18][19]

Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a conventional bulk heterojunction organic solar cell using a this compound-based polymer as the donor material.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • This compound-based donor polymer (e.g., a copolymer with a suitable comonomer)

  • Fullerene derivative acceptor (e.g., PC61BM or PC71BM)

  • Chlorobenzene or other suitable organic solvent

  • 1,8-Diiodooctane (DIO) or other processing additive (optional)

  • Low work function metal for cathode (e.g., Ca, Al, or LiF/Al)

Equipment:

  • Spin coater

  • Hot plate

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Thermal evaporator

  • Solar simulator

  • Current density-voltage (J-V) measurement system

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the work function and wettability.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates and anneal at 150°C for 15 minutes in air.

  • Active Layer Preparation and Deposition: Inside a glovebox, prepare a blend solution of the this compound-based donor polymer and the fullerene acceptor in chlorobenzene. The donor:acceptor ratio and total concentration should be optimized for the specific material system. A small amount of an additive like DIO (e.g., 0.5% v/v) can be added to improve the film morphology. Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time should be adjusted to achieve the desired film thickness (typically 80-120 nm). Anneal the active layer at an optimized temperature and time.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the cathode layer, for example, a bilayer of LiF (0.5-1 nm) followed by Al (100 nm), under high vacuum (<10-6 Torr).

  • Device Encapsulation and Characterization: Encapsulate the devices to protect them from air and moisture. Measure the J-V characteristics of the solar cells under simulated AM 1.5G illumination (100 mW/cm²).

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor

This protocol describes the fabrication of a common OFET architecture using a solution-processable this compound-based semiconductor.

Materials:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • This compound-based organic semiconductor

  • Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene, or toluene)

  • Octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Photoresist and developer for photolithography (optional, for patterned electrodes)

Equipment:

  • Spin coater

  • Hot plate

  • Glovebox with an inert atmosphere

  • Thermal evaporator with a shadow mask or photolithography equipment

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating in acetone and isopropanol, followed by drying with nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of OTS or HMDS to improve the interface quality and promote better crystal growth of the organic semiconductor. This is typically done by vapor deposition or solution immersion.

  • Active Layer Deposition: Inside a glovebox, dissolve the this compound-based semiconductor in a suitable organic solvent to a specific concentration (e.g., 5-10 mg/mL). Spin-coat the semiconductor solution onto the treated SiO₂ surface. Anneal the film at an optimized temperature to improve crystallinity and film morphology.

  • Source and Drain Electrode Deposition: Deposit the gold source and drain electrodes (typically 40-50 nm thick) onto the organic semiconductor layer through a shadow mask. The channel length and width are defined by the mask dimensions.

  • Device Characterization: Characterize the OFET performance using a semiconductor parameter analyzer in an inert atmosphere. Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Visualizations

Experimental_Workflow_for_5_Furan_2_yl_thiazole_in_Organic_Electronics cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization s1 Precursor Synthesis (2-bromo-1-(furan-2-yl)ethanone & Thioformamide) s2 Hantzsch Thiazole Synthesis of this compound s1->s2 s3 Polymerization / Functionalization s2->s3 d1 OSC Fabrication (Spin Coating, Evaporation) s3->d1 d2 OFET Fabrication (Spin Coating, Evaporation) s3->d2 c1 Material Characterization (NMR, MS, UV-Vis, CV) s3->c1 c2 Device Performance Testing (J-V, EQE, Mobility, On/Off Ratio) d1->c2 d2->c2

Caption: Experimental workflow from material synthesis to device fabrication and characterization.

OSC_Fabrication_Workflow start Start: Clean ITO Substrate pedot Spin Coat PEDOT:PSS (HTL) start->pedot anneal_pedot Anneal HTL pedot->anneal_pedot active_layer Spin Coat Active Layer (Furan-Thiazole Polymer:Acceptor) anneal_pedot->active_layer anneal_active Anneal Active Layer active_layer->anneal_active cathode Deposit Cathode (e.g., LiF/Al) anneal_active->cathode encapsulate Encapsulate Device cathode->encapsulate test J-V Characterization encapsulate->test

Caption: Workflow for the fabrication of an organic solar cell.

OFET_Fabrication_Workflow start Start: Clean Si/SiO₂ Substrate surface_treat Surface Treatment (OTS/HMDS) start->surface_treat semiconductor Spin Coat Furan-Thiazole Semiconductor surface_treat->semiconductor anneal_semi Anneal Semiconductor Film semiconductor->anneal_semi electrodes Deposit Source/Drain Electrodes (e.g., Au) anneal_semi->electrodes test Characterize (Mobility, On/Off) electrodes->test

Caption: Workflow for the fabrication of an organic field-effect transistor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(Furan-2-yl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-(Furan-2-yl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromoacetylfuran, with a thioamide, which in this case is thioformamide.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in the Hantzsch synthesis of this compound can stem from several factors:

  • Poor quality of starting materials: 2-Bromoacetylfuran is susceptible to degradation, and thioformamide can be unstable. Ensure the purity of your starting materials before commencing the reaction.

  • Suboptimal reaction temperature: The reaction rate is sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and decomposition of the furan ring.

  • Incorrect solvent: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Ethanol or a mixture of ethanol and water is commonly used.

  • Inadequate reaction time: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Common impurities and side products in the synthesis of this compound may include:

  • Unreacted 2-bromoacetylfuran.

  • Unreacted thioformamide.

  • Side products from the decomposition of the furan ring, especially under harsh acidic or high-temperature conditions.

  • Formation of isomeric thiazoles or other heterocyclic byproducts, although less common in this specific synthesis.

Q4: What is the best method for purifying the final product?

Purification of this compound can typically be achieved through two main methods:

  • Recrystallization: This is often effective if the product is a solid. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Ethanol, methanol, or mixtures with water are good starting points for solvent screening.

  • Column Chromatography: For liquid products or for separating mixtures that are difficult to resolve by recrystallization, silica gel column chromatography is recommended. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

Q5: How can I confirm the identity and purity of my synthesized this compound?

The structure and purity of the final product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide characteristic signals for the protons and carbons in the furan and thiazole rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, C=N, and C-S bonds present in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor quality of 2-bromoacetylfuran (degraded).Use freshly prepared or purified 2-bromoacetylfuran. Store it in a cool, dark place.
Instability of thioformamide.Use freshly prepared thioformamide or a high-purity commercial source.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC.
Inappropriate solvent.Ensure the reactants are soluble in the chosen solvent. Consider switching to a different solvent like absolute ethanol or a mixture of ethanol and water.
Formation of a Dark Tar-like Substance Decomposition of the furan ring.Avoid excessively high temperatures and strong acidic conditions. A milder base or no base might be preferable.
Polymerization of starting materials or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product is Difficult to Purify Presence of closely related impurities.For solids, try recrystallization from a different solvent system. For liquids, optimize the mobile phase for column chromatography to achieve better separation.
Product is an oil that does not crystallize.Attempt purification by column chromatography. If the product is thermally stable, vacuum distillation could be an option.

Experimental Protocols

Synthesis of this compound via Hantzsch Synthesis

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Bromoacetylfuran (1 equivalent)

  • Thioformamide (1.1 equivalents)

  • Absolute Ethanol

  • Sodium Bicarbonate (optional, as a mild base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetylfuran in absolute ethanol.

  • Add thioformamide to the solution. If a base is to be used, add sodium bicarbonate at this stage.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by column chromatography or recrystallization.

Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.

  • Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a summary of how reaction conditions can influence the yield of this compound. These are representative data based on typical Hantzsch syntheses and should be used as a guide for optimization.

Entry Temperature (°C) Solvent Base (equivalents) Reaction Time (h) Yield (%)
150EthanolNone645
278 (Reflux)EthanolNone375
378 (Reflux)EthanolNaHCO₃ (1.2)285
4100DioxaneNone260 (with some decomposition)
525 (Room Temp)EthanolNone2430

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Bromoacetylfuran 2-Bromoacetylfuran Hantzsch Synthesis Hantzsch Synthesis 2-Bromoacetylfuran->Hantzsch Synthesis Thioformamide Thioformamide Thioformamide->Hantzsch Synthesis Solvent Removal Solvent Removal Hantzsch Synthesis->Solvent Removal Purification Purification Solvent Removal->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Impure Reactants? Purify/Use Fresh Reactants Purify/Use Fresh Reactants Check Starting Material Purity->Purify/Use Fresh Reactants Yes Optimize Reaction Conditions Optimize Reaction Conditions Check Starting Material Purity->Optimize Reaction Conditions No Adjust Temperature Adjust Temperature Optimize Reaction Conditions->Adjust Temperature Suboptimal Temp? Increase/Decrease Temp Increase/Decrease Temp Adjust Temperature->Increase/Decrease Temp Yes Check Solvent Check Solvent Adjust Temperature->Check Solvent No Change Solvent Change Solvent Check Solvent->Change Solvent Poor Solubility? Monitor Reaction Progress Monitor Reaction Progress Check Solvent->Monitor Reaction Progress No Change Solvent->Monitor Reaction Progress Yes Increase Reaction Time Increase Reaction Time Monitor Reaction Progress->Increase Reaction Time Incomplete?

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Technical Support Center: 5-(Furan-2-yl)thiazole Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-(Furan-2-yl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Impurities in this compound synthesis often stem from the Hantzsch thiazole synthesis, a common route for its preparation. Potential impurities include:

  • Isomeric Byproducts: The Hantzsch synthesis can sometimes yield regioisomers, which can be challenging to separate from the desired product.

  • Unreacted Starting Materials: Residual α-haloketones or thioamides may remain in the crude product.

  • Side-Reaction Products: Aldol condensation products of the ketone starting material can form under basic conditions.

  • Degradation Products: The furan ring is susceptible to opening under strongly acidic or basic conditions, leading to various degradation products.[1] Thiazole-containing compounds themselves can also undergo thermal degradation.[2][3]

Q2: My purified this compound appears discolored (yellow or brown). What could be the cause?

A2: Discoloration is often an indication of impurities or degradation. Potential causes include:

  • Residual Starting Materials or Byproducts: Many of the starting materials and potential side-products from the synthesis are colored.

  • Oxidation: Heteroaromatic compounds can be susceptible to oxidation, leading to colored impurities.

  • Thermal Degradation: Thiazole derivatives can decompose upon heating, which may occur during solvent removal or if the reaction is run at a high temperature.[2][3]

  • Acid/Base Instability: Exposure to strong acids or bases during workup or purification can lead to the degradation of the furan moiety, resulting in colored byproducts.[1]

Q3: I am having difficulty removing a persistent impurity with a similar polarity to my product. What strategies can I employ?

A3: When dealing with impurities of similar polarity, several advanced purification techniques can be effective:

  • Gradient Flash Chromatography: A shallow gradient of a multi-solvent system in flash chromatography can enhance the separation of closely eluting compounds.

  • Alternative Stationary Phases: If standard silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Recrystallization with a Different Solvent System: A different solvent or solvent mixture for recrystallization may alter the solubility of the impurity relative to the product, enabling its removal.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can offer superior separation of closely related compounds.

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of this compound can be effectively monitored using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to assess the number of components in a mixture and to track the progress of a purification process.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity and can resolve impurities that may not be visible by TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the desired product and detecting the presence of impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.[4]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Steps
Product is too polar and is retained on the column. 1. Increase the polarity of the eluent. 2. Add a small percentage of a more polar solvent like methanol to your eluent system. 3. Consider using a different stationary phase like alumina.
Product is co-eluting with impurities. 1. Optimize the solvent system using TLC to achieve better separation. 2. Run a shallower gradient during flash chromatography. 3. Consider reverse-phase chromatography if the impurities are significantly more or less polar.
Product degradation on silica gel. 1. Deactivate the silica gel by adding a small amount of triethylamine or another base to the eluent for basic compounds, or a small amount of acetic acid for acidic compounds. 2. Use a less acidic stationary phase like neutral alumina.
Improper column packing or loading. 1. Ensure the column is packed uniformly to avoid channeling. 2. Use a minimal amount of solvent to dissolve the crude product before loading it onto the column. Dry loading onto silica may also be an option.
Problem 2: Oiling Out During Recrystallization
Potential Cause Troubleshooting Steps
The solvent is too nonpolar for the compound at lower temperatures. 1. Add a small amount of a more polar co-solvent in which the compound is more soluble. 2. Try a different, more polar single solvent for recrystallization.
The solution is supersaturated. 1. Use more solvent to fully dissolve the compound at high temperature. 2. Cool the solution more slowly to allow for crystal lattice formation.
Presence of impurities that inhibit crystallization. 1. Attempt to remove the impurities by another method, such as a quick filtration through a small plug of silica, before recrystallization. 2. Try a different solvent system that may leave the impurity in the mother liquor.
The compound has a low melting point. 1. Cool the solution to a lower temperature using an ice bath or refrigerator. 2. If the compound is a low-melting solid, consider purification by distillation under reduced pressure if it is thermally stable.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Preparation of the Column:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent or by dry packing. A common starting eluent is a mixture of hexanes and ethyl acetate.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 Hexanes:Ethyl Acetate). The optimal gradient will depend on the separation observed by TLC.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of this compound

The choice of solvent is critical for successful recrystallization and should be determined experimentally.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Common solvent systems for furan- and thiazole-containing compounds include ethanol, methanol, ethyl acetate/hexanes, and acetone/water.[5][6]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions until full dissolution is achieved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Comparison of Purification Techniques for Heteroaromatic Compounds (General Guidance)

Purification MethodPurity Achieved (Typical)Yield (Typical)ThroughputKey Considerations
Flash Chromatography 95-99%70-90%HighGood for removing impurities with different polarities.[7][8][9][10][11]
Recrystallization >99% (if successful)50-80%MediumHighly dependent on finding a suitable solvent system.[5][6][12]
Preparative HPLC >99.5%40-70%LowBest for achieving very high purity on a small scale.
Distillation (if applicable) 98-99.5%60-85%HighOnly suitable for thermally stable, liquid compounds.

Visualizations

Logical Workflow for this compound Purification and Troubleshooting

Purification_Workflow Purification & Troubleshooting Workflow start Crude this compound TLC TLC Analysis start->TLC one_spot Single Spot? TLC->one_spot recrystallization Recrystallization one_spot->recrystallization Yes chromatography Column Chromatography one_spot->chromatography No oiling_out Oiling Out? recrystallization->oiling_out poor_separation Poor Separation? chromatography->poor_separation pure_product Pure Product characterization Characterization (NMR, MS, etc.) pure_product->characterization oiling_out->pure_product No change_solvent Change Solvent System oiling_out->change_solvent Yes change_solvent->recrystallization poor_separation->pure_product No optimize_gradient Optimize Gradient / Change Stationary Phase poor_separation->optimize_gradient Yes optimize_gradient->chromatography

Caption: A flowchart illustrating the decision-making process for purifying this compound.

Potential Degradation Pathways of this compound During Purification

Degradation_Pathways Potential Degradation Pathways product This compound furan_opening Furan Ring Opening Products product->furan_opening Hydrolysis thermal_decomp Thermal Decomposition Products product->thermal_decomp Degradation acid Strong Acid acid->furan_opening base Strong Base base->furan_opening heat Excessive Heat heat->thermal_decomp

Caption: A diagram showing potential degradation pathways for this compound.

References

Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-(Furan-2-yl)thiazole for screening purposes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during solubility enhancement experiments.

Issue: Compound precipitates out of solution upon addition of aqueous buffer.

Possible Cause Troubleshooting Step
Low Aqueous Solubility The intrinsic solubility of this compound in aqueous media is likely low.
Solvent Mismatch The organic solvent used to dissolve the compound is not fully miscible with the aqueous buffer, causing the compound to crash out.
pH Effects The pH of the buffer may be at a point where the compound is least soluble. Thiazole derivatives can exhibit pH-dependent solubility.[1]
Concentration Too High The final concentration of the compound in the mixed solvent system exceeds its solubility limit.

To address this, consider the following solutions:

  • pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may increase solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.[2]

  • Co-solvents: Employ a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) to increase the solvent capacity for the compound.[3] Start with a small percentage of the co-solvent and gradually increase it while monitoring for precipitation.

  • Reduce Final Concentration: Lower the target concentration of the compound in the final screening assay to stay within its solubility limits in the chosen solvent system.

Issue: Inconsistent results in biological assays due to poor solubility.

Possible Cause Troubleshooting Step
Compound Precipitation The compound may be precipitating over the course of the assay, leading to variable effective concentrations.
Micelle Formation At higher concentrations, the compound may form micelles, which can interfere with certain assay formats.
Adsorption to Plates Poorly soluble compounds can adsorb to the plastic surfaces of assay plates, reducing the concentration available to interact with the biological target.

To mitigate these issues, try the following:

  • Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a concentration above its critical micelle concentration (CMC) to help maintain the compound's solubility.

  • Formulation Strategies: Consider more advanced formulation techniques to improve solubility and stability in the assay medium. These can include:

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[4][5][6][7]

    • Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule can significantly increase its aqueous solubility.[8][9][10]

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems can improve their solubilization in aqueous environments.[11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What are the first-line strategies for improving the solubility of a poorly soluble compound like this compound for initial screening?

For initial screening, the simplest and quickest methods are often preferred. These include:

  • Co-solvent Systems: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and aqueous buffer is a common starting point.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium can be a very effective way to increase solubility.[2]

  • Use of Solubilizing Excipients: Adding excipients like surfactants or cyclodextrins directly to the screening medium can be a straightforward approach.

Q2: When should I consider more advanced formulation techniques like solid dispersions or lipid-based formulations?

Consider these techniques when:

  • Simpler methods like co-solvents and pH adjustment are insufficient to achieve the desired concentration.

  • The compound exhibits stability issues in the chosen solvent system.

  • You are moving from primary screening to more complex cellular or in vivo models where formulation is critical for bioavailability.

Q3: How do I choose the right polymer for a solid dispersion?

The choice of polymer depends on the physicochemical properties of your compound. Common polymers for solid dispersions include:

  • Polyvinylpyrrolidone (PVP): Good for forming amorphous solid dispersions and has a high glass transition temperature.

  • Polyethylene Glycols (PEGs): Lower melting points make them suitable for melt methods.

  • Hydroxypropyl Methylcellulose (HPMC): Can inhibit recrystallization of the amorphous drug.

It is often necessary to screen a panel of polymers to find the one that provides the best solubility enhancement and physical stability for your specific compound.

Q4: Can salt formation be used to improve the solubility of this compound?

Salt formation is a viable strategy if this compound has an ionizable functional group (an acidic or basic center).[2][15][16][17][18] The thiazole ring itself is weakly basic and can be protonated to form a salt. This can significantly improve aqueous solubility and dissolution rate. A salt screening study would be required to identify suitable counterions and to characterize the resulting salt forms.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Increasing the polarity of the solvent system.Simple, rapid, and suitable for early screening.May not be suitable for in vivo studies due to potential toxicity of the co-solvent.
pH Adjustment Ionizing the compound to increase its interaction with water.Very effective for ionizable compounds; simple to implement.[2]Only applicable to compounds with acidic or basic functional groups; risk of precipitation if the pH changes.
Solid Dispersion Dispersing the compound in a hydrophilic carrier at the molecular level.Significant increase in dissolution rate and apparent solubility.[4][6]Can be time-consuming to prepare and characterize; potential for physical instability (recrystallization).
Cyclodextrin Complexation Encapsulating the non-polar drug molecule within the hydrophobic cavity of a cyclodextrin.High solubility enhancement; can also improve stability.[8][9]Can be expensive; the large size of the complex may affect biological activity in some assays.
Lipid-Based Formulation Dissolving the compound in lipids, surfactants, and co-solvents.Suitable for highly lipophilic compounds; can improve oral bioavailability.[11][13]Complex formulations to develop and characterize; may not be suitable for all screening assays.
Salt Formation Converting an ionizable drug into a more soluble salt form.Can dramatically increase solubility and dissolution rate; well-established technique.[15][16]Only applicable to ionizable compounds; potential for disproportionation back to the free form.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolve the Compound and Polymer: Weigh an appropriate amount of this compound and a selected polymer (e.g., PVP K30) in a 1:1, 1:2, or 1:5 weight ratio. Dissolve the mixture in a suitable volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a round-bottom flask.[6]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like DSC, XRD, and FTIR.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading

  • Mix Components: Weigh this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio.

  • Kneading: Place the mixture in a mortar and add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise. Knead the mixture for 30-60 minutes to form a paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex and evaluate the enhancement in solubility and dissolution rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization start Poorly Soluble This compound sol_disp Solid Dispersion start->sol_disp Polymer + Solvent Evaporation cyclo Cyclodextrin Complex start->cyclo Cyclodextrin + Kneading lipid Lipid Formulation start->lipid Lipids/Surfactants salt Salt Formation start->salt Acid/Base Reaction dissolution Dissolution Testing sol_disp->dissolution cyclo->dissolution lipid->dissolution salt->dissolution stability Physical Stability dissolution->stability assay In Vitro Screening stability->assay logical_relationship cluster_methods Solubilization Methods compound This compound (Poorly Soluble) co_solvent Co-solvents compound->co_solvent ph_adjust pH Adjustment compound->ph_adjust solid_disp Solid Dispersion compound->solid_disp cyclo Cyclodextrin Complex compound->cyclo solubility Improved Solubility screening Successful Screening solubility->screening co_solvent->solubility ph_adjust->solubility solid_disp->solubility cyclo->solubility

References

Technical Support Center: 5-(Furan-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(Furan-2-yl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to address the inherent instability of this compound and provide practical solutions for its handling and modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for this compound?

A1: The primary instability of this compound originates from the furan ring. The main degradation pathways include:

  • Acid-Catalyzed Ring Opening: In the presence of acid, the furan ring can undergo protonation, leading to a ring-opening reaction. This is often initiated by the protonation at the Cα position of the furan ring.

  • Oxidation: The electron-rich furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This can lead to the formation of reactive intermediates and subsequent degradation.

  • Photodegradation: Exposure to light, particularly UV light, can induce photodegradation. For some thiazole derivatives with aryl substituents, a [4+2] cycloaddition reaction with singlet oxygen has been observed, leading to an unstable endoperoxide that rearranges to other products.[1]

  • Metabolic Instability: In biological systems, the furan ring can be a target for cytochrome P450 enzymes, leading to metabolic degradation.

Q2: How can I improve the stability of this compound in my experiments?

A2: Several strategies can be employed to enhance the stability of this compound:

  • Chemical Modification:

    • Introduce Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the furan ring can decrease its electron density, making it less susceptible to electrophilic attack and oxidation.

    • Benzannulation: Converting the furan ring to a benzofuran moiety can significantly increase its stability. Benzofurans are generally more resistant to acid-catalyzed degradation and oxidation.

  • Control of Experimental Conditions:

    • pH Control: Maintain a neutral or slightly basic pH to prevent acid-catalyzed ring opening.

    • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and prevent oxidation.

    • Light Protection: Store the compound in amber vials or protect it from light to prevent photodegradation.

    • Use of Antioxidants: The addition of antioxidants, such as phenylenediamines, can help inhibit oxidation.

Q3: What are the best practices for storing this compound?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably in a refrigerator or freezer.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).

  • Light: Protect from light by using amber-colored containers or by wrapping the container in aluminum foil.

  • Moisture: Keep in a tightly sealed container to protect from moisture.

Troubleshooting Guides

Issue 1: Degradation of this compound During Synthesis or Purification
Symptom Possible Cause Troubleshooting Steps
Low yield of desired product and presence of multiple impurities in crude reaction mixture. Acid-catalyzed degradation of the furan ring.1. Neutralize any acidic reagents before workup. 2. Use a non-acidic purification method, such as flash chromatography with a neutral solvent system. 3. If an acidic catalyst is required, consider using a milder Lewis acid or performing the reaction at a lower temperature.
Product degradation observed during silica gel chromatography. Acidic nature of silica gel.1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Use an alternative stationary phase, such as alumina (neutral or basic).
Formation of colored impurities upon exposure to air. Oxidation of the furan ring.1. Perform the reaction and purification under an inert atmosphere (N₂ or Ar). 2. Degas all solvents before use. 3. Consider adding a small amount of an antioxidant like BHT to the solvent during purification and storage.
Issue 2: Instability of this compound in Solution
Symptom Possible Cause Troubleshooting Steps
Rapid degradation of the compound in acidic media (e.g., during biological assays). Acid-catalyzed ring opening of the furan.1. Adjust the pH of the solution to be neutral or slightly basic, if compatible with the experiment. 2. Use a buffer system to maintain a stable pH. 3. If acidic conditions are unavoidable, minimize the exposure time and keep the temperature as low as possible.
Degradation upon exposure to light. Photodegradation.1. Conduct experiments in a dark room or use amber-colored labware. 2. Protect solutions from direct light sources.
Issue 3: Challenges in Analytical Characterization (e.g., HPLC)
Symptom Possible Cause Troubleshooting Steps
Broad or tailing peaks in HPLC chromatogram. Interaction with acidic silanol groups on the column.1. Use a base-deactivated column. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. 3. Optimize the mobile phase pH.
Appearance of new peaks over time in stored analytical samples. Degradation of the analyte in the sample vial.1. Analyze samples as fresh as possible. 2. Store prepared samples at low temperatures and protected from light. 3. Use an autosampler with a cooling function.
Inconsistent retention times. Mobile phase composition change or column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Allow for sufficient column equilibration time before starting the analysis.

Experimental Protocols

Protocol 1: General Procedure for Introducing an Electron-Withdrawing Group (Formylation) on the Furan Ring

This protocol describes a Vilsmeier-Haack reaction to introduce a formyl group (an electron-withdrawing group) at the 5-position of the furan ring, which can enhance its stability.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-mixed solution of POCl₃ in DMF to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the formylated product.

Protocol 2: Synthesis of a Benzofuran Analog from a Furan Precursor

This protocol outlines a general strategy for the synthesis of a benzofuran derivative from a furan compound via a Diels-Alder reaction followed by subsequent transformations.

Materials:

  • This compound

  • Maleic anhydride (or other suitable dienophile)

  • Toluene

  • Palladium on carbon (Pd/C)

  • Acetic acid

Procedure:

  • Diels-Alder Reaction:

    • Dissolve this compound and maleic anhydride in toluene in a sealed tube.

    • Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.

    • Monitor the formation of the cycloaddition product by TLC or LC-MS.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Aromatization:

    • The resulting cycloadduct can be aromatized to the corresponding benzofuran derivative through various methods, such as dehydrogenation using a catalyst like Pd/C at elevated temperatures or by acid-catalyzed dehydration.

    • For acid-catalyzed dehydration, dissolve the cycloadduct in acetic acid and heat under reflux.

    • Monitor the reaction for the formation of the benzofuran product.

    • After completion, cool the reaction, neutralize with a base, and extract the product.

    • Purify the crude benzofuran derivative by column chromatography.

Protocol 3: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 105 °C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis:

  • Analyze the stressed samples by a stability-indicating HPLC method (e.g., using a C18 column with a gradient of water and acetonitrile as the mobile phase and UV detection).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

  • LC-MS/MS can be used to identify the structures of the major degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound (Hypothetical Data)

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60 °C, 24h45%3184
0.1 M NaOH, 60 °C, 24h15%2198
3% H₂O₂, RT, 24h60%4200
Heat, 105 °C, 24h5%1-
Light Exposure25%2212

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment start Starting Materials reaction Chemical Reaction start->reaction Reagents workup Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization compound Pure this compound characterization->compound forced_degradation Forced Degradation (Acid, Base, Light, etc.) compound->forced_degradation analysis HPLC/LC-MS Analysis forced_degradation->analysis data Data Interpretation analysis->data

Figure 1. General experimental workflow for the synthesis and stability assessment of this compound.

troubleshooting_logic node_action node_action start Instability Observed? q_condition During Synthesis or in Solution? start->q_condition Yes q_synthesis Degradation during purification? q_condition->q_synthesis Synthesis q_solution Acidic or light exposure? q_condition->q_solution Solution a_synthesis_acid Use neutral silica/alumina or inert atmosphere q_synthesis->a_synthesis_acid Yes a_general Consider chemical modification (EWG or Benzannulation) q_synthesis->a_general No a_solution_acid Adjust pH, use buffer q_solution->a_solution_acid Acidic a_solution_light Protect from light q_solution->a_solution_light Light a_solution_acid->a_general a_solution_light->a_general

Figure 2. Decision tree for troubleshooting the instability of this compound.

signaling_pathway furan_thiazole This compound ring_opened Ring-Opened Products furan_thiazole->ring_opened Protonation photo_oxygenated Photo-oxygenated Products furan_thiazole->photo_oxygenated [4+2] Cycloaddition oxidized Oxidized Products furan_thiazole->oxidized Electron Transfer acid Acid (H+) light Light (hν) oxygen Oxygen (O2)

Figure 3. Major degradation pathways of this compound.

References

Technical Support Center: Synthesis of 5-(Furan-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Furan-2-yl)thiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

Q1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting materials. What are the possible causes and solutions?

Low conversion in the Hantzsch thiazole synthesis of this compound can be attributed to several factors:

  • Insufficient Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy of the cyclization and dehydration steps.[1] If the temperature is too low, the reaction may proceed very slowly or stall.

    • Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC). Be cautious, as excessive heat can lead to byproduct formation.

  • Poor Quality of Reagents: The purity of the starting materials, 2-halo-1-(furan-2-yl)ethan-1-one and the thioamide, is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. The α-haloketone can be particularly unstable and should be used shortly after preparation or purification.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Ethanol is a commonly used solvent for this reaction. However, other polar solvents like methanol or isopropanol can also be effective.[2] A solvent screen may be necessary to find the optimal conditions for your specific substrates.

Q2: I am observing a dark, tar-like substance in my reaction mixture. What is causing this, and how can I prevent it?

The formation of a dark, insoluble material is a common issue, often indicating polymerization or degradation of the furan ring, which is known to be sensitive to acidic conditions.[3]

  • Acid-Catalyzed Polymerization of Furan: The Hantzsch synthesis can generate acidic byproducts (e.g., HBr if using a bromo-ketone) that can catalyze the polymerization of the furan ring.

    • Solution:

      • Use a non-acidic catalyst or a base: Consider using a milder, non-acidic catalyst or adding a non-nucleophilic base (e.g., sodium bicarbonate, pyridine) to neutralize the acid as it forms.

      • Control the reaction temperature: Lowering the reaction temperature can sometimes mitigate acid-catalyzed decomposition.

  • Decomposition of the α-Haloketone: The 2-halo-1-(furan-2-yl)ethan-1-one starting material can be unstable and prone to self-condensation or decomposition, especially at elevated temperatures.

    • Solution: Use the α-haloketone immediately after its preparation. If it must be stored, keep it in a cool, dark place.

Q3: My purified product shows extra peaks in the NMR spectrum that I cannot identify. What are the likely byproducts?

Several byproducts can form during the synthesis of this compound. Below is a table summarizing potential byproducts and their likely origins.

Potential Byproduct Likely Cause Proposed Mitigation Strategy
Bis(furan-2-yl)thiazole Reaction of the product with another molecule of the α-haloketone.Use a slight excess of the thioamide to ensure all the α-haloketone is consumed.
Furan-2-yl-containing oxazole Presence of an amide impurity in the thioamide starting material.Use highly pure thioamide.
Ring-opened furan derivatives Strong acidic conditions leading to the cleavage of the furan ring.Use milder reaction conditions, add a non-nucleophilic base, or consider an alternative synthetic route that does not involve strong acids.
Polymeric materials Acid-catalyzed polymerization of the furan ring.Control the reaction temperature and acidity as described above.
Unreacted 2-acetylfuran Incomplete halogenation of the starting material.Ensure the halogenation step proceeds to completion and purify the α-haloketone before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely employed method is the Hantzsch thiazole synthesis.[1][4][5] This involves the reaction of a 2-halo-1-(furan-2-yl)ethan-1-one with a thioamide.

Q2: How can I prepare the 2-halo-1-(furan-2-yl)ethan-1-one starting material?

This intermediate is typically synthesized by the halogenation of 2-acetylfuran.[6] Common halogenating agents include bromine in a suitable solvent like methanol or chloroform, or N-bromosuccinimide (NBS).

Q3: What are the typical reaction conditions for the Hantzsch synthesis of this compound?

The reaction is often carried out in a polar protic solvent such as ethanol.[2] The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by TLC.

Q4: How can I purify the final product?

Purification is usually achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be used if recrystallization is not effective.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2-Bromo-1-(furan-2-yl)ethan-1-one

  • Thioformamide (or another appropriate thioamide)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in ethanol.

  • Add thioformamide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Hantzsch_Synthesis reactant1 2-Halo-1-(furan-2-yl)ethan-1-one intermediate1 Thiazoline Intermediate reactant1->intermediate1 reactant2 Thioamide reactant2->intermediate1 product This compound intermediate1->product Dehydration

Caption: Hantzsch synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction decision1 Check Reaction Temperature start->decision1 decision2 Analyze Starting Materials decision1->decision2 Optimal action1 Increase Temperature decision1->action1 Too Low decision3 Formation of Dark Precipitate? decision2->decision3 Pure action2 Purify Reagents decision2->action2 Impure action3 Add Non-nucleophilic Base decision3->action3 Yes action5 Optimize Solvent decision3->action5 No end Improved Yield action1->end action2->end action4 Lower Temperature action3->action4 action3->end action4->end action5->end

Caption: Troubleshooting workflow for low reaction yield.

Byproduct_Formation center Reaction Conditions condition1 High Acidity center->condition1 condition2 High Temperature center->condition2 condition3 Impure Reagents center->condition3 byproduct1 Polymerization byproduct2 Ring Opening byproduct3 Side Products from Starting Materials condition1->byproduct1 condition1->byproduct2 condition2->byproduct1 condition3->byproduct3

Caption: Factors influencing byproduct formation.

References

Technical Support Center: Furan-Thiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Furan-Thiazole Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Suzuki-Miyaura and Stille cross-coupling reactions to synthesize furan-thiazole containing compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My furan-thiazole coupling reaction has a very low yield. What are the most common causes?

Low yields in furan-thiazole coupling reactions can stem from several factors. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding ligand is critical. For Suzuki reactions, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points. For Stille couplings, Pd(PPh₃)₄ is also frequently used. The ligand can significantly impact the catalytic cycle; sterically hindered and electron-rich phosphine ligands often improve reaction rates and yields.[1]

  • Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a crucial role. Insufficient temperature may lead to slow reaction rates, while excessive heat can cause degradation of starting materials or the product.

  • Quality of Reagents: The purity of your starting materials, particularly the organoboronic acid/ester (for Suzuki) or organostannane (for Stille), is paramount. Impurities can interfere with the catalyst and lead to side reactions.

  • Atmosphere Control: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.

  • Catalyst Poisoning: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

Q2: I am observing significant amounts of side products. What are they likely to be and how can I minimize them?

Common side products in Suzuki and Stille couplings include:

  • Homocoupling: Formation of biaryl products from the coupling of two molecules of the same starting material (e.g., furan-furan or thiazole-thiazole). This can be minimized by using a slight excess of one coupling partner and ensuring efficient stirring.

  • Protodeboronation (Suzuki): The replacement of the boronic acid or ester group with a hydrogen atom from the solvent or trace water. This is a common issue with heteroaryl boronic acids, including furanboronic acids.[2] To mitigate this, use anhydrous solvents, a stronger base, or potassium trifluoroborate salts instead of boronic acids.

  • Hydrodehalogenation: The replacement of the halide on the thiazole or furan ring with a hydrogen atom. This can be more prevalent at higher temperatures or with certain catalyst/ligand combinations.

Q3: How does the position of the halide or organometallic group on the furan and thiazole rings affect reactivity?

The position of the reacting group significantly influences reactivity. In general:

  • On Thiazole: The reactivity of halothiazoles in Suzuki coupling often follows the order: 2-halothiazole > 5-halothiazole > 4-halothiazole. The electron-deficient nature of the C2 position facilitates oxidative addition.

  • On Furan: For Suzuki reactions, 2-furanboronic acid is often more prone to protodeboronation than 3-furanboronic acid. The choice of base and careful control of reaction conditions are crucial when using 2-furanboronic acid.

Q4: Can the sulfur in the thiazole ring poison the palladium catalyst?

Yes, the lone pair of electrons on the sulfur atom in the thiazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a known issue with sulfur-containing heterocycles. To address this, you can:

  • Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes compensate for partial deactivation.

  • Choose a More Robust Catalyst/Ligand System: Electron-rich and sterically bulky ligands can sometimes shield the palladium center and reduce poisoning effects.

  • Use Additives: In some cases, additives can help to mitigate catalyst poisoning, although this is highly system-dependent.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is more air-stable. - Ensure proper degassing of solvents and inert atmosphere throughout the reaction.
Inappropriate Ligand - Screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos). - For electron-rich substrates, a more electron-rich ligand may be beneficial.
Incorrect Base (Suzuki) - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH). - The strength and solubility of the base are critical. Aqueous bases are often effective.
Suboptimal Solvent - Test a range of solvents (e.g., Dioxane, Toluene, DMF, THF), often with water as a co-solvent for Suzuki reactions. - The solvent should solubilize the reactants and the base.
Low Reaction Temperature - Incrementally increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Issue 2: Protodeboronation of Furanboronic Acid (Suzuki)
Potential Cause Troubleshooting Steps
Presence of Water - Use anhydrous solvents and dry glassware. - Dry the base (e.g., K₃PO₄) before use.
Base is too Weak or Insoluble - Switch to a stronger or more soluble base (e.g., Cs₂CO₃ or an aqueous solution of a strong base).
Unstable Boronic Acid - Use the corresponding potassium furan-trifluoroborate salt, which is more stable to protodeboronation.
Prolonged Reaction Time at High Temperature - Try to find conditions (more active catalyst/ligand) that allow the reaction to proceed at a lower temperature or for a shorter duration.

Data Presentation

The following table summarizes reaction conditions for successful furan-thiazole and related couplings found in the literature. This data can serve as a starting point for your own optimizations.

Coupling Partners Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
2-(4-Bromophenyl)benzo[d]thiazole + Arylboronic acidPd(OAc)₂ (3)-K₂CO₃EtOH/H₂O (1:1)80480-95
2-Acetyl-5-bromothiophene + Arylboronic acidPd(II)-precatalyst (0.25)-KOHWater100 (MW)0.560-80
4-(5-Bromothiophen-2-yl)thiazole + Arylboronic acidPd(II)-precatalyst (1)-Cs₂CO₃DMF160 (MW)0.5-0.7560-80
2-Chloropyrimidine + Furan-3-boronic acidAllylpalladium precatalyst (0.15)-K₃PO₄MeOH/THFRT24~70
2-Chloropyrimidine + Benzofuran-2-boronic acidAllylpalladium precatalyst (0.03)-K₃PO₄MeOH/THFRT24~90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halothiazole with a Furanboronic Acid
  • Reaction Setup: To an oven-dried reaction vessel, add the halothiazole (1.0 equiv), furanboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if separate) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling of a Stannylfuran with a Halothiazole
  • Reaction Setup: To an oven-dried reaction vessel, add the halothiazole (1.0 equiv) and the stannylfuran (1.1-1.2 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of KF (to remove tin byproducts) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_catalyst Catalyst System Optimization cluster_side_products Side Product Minimization Start Low Reactivity in Furan-Thiazole Coupling Check_Reagents 1. Check Reagent Quality - Purity of starting materials? - Anhydrous solvents? Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions - Inert atmosphere maintained? - Optimal temperature? Check_Reagents->Check_Conditions Reagents OK Purify_SM Purify Starting Materials Check_Reagents->Purify_SM Impure Use_Anhydrous Use Anhydrous Solvents Check_Reagents->Use_Anhydrous Wet Optimize_Catalyst 3. Optimize Catalyst System - Catalyst/Ligand appropriate? - Catalyst poisoning? Check_Conditions->Optimize_Catalyst Conditions OK Degas_Solvents Degas Solvents Thoroughly Check_Conditions->Degas_Solvents Oxygen Leak Screen_Temp Screen Temperatures Check_Conditions->Screen_Temp Suboptimal Temp Screen_Base Screen Bases (Suzuki) Check_Conditions->Screen_Base Ineffective Base Analyze_Side_Products 4. Analyze Side Products - Homocoupling? - Protodeboronation? Optimize_Catalyst->Analyze_Side_Products Still Low Yield Screen_Ligands Screen Different Ligands Optimize_Catalyst->Screen_Ligands Inefficient Increase_Loading Increase Catalyst Loading Optimize_Catalyst->Increase_Loading Poisoning Suspected Change_Catalyst Try Different Pd Pre-catalyst Optimize_Catalyst->Change_Catalyst No Improvement Successful_Coupling Successful Coupling Analyze_Side_Products->Successful_Coupling Problem Identified & Solved Adjust_Stoichiometry Adjust Stoichiometry Analyze_Side_Products->Adjust_Stoichiometry Homocoupling Use_KF_Salt Use K-trifluoroborate Analyze_Side_Products->Use_KF_Salt Protodeboronation Lower_Temp Lower Reaction Temperature Analyze_Side_Products->Lower_Temp Decomposition

Caption: A workflow for troubleshooting low reactivity in furan-thiazole coupling.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 M-X M-X Transmetalation->M-X Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R¹-R² (Furan-Thiazole) Reductive\nElimination->R1-R2 R1-X Thiazole-X R1-X->Oxidative\nAddition R2-B(OR)2 Furan-B(OR)₂ Base Base R2-B(OR)2->Base M-B(OR)2(OH) ⁻B(OH)₃R² Base->M-B(OR)2(OH) M-B(OR)2(OH)->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Mitigating Off-Target Effects of Novel Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific off-target effect data for 5-(Furan-2-yl)thiazole is not extensively available in public literature. The following guide provides a general framework and best practices for identifying, characterizing, and mitigating off-target effects for novel thiazole-containing small molecules, referred to herein as "Compound T" (Thiazole-based compound). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My thiazole-containing compound is showing a cellular phenotype inconsistent with its intended target. Could this be an off-target effect?

A1: Yes, an unexpected phenotype is a common indicator of off-target activity. Small molecules often interact with multiple proteins, which can lead to a range of cellular responses.[1][2] It is crucial to systematically investigate whether the observed effect is due to modulation of the intended target or one or more off-targets.

Q2: What are the initial steps to investigate a suspected off-target effect for Compound T?

A2: A tiered approach is recommended. Start with computational methods to predict potential off-targets. Follow this with in vitro screening against broad panels of kinases, GPCRs, and other common off-target classes. Finally, use cell-based assays to confirm the functional relevance of any identified off-target interactions.

Q3: Can I improve the selectivity of Compound T?

A3: Yes, improving selectivity is a key part of lead optimization. Once off-targets are identified, a structure-activity relationship (SAR) study can be initiated. By synthesizing and testing analogs of Compound T, you can identify modifications that reduce binding to the off-target while maintaining or improving affinity for the intended target. This process is a core component of rational drug design.[3]

Troubleshooting Guides

Problem 1: Compound T shows high toxicity in cell-based assays at concentrations required for on-target efficacy.
  • Possible Cause: Engagement of one or more off-targets that regulate critical cellular pathways (e.g., apoptosis, cell cycle).

  • Troubleshooting Steps:

    • Perform a cytotoxicity screen: Test Compound T across a panel of cell lines from different tissues to identify patterns of toxicity.

    • Conduct broad off-target screening: Use commercially available services to screen Compound T against a large panel of kinases, phosphatases, and other enzymes known to be involved in cell viability.

    • Analyze screening results: Identify any off-targets that are hit with potencies similar to or greater than the on-target.

    • Validate functional off-target activity: Use specific cellular assays for the identified off-targets to confirm that Compound T modulates their activity at relevant concentrations.

    • Initiate SAR studies: Synthesize analogs to improve selectivity and reduce the observed toxicity.

Problem 2: In vivo results with Compound T do not correlate with in vitro potency and cellular activity.
  • Possible Cause:

    • Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability).

    • Engagement of an in vivo-specific off-target that is not present in the in vitro models.

    • Metabolism of Compound T into an active metabolite with a different target profile.

  • Troubleshooting Steps:

    • Characterize pharmacokinetics (PK) and metabolism: Determine the half-life, exposure, and major metabolites of Compound T. Test the metabolites for activity against the on-target and a panel of off-targets.

    • Consider tissue-specific off-targets: Use transcriptomics or proteomics to identify highly expressed proteins in the tissues where the unexpected effects are observed. Compare this list with computational off-target predictions.

    • Employ phenotypic screening: Utilize unbiased phenotypic screening platforms (e.g., cell painting) to compare the cellular fingerprint of Compound T with a library of compounds with known mechanisms of action.[3] This can provide clues to its off-target activities.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

This protocol outlines a computational approach to predict potential off-target interactions for a novel compound.

  • Objective: To generate a prioritized list of potential off-targets for Compound T for subsequent experimental validation.

  • Methodology:

    • Utilize multiple computational tools that employ different algorithms (e.g., chemical similarity-based and machine learning-based).[1][2]

    • Similarity-Based Methods: Use platforms like SEA (Similarity Ensemble Approach) or PASS (Prediction of Activity Spectra for Substances) to compare the 2D structure of Compound T against databases of compounds with known bioactivities.

    • Structure-Based Methods: If a crystal structure of the on-target is available, perform docking studies with a panel of proteins that have similar binding pockets.

    • Machine Learning: Employ AI/ML-driven platforms that have been trained on large datasets of compound-protein interactions to predict the polypharmacology of Compound T.[2]

  • Data Analysis:

    • Consolidate the prediction lists from all methods.

    • Prioritize potential off-targets that are predicted by multiple orthogonal methods.

    • Filter the list based on tissue expression, known roles in disease, and potential for toxicity.

Protocol 2: Broad Panel In Vitro Off-Target Screening

This protocol describes a general method for screening Compound T against a large panel of kinases, a common source of off-target effects.

  • Objective: To experimentally identify unintended kinase targets of Compound T.

  • Methodology:

    • Select a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a large panel (e.g., >400 kinases).

    • Provide the vendor with a sample of Compound T at a specified concentration (typically 1 µM or 10 µM for a primary screen).

    • The vendor will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase by Compound T.

  • Data Analysis:

    • Analyze the primary screen data to identify any kinases that are inhibited by more than a certain threshold (e.g., >50% inhibition).

    • For any significant "hits," perform dose-response experiments to determine the IC50 value for the off-target interaction.

    • Compare the off-target IC50 values to the on-target IC50 to calculate a selectivity ratio.

Data Presentation

Table 1: Off-Target Kinase Panel Results for Compound T and Analogs
KinaseCompound T (% Inhibition @ 1µM)Compound T (IC50, nM)Analog T-1 (IC50, nM)Analog T-2 (IC50, nM)
On-Target Kinase 98%50 45 65
Off-Target A85%2501,500>10,000
Off-Target B62%8005,000>10,000
Off-Target C25%>10,000>10,000>10,000

This table demonstrates how to organize data to compare the on-target potency and off-target selectivity of a lead compound and its optimized analogs.

Visualizations

Off_Target_Investigation_Workflow cluster_0 Initial Observation cluster_1 Tier 1: Prediction & Profiling cluster_2 Tier 2: Validation cluster_3 Tier 3: Mitigation phenotype Unexpected Phenotype or Toxicity in_silico In Silico Prediction (Similarity, Docking, ML) phenotype->in_silico Hypothesis Generation in_vitro Broad In Vitro Screening (Kinase, GPCR Panels) phenotype->in_vitro Experimental Screening in_silico->in_vitro Guide Panel Selection dose_response Dose-Response Assay (Determine IC50 for hits) in_vitro->dose_response Identify Hits cell_assay Cell-Based Functional Assay (Confirm off-target modulation) dose_response->cell_assay Validate Potency sar Structure-Activity Relationship (SAR) (Synthesize Analogs) cell_assay->sar Confirmed Off-Target selectivity Selectivity Profiling of Analogs sar->selectivity selectivity->sar Iterate lead_op Lead Optimization selectivity->lead_op

Caption: Workflow for identifying and mitigating off-target effects.

Signaling_Pathway_Off_Target cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Receptor A (On-Target) B Kinase B A->B C Transcription Factor C B->C D Target Gene Expression C->D X Receptor X (Off-Target) Y Kinase Y X->Y Z Apoptotic Protein Z Y->Z Toxicity Cell Toxicity Z->Toxicity CompoundT Compound T CompoundT->A Activation (Desired Effect) CompoundT->X Inhibition (Off-Target Effect)

Caption: Off-target effect of Compound T on a parallel signaling pathway.

Counter_Screening_Workflow cluster_assays Parallel Assays cluster_compounds Compound Library cluster_analysis Data Analysis on_target_assay On-Target Assay (e.g., KinaseGlo) data_analysis Calculate On-Target IC50 Calculate Off-Target IC50 on_target_assay->data_analysis off_target_assay Off-Target Assay (e.g., LanthaScreen) off_target_assay->data_analysis compound_library Compound T Analog Library compound_library->on_target_assay compound_library->off_target_assay selectivity_index Determine Selectivity Index (IC50_off / IC50_on) data_analysis->selectivity_index

Caption: Experimental workflow for a counter-screening assay.

References

Technical Support Center: Enhancing the Metabolic Stability of 5-(Furan-2-yl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to improve the metabolic stability of 5-(Furan-2-yl)thiazole analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound scaffold often associated with poor metabolic stability?

The primary concern arises from the furan ring, which is susceptible to metabolic activation by cytochrome P450 (CYP) enzymes.[1] This oxidation can lead to the formation of highly reactive and potentially toxic intermediates.[1][2] The harmful effects of many furan-containing compounds are a direct result of this P450-catalyzed furan ring oxidation.[2]

Q2: What is the main metabolic pathway responsible for the degradation of the furan ring?

The principal pathway involves the oxidation of the furan ring by CYP enzymes, particularly CYP2E1.[2][3] This process generates a reactive α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial (BDA).[3][4] This BDA metabolite is highly electrophilic and can readily form covalent adducts with cellular nucleophiles like proteins and DNA, which is thought to be a primary trigger for toxicity.[2][5] Depending on the substituents on the furan ring, an epoxide intermediate can also be formed.[2]

Q3: Which specific CYP450 isozymes are most involved in furan metabolism?

Studies with recombinant human liver P450s have identified CYP2E1 as the most active human liver furan oxidase.[3][6] However, other isoforms such as CYP2C11, 3A1, and 3A2 have also been implicated in the metabolism of certain furan-containing drugs.[2]

Q4: What are the most effective strategies to improve the metabolic stability of these analogs?

The two main strategies are:

  • Bioisosteric Replacement: Replace the metabolically liable furan ring with a more stable aromatic or non-aromatic group. This is a common and effective tactic in medicinal chemistry to mitigate metabolic issues.[7][8][9]

  • Metabolic Blocking: Introduce substituents onto the furan ring itself to sterically hinder or electronically deactivate the positions most susceptible to CYP-mediated oxidation. A simple fluorine atom can sometimes serve as an effective blocking group.[7]

Q5: What are some suitable bioisosteric replacements for the furan ring?

A variety of 5- and 6-membered rings can serve as effective bioisosteres for furan. The choice depends on the desired physicochemical properties and the specific interactions of the furan ring with the biological target. Common replacements include thiophene, pyridine, pyrazole, and other thiazoles.[7][8] In some cases, replacing the aromatic ring with a non-aromatic scaffold like a bicyclohexyl group can maintain potency while dramatically improving metabolic stability.[10]

Q6: How does the thiazole moiety in the scaffold affect metabolic stability?

The thiazole ring is generally considered more metabolically robust than the furan ring. Incorporating thiazole motifs into peptide backbones is a known strategy to enhance metabolic stability and improve pharmacokinetic properties.[11] However, thiazole-containing compounds can still be subject to metabolism, and their overall stability depends on the entire molecular structure.[12]

Troubleshooting Guide

Problem: My this compound analog shows extremely high clearance (>200 µL/min/mg) in a human liver microsomal (HLM) stability assay.

  • Likely Cause: This result strongly suggests rapid, CYP-mediated oxidation of the furan ring. The furan moiety is a known structural alert for this type of metabolic liability.[10]

  • Troubleshooting Steps:

    • Confirm Metabolism: Run a "minus-NADPH" control experiment. If the compound is stable in the absence of the essential CYP cofactor NADPH, it confirms that the clearance is metabolism-dependent.[13]

    • Identify the "Soft Spot": Perform a metabolite identification (Met ID) study. Incubate the compound with HLMs and analyze the sample by high-resolution LC-MS/MS to identify metabolites consistent with furan ring opening (e.g., formation of a γ-ketoenal).[2]

    • Implement a Design Strategy:

      • Option A (Recommended): Initiate a scaffold-hopping or bioisosteric replacement program to substitute the furan ring with a more stable heterocycle (see Data Hub Table 2).[14]

      • Option B: Attempt to block the metabolism by synthesizing analogs with substituents (e.g., fluoro-, methyl-) on the furan ring.

Problem: I am observing significant variability in metabolic stability between species (e.g., high stability in rat microsomes but low stability in human microsomes).

  • Likely Cause: This is a common finding due to well-documented differences in the expression levels and substrate specificities of CYP450 enzymes across species.[13][15]

  • Troubleshooting Steps:

    • Expand Species Testing: Evaluate stability in microsomes from other relevant preclinical species (e.g., dog, monkey, minipig) to select the most appropriate species for in vivo pharmacokinetic studies.[15]

    • Use Human-Relevant Systems: Prioritize data from human-derived systems (HLMs, human hepatocytes) for decision-making regarding the compound's potential in humans.

    • Identify Specific CYPs: Use recombinant human CYP enzymes to determine which specific isoforms are responsible for the compound's metabolism. This can help rationalize the observed species differences.

Problem: My compound's stability is poor in liver S9 fractions but stable in microsomes. What does this indicate?

  • Likely Cause: This pattern suggests that your compound is being metabolized by cytosolic (non-microsomal) enzymes. The S9 fraction contains both microsomal and cytosolic components, whereas microsomes primarily contain Phase I enzymes like CYPs.[16]

  • Troubleshooting Steps:

    • Identify the Enzyme Family: The instability in the S9 fraction points towards metabolism by enzymes such as aldehyde oxidase (AO), xanthine oxidase (XO), or certain Phase II conjugating enzymes that are present in the cytosol.[17]

    • Confirm Phase II Metabolism: If Phase II metabolism is suspected, run the S9 assay with specific cofactors like UDPGA (for UGTs) or PAPS (for SULTs) to confirm the involvement of these pathways.

    • Structural Modification: Modify the compound to block metabolism by these cytosolic enzymes. For example, if AO is implicated, strategies often involve altering the electronics of a heteroaromatic ring.

Data Hub

Table 1: Representative Metabolic Stability Data for Furan-Containing Compounds This table presents hypothetical but realistic data to illustrate the impact of structural modification on metabolic stability parameters.

Compound IDStructure ModificationIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Interpretation
Analog A Parent this compound< 5> 250Very High Clearance (Metabolically Unstable)
Analog B Furan replaced with Pyridine4531Moderate Clearance (Improved Stability)
Analog C Furan replaced with a non-aromatic bicyclo[1.1.1]pentane> 120< 11.5Low Clearance (Metabolically Stable)
Analog D Fluorine added to Furan C5 position2069Moderate Clearance (Metabolism Blocked)

Data is for illustrative purposes. Key parameters like half-life and intrinsic clearance are calculated to assess a compound's stability.[18]

Table 2: Common Bioisosteric Replacements for the Furan Ring

Original MoietyBioisosteric ReplacementKey Advantages of ReplacementPotential Issues
Furan Thiophene Often improves metabolic stability while maintaining similar size and electronics.Can also be oxidized, sometimes leading to reactive sulfur-containing metabolites.[10]
Furan Pyridine Significantly increases metabolic stability by reducing ring electron density; can improve solubility.[7][14]Introduction of a basic nitrogen atom can alter pKa, protein binding, and introduce new off-target liabilities (e.g., hERG).
Furan Pyrazole Generally stable to oxidative metabolism; offers different hydrogen bond donor/acceptor patterns.[7]Can significantly change the molecule's interaction with the target.
Furan Oxazole / Thiazole More metabolically stable five-membered heterocycles.[11]May alter electronic properties and binding modes.
Furan Saturated Rings (e.g., Cyclohexyl, Bicyclics) Drastically improves metabolic stability by removing aromaticity; reduces lipophilicity.[10]Eliminates potential for π-stacking interactions with the target protein.

Key Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

This protocol outlines the measurement of compound depletion over time when incubated with liver microsomes to determine metabolic stability.

  • Preparation:

    • Prepare a 1 M stock of NADPH in buffer and store on ice.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound in the same phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 10 minutes.

    • To initiate the metabolic reaction, add the pre-warmed NADPH solution to the wells containing the microsome/compound mixture. The final concentrations should be: 0.5 mg/mL microsomes, 1 µM test compound, 1 mM NADPH.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction well.[13]

    • Immediately stop the reaction by adding the aliquot to a termination solution (e.g., ice-cold acetonitrile containing an internal standard).[15]

  • Analysis:

    • Centrifuge the terminated samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Processing:

    • Plot the natural log of the percent remaining parent compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).

    • Calculate the intrinsic clearance (CLint) using the half-life and reaction parameters.[18]

Protocol 2: Metabolite Identification (Met ID) Study

This protocol describes a typical workflow to identify the metabolic "soft spots" on a molecule.

  • Scaled-Up Incubation:

    • Perform a larger-scale incubation similar to the microsomal stability assay, but with a higher compound concentration (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

    • Include a control incubation without NADPH.

  • Sample Preparation:

    • Terminate the reaction with cold acetonitrile.

    • Centrifuge to remove protein and concentrate the supernatant under a stream of nitrogen.

    • Reconstitute the sample in a small volume of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Compare the chromatograms of the +NADPH and -NADPH samples. Peaks present only in the +NADPH sample are potential metabolites.

    • Identify potential metabolites by their mass shifts from the parent compound (e.g., +16 Da for hydroxylation, +18 Da for furan ring opening and hydration).

  • Structural Elucidation:

    • Perform MS/MS fragmentation on the parent compound and the potential metabolite ions.

    • By comparing the fragmentation patterns, determine the site of metabolic modification on the molecule.[13]

Visualizations

Furan_Metabolism FuranThiazole This compound Analog ReactiveMetabolite Reactive Intermediate (cis-enedione / BDA) FuranThiazole->ReactiveMetabolite Oxidation CYP450 CYP450 Enzymes (e.g., CYP2E1) CYP450->FuranThiazole catalyzes ProteinAdducts Protein Adducts (Toxicity) ReactiveMetabolite->ProteinAdducts Covalent Binding Detoxification Detoxification (e.g., GSH Conjugation) ReactiveMetabolite->Detoxification Excretion Excreted Metabolites Detoxification->Excretion

Caption: P450-mediated metabolic activation pathway of a furan-containing compound.

Workflow Start Start: New Analog Synthesized Screen Tier 1: In Vitro Microsomal Stability Assay Start->Screen Decision1 Is CLint acceptable? Screen->Decision1 FollowUp Tier 2: Follow-Up Studies (Met ID, CYP ID, S9) Decision1->FollowUp No End End: Candidate for In Vivo PK Decision1->End Yes Decision2 Metabolic liability identified? FollowUp->Decision2 Redesign Rational Redesign: - Bioisosteric Replacement - Metabolic Blocking Decision2->Redesign Yes Stop End: Deprioritize Compound Decision2->Stop No Redesign->Start DMTA Cycle

Caption: Experimental workflow for assessing and improving metabolic stability.

Troubleshooting Problem Problem: Compound has high clearance in HLM assay Control Run minus-NADPH control experiment Problem->Control Decision1 Is compound stable without NADPH? Control->Decision1 MetID Action: Perform Met ID study to locate 'soft spot' Decision1->MetID Yes NonSpecific Investigate other causes: - Non-specific binding - Chemical instability Decision1->NonSpecific No Redesign Solution: Redesign molecule to remove or block metabolic liability MetID->Redesign

Caption: Troubleshooting logic for a compound with high metabolic clearance.

References

Technical Support Center: Addressing Cross-Reactivity of 5-(Furan-2-yl)thiazole Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity issues encountered with 5-(Furan-2-yl)thiazole inhibitors.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities, including kinases and microbial enzymes.[1][2][3] While potent, small molecule inhibitors derived from this scaffold can exhibit off-target effects, leading to ambiguous experimental results or unforeseen toxicities.[4][5] Proactively assessing and understanding the selectivity profile of these inhibitors is critical for the accurate interpretation of research data and for the successful development of therapeutic agents.[6][7] This guide provides detailed protocols and troubleshooting strategies to characterize and mitigate cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: I have developed a novel this compound inhibitor, "FTI-1," targeting Kinase X. What is the first step to assess its selectivity?

A1: The initial and most crucial step is to perform a broad in vitro kinase screen to understand the inhibitor's selectivity profile across the human kinome.[6][8] This provides a comprehensive overview of both intended and unintended targets.[8] There are several platforms available for this, including radiometric activity assays and competitive binding assays.[9][10]

Troubleshooting Guide:

  • What if my budget is limited?

    • Start with a smaller, focused panel of kinases that are closely related to your primary target, Kinase X.[6] However, be aware that off-target interactions can occur with seemingly unrelated kinases.[6]

  • Which type of assay should I choose: activity-based or binding-based?

    • Activity-based assays (e.g., radiometric assays) directly measure the inhibition of the kinase's catalytic function.[9]

    • Binding assays (e.g., KINOMEscan®) measure the thermodynamic binding affinity (Kd) of the inhibitor to the kinase active site, independent of ATP concentration.[10][11] Binding assays can be more convenient for large-scale screening, but it's important to confirm that binding translates to functional inhibition.[6]

  • What concentration of FTI-1 should I use for single-point screening?

    • A common starting point is a concentration 10- to 100-fold higher than the IC50 or Kd for your primary target. A concentration of 1 µM is frequently used for initial screens to identify potent off-targets.[5]

Q2: My kinome scan results for FTI-1 show it binds to several off-target kinases. What does this mean and what should I do next?

A2: Identifying off-target interactions is a common and important finding in kinase inhibitor development.[6][12] This "polypharmacology" can sometimes be beneficial but often leads to undesired effects.[12][13] The next step is to validate these hits and determine their physiological relevance.

Troubleshooting Guide:

  • How do I validate the off-target hits?

    • Perform dose-response experiments for the high-affinity off-targets to determine their IC50 or Kd values accurately.[11]

    • Use orthogonal assays. If your primary screen was a binding assay, validate the hits using an in vitro activity assay, and vice versa.[6]

  • How do I know if the off-target binding is relevant in a cellular context?

    • The Cellular Thermal Shift Assay (CETSA®) is an excellent method to confirm that FTI-1 engages with the off-target proteins in intact cells.[14][15] A thermal shift indicates direct binding.[14]

    • Analyze the expression levels of the off-target kinases in your cellular model system. If an off-target kinase is not expressed, the interaction is unlikely to be relevant in that specific context.[4]

  • What if an off-target is a kinase I want to avoid?

    • This information is crucial for your structure-activity relationship (SAR) studies. You can now rationally design new analogs of FTI-1 to improve selectivity and reduce binding to the unwanted off-target.[7]

Q3: FTI-1 shows the desired potency against Kinase X in vitro, but in my cell-based assays, I'm observing unexpected phenotypes that don't align with the known function of Kinase X. Could this be due to cross-reactivity?

A3: Yes, this is a classic sign of off-target effects.[4][5] When an inhibitor's cellular phenotype does not match the phenotype from genetic knockdown (e.g., siRNA or CRISPR) of the intended target, off-target activity is a likely cause.

Troubleshooting Guide:

  • How can I confirm that FTI-1 is engaging its intended target, Kinase X, in my cells?

    • Use CETSA® to demonstrate target engagement of Kinase X at the concentrations you are using in your cellular assays.[14][15]

    • Use a phospho-specific antibody for a known substrate of Kinase X in a Western blot. Treatment with FTI-1 should reduce the phosphorylation of this substrate in a dose-dependent manner.

  • How do I identify the off-target responsible for the unexpected phenotype?

    • Refer back to your kinome scan data. Are any of the identified off-targets known to be involved in the signaling pathways that could produce the observed phenotype?

    • Use a chemoproteomics approach, such as Thermal Proteome Profiling (TPP), which is an extension of CETSA coupled with mass spectrometry, to get an unbiased view of all the proteins FTI-1 binds to in the cell.[15]

  • How can I rescue the on-target effect from the off-target phenotype?

    • Synthesize or obtain a structurally unrelated inhibitor of Kinase X. If this second inhibitor recapitulates the on-target phenotype without causing the unexpected off-target effects, it strengthens the case that the unexpected phenotype from FTI-1 is due to cross-reactivity.

    • Attempt to synthesize a "negative control" compound. This would be a structurally similar analog of FTI-1 that is inactive against Kinase X but retains the off-target activity. This can help to definitively link the off-target activity to the unexpected phenotype.

Quantitative Data Summary

The following tables provide examples of data that might be generated for our hypothetical inhibitor, FTI-1, which was designed as an inhibitor of Aurora Kinase A (AURKA).

Table 1: FTI-1 In Vitro Kinase Inhibition (IC50)

KinaseIC50 (nM)
AURKA (On-Target) 25
AURKB250
SRC85
LCK120
GSK3β1,500
CDK2>10,000

Data obtained from a radiometric activity assay.

Table 2: FTI-1 KINOMEscan® Binding Affinities (Kd)

KinaseKd (nM)
AURKA (On-Target) 15
SRC55
LCK90
YES1110
ABL1200
FLT3450

KINOMEscan® is a competitive binding assay. Lower Kd indicates tighter binding.[10]

Table 3: FTI-1 Cellular Thermal Shift Assay (CETSA®) in HCT-116 Cells

Protein TargetΔTm with 1 µM FTI-1 (°C)Interpretation
AURKA +4.2 Confirmed Target Engagement
SRC+2.8Confirmed Off-Target Engagement
LCKNot ExpressedOff-Target Not Relevant in this Cell Line
GSK3β+0.2No Significant Engagement

A significant positive change in melting temperature (ΔTm) indicates compound binding and protein stabilization.[14]

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Profiling

This protocol is based on the widely used filter-binding assay format which directly measures the incorporation of radiolabeled phosphate into a substrate.[9][16]

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing the kinase of interest, its specific substrate (peptide or protein), assay buffer, and cofactors (e.g., MgCl2).

  • Compound Addition: Add the this compound inhibitor (e.g., FTI-1) at various concentrations (typically in a 10-point dose-response format). Include a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding an acid solution, such as 2% (v/v) H₃PO₄.[16]

  • Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper), which captures the phosphorylated substrate.

  • Washing: Wash the filters multiple times with an appropriate buffer to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated ³³P on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol allows for the assessment of compound binding to its target in an unperturbed cellular environment.[14][15]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the this compound inhibitor (e.g., FTI-1) at the desired concentration(s) and a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Transfer the supernatant containing the soluble protein fraction to a new tube.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using a specific antibody via Western blot, ELISA, or other antibody-based detection methods.[14]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature indicates that the inhibitor has bound to and stabilized the target protein. Calculate the change in the melting temperature (ΔTm).

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Mitosis RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) SRC SRC Family Kinases (Potential Off-Target) RTK->SRC PI3K PI3K RTK->PI3K RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AURKA Aurora Kinase A (Intended Target) Mitosis Mitotic Progression AURKA->Mitosis Proliferation Cell Proliferation TF->Proliferation FTI1 FTI-1 (5-Furan-2-yl-thiazole Inhibitor) FTI1->SRC Off-Target Inhibition FTI1->AURKA On-Target Inhibition

Caption: Hypothetical signaling pathways affected by FTI-1.

Experimental Workflow Diagram

Caption: Workflow for characterizing FTI-1 cross-reactivity.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Unexpected Cellular Phenotype Observed Q1 Is on-target (Kinase X) engagement confirmed in cells? Start->Q1 A1_No Perform CETSA or Phospho-Substrate Western Blot Q1->A1_No No A1_Yes On-target engagement confirmed Q1->A1_Yes Yes A1_No->Q1 Q2 Does kinome scan data show potent off-targets? A1_Yes->Q2 A2_No Consider target-independent effects or perform unbiased chemoproteomics (TPP) Q2->A2_No No A2_Yes Potent off-targets identified Q2->A2_Yes Yes Q3 Are off-targets expressed and functionally relevant in your cell model? A2_Yes->Q3 A3_No Off-target interaction unlikely to cause phenotype in this model Q3->A3_No No A3_Yes Hypothesize off-target causes phenotype Q3->A3_Yes Yes Test_Hypothesis Test hypothesis: - Use inhibitor for off-target - Use structurally different  on-target inhibitor A3_Yes->Test_Hypothesis Conclusion Conclusion: Phenotype is likely due to on-target or off-target effect Test_Hypothesis->Conclusion

References

Technical Support Center: 5-(Furan-2-yl)thiazole in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Furan-2-yl)thiazole. The information provided will help you anticipate and address potential issues related to the stability of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous cell culture media?

The stability of this compound in cell culture media can be influenced by several factors, including pH, temperature, and the presence of media components. The furan ring, in particular, is known to be susceptible to hydrolysis, especially under acidic conditions, which can lead to ring-opening and degradation of the compound.[1][2] While the thiazole ring is generally more stable due to its aromatic character, the overall stability of the molecule in your specific cell culture system should be experimentally verified.[3]

Q2: What are the potential degradation products of this compound?

Under hydrolytic conditions, the furan ring can open to form a 1,4-dicarbonyl compound.[1][2] Further reactions could lead to a variety of smaller, more polar molecules. The thiazole ring is more resistant to degradation but could be susceptible to oxidation or other transformations depending on the specific conditions of the cell culture environment.

Q3: How can the degradation of this compound affect my experimental results?

Degradation of the compound can have several significant impacts on your experiments:

  • Reduced Potency: The actual concentration of the active compound will decrease over time, potentially leading to an underestimation of its efficacy.

  • Formation of Active or Toxic Degradants: The degradation products themselves may have biological activity, including cytotoxicity, which could confound your results.[4]

  • Inconsistent Results: The extent of degradation can vary between experiments, leading to poor reproducibility.

Q4: What are the signs that my compound may be degrading in my cell culture media?

  • A change in the color of the media over time.

  • Precipitate formation.[5]

  • Inconsistent or non-reproducible experimental results.

  • A loss of biological activity in a time-dependent manner that cannot be attributed to the experimental model.

  • Unexpected cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity.
  • Possible Cause: The compound is degrading in the cell culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Perform a Stability Study: Analyze the concentration of this compound in your cell culture medium over the time course of your experiment (e.g., at 0, 6, 12, 24, and 48 hours). A detailed protocol is provided below.

    • Prepare Fresh Solutions: Prepare fresh stock solutions of the compound for each experiment.

    • Replenish the Media: If the compound is found to be unstable, consider replenishing the cell culture media with freshly prepared compound at regular intervals during the experiment.[4]

    • pH Control: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as pH can significantly impact the stability of the furan ring.

Issue 2: Unexpected or high levels of cytotoxicity.
  • Possible Cause: A degradation product of this compound may be toxic to the cells.

  • Troubleshooting Steps:

    • Analyze for Degradation Products: Use techniques like HPLC-MS to detect the presence of potential degradation products in the cell culture medium that has been incubated with the compound.

    • Test the Cytotoxicity of the Medium: Incubate cells with conditioned medium (medium in which the compound has been pre-incubated for the duration of your experiment) to see if it induces cytotoxicity.

    • Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the formation of toxic degradants.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spike the cell culture medium with the stock solution to the final working concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Point 0: Immediately after spiking, take an aliquot (e.g., 1 mL) of the medium, and process it as described in the Sample Preparation section below. This will serve as your T=0 reference.

  • Incubate the remaining medium under your standard cell culture conditions (37°C, 5% CO2).

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). At each time point, take an aliquot and process it immediately.

  • Sample Preparation:

    • To precipitate proteins, add 2 volumes of cold acetonitrile to your 1 volume of media sample.

    • Vortex briefly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in a small volume of the initial mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA) to elute the compound.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength (determine the λmax of the compound by running a UV scan).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Quantitative Data Summary Table:

Time (hours)Peak Area (arbitrary units)% Remaining
01,000,000100%
2950,00095%
4880,00088%
8750,00075%
12620,00062%
24350,00035%
48100,00010%

Note: The data in this table is hypothetical and should be replaced with your experimental results.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Cell Culture Media (to final working concentration) prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C, 5% CO2 spike_media->incubate protein_precip Protein Precipitation (Acetonitrile) t0_sample->protein_precip time_points Collect Samples at Various Time Points incubate->time_points time_points->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant reconstitute Reconstitute in Mobile Phase extract_supernatant->reconstitute hplc HPLC Analysis reconstitute->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Workflow for assessing the stability of a compound in cell culture media.

Degradation_Pathway compound This compound intermediate Ring-Opened Intermediate (1,4-dicarbonyl) compound->intermediate Hydrolysis (H2O, H+) products Further Degradation Products intermediate->products Oxidation / Cleavage

Caption: Hypothetical degradation pathway of this compound.

References

Technical Support Center: Synthesis of Substituted Furans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted furans, with a focus on the common challenges and limitations encountered by researchers.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a substituted furan using the Hantzsch synthesis, but I am not getting the desired product. What am I doing wrong?

This is a common point of confusion. The Hantzsch synthesis is a named reaction for the synthesis of pyrroles and pyridines . It is not used for the synthesis of furans. The analogous reaction for synthesizing furans from an α-halo ketone and a β-dicarbonyl compound is the Feist-Benary furan synthesis . It is also important to note that the Feist-Benary synthesis can be a competing side reaction during the Hantzsch pyrrole synthesis, especially when the amine concentration is low or the reaction conditions favor furan formation.[1]

Q2: What is the Feist-Benary furan synthesis and what are its typical reactants and conditions?

The Feist-Benary synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound (like a β-ketoester or β-diketone) in the presence of a base to form a substituted furan.[2][3] The reaction is typically catalyzed by mild bases such as pyridine or triethylamine, although alkoxides can also be used.[4] The reaction is often heated to temperatures between 50-100°C in a polar solvent like ethanol or DMF.[4]

Q3: What are the main limitations of the Feist-Benary furan synthesis?

While useful, the Feist-Benary synthesis has several limitations:

  • Side Reactions: The formation of byproducts is a significant issue. Under certain conditions, the intermediate can lead to other isomers via a Paal-Knorr type of cyclization.[1]

  • Pyrrole Formation: If ammonia or a primary amine is used as the base, the Hantzsch pyrrole synthesis can occur as a competing reaction, leading to pyrrole byproducts.

  • Regioselectivity Issues: The reaction can sometimes yield a mixture of regioisomers, depending on the substitution patterns of the starting materials.

  • Hydrolysis of Substrates: Strong bases like sodium hydroxide can cause hydrolysis of sensitive substrates, particularly esters.[4]

  • Steric Hindrance: Bulky substituents on either the α-halo ketone or the β-dicarbonyl compound can hinder the cyclization step, leading to lower yields.[4]

  • "Interrupted" Reaction: The reaction can sometimes stall at the hydroxydihydrofuran intermediate, a phenomenon known as the "interrupted" Feist-Benary reaction, preventing the final dehydration to the aromatic furan.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield of Furan Product Incorrect reaction type: You may be trying to apply Hantzsch synthesis conditions to furan synthesis.Switch to a Feist-Benary protocol using an appropriate base like pyridine or triethylamine.
Base is too strong/weak: Strong bases (e.g., NaOH) can hydrolyze ester groups. Very weak bases may not facilitate the initial deprotonation effectively.Use a mild organic base like pyridine or triethylamine.[4] Pyridine is often more effective as its planar structure makes the nitrogen's lone pair more accessible.
Temperature is too low/high: Insufficient heat may prevent the final dehydration step. Excessive heat can lead to decomposition of starting materials or products.[4]Optimize the reaction temperature, typically in the range of 50-100°C.[4]
Steric hindrance: Bulky groups on the reactants are impeding the reaction.Consider using less sterically hindered starting materials if possible.
Formation of Pyrrole Byproducts Use of ammonia or primary amine as a base: These reagents will compete with the furan synthesis pathway, leading to the Hantzsch pyrrole synthesis.Replace ammonia or primary amines with a non-nucleophilic organic base like pyridine or triethylamine.
Formation of Multiple Isomers Competing reaction pathways: The reaction may be proceeding through both the Feist-Benary and a Paal-Knorr type mechanism.[1]Modify the reaction conditions (solvent, base, temperature) to favor one pathway. A one-pot reaction without base or solvent has been shown to improve selectivity in some cases.
Lack of regioselectivity: The starting materials allow for cyclization at different positions.Modify the substituents on the starting materials to favor a specific cyclization pathway.
Reaction Stops at the Hydroxydihydrofuran Intermediate ("Interrupted" Feist-Benary) Insufficient driving force for dehydration: The conditions may not be harsh enough to eliminate water and form the aromatic ring.Add a dehydrating agent or switch to acidic workup conditions to promote the final dehydration step. The use of a "proton sponge" can sometimes be employed to prevent the formation of the final furan product if the dihydrofuran is the desired product.[2][4]

Data Presentation

The yield of the Feist-Benary synthesis is highly dependent on the substrates and reaction conditions. Below is a table summarizing yields for an electro-organic synthesis of spiro benzofuran derivatives, a variation of the Feist-Benary reaction.

EntryR1R2ProductYield (%)
1HH4a86
25-BrH4b92
35-ClH4c88
45-NO2H4d95
55,7-di-BrH4e93
65-Br5'-F4f90
75-NO25'-F4g97

Table adapted from an electrocatalytic synthesis of spiro[benzofuran-3,3'-indoline]-2,2-dicarbonitriles, which follows a Feist-Benary type pathway.[5]

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This protocol is a representative example of the Feist-Benary synthesis.

Reactants:

  • Ethyl acetoacetate (1 equivalent)

  • Chloroacetone (1 equivalent)

  • Pyridine (as base and solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate and an excess of pyridine.

  • Slowly add chloroacetone to the mixture while stirring.

  • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the solvent used, if any, besides pyridine) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a wash with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography or distillation to obtain the pure ethyl 2,5-dimethylfuran-3-carboxylate.

Visualizations

Logical Relationship: Hantzsch vs. Feist-Benary Synthesis

G A General Reaction (α-Halo Ketone + β-Dicarbonyl) D Ammonia or Primary Amine A->D Base Used E Pyridine or other non-nucleophilic base A->E Base Used B Hantzsch Pyrrole Synthesis C Feist-Benary Furan Synthesis D->B E->C

Caption: Choice of base directs the reaction to either a pyrrole or a furan.

Experimental Workflow: Feist-Benary Furan Synthesis

A 1. Mix β-Dicarbonyl and Base (e.g., Pyridine) B 2. Add α-Halo Ketone A->B C 3. Heat to Reflux (50-100°C) B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (Chromatography/Distillation) E->F G Substituted Furan F->G

Caption: A typical experimental workflow for the Feist-Benary synthesis.

Signaling Pathway: Feist-Benary Reaction Mechanism

A β-Dicarbonyl B Enolate Formation A->B Base D Nucleophilic Attack (SN2) B->D C α-Halo Ketone C->D E Alkylated Intermediate D->E F Intramolecular Cyclization E->F G Hydroxydihydrofuran F->G H Dehydration G->H Heat/Acid I Substituted Furan H->I

Caption: The reaction mechanism of the Feist-Benary furan synthesis.

References

Technical Support Center: Optimizing Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in regioselective synthesis.

Troubleshooting Unwanted Regioisomers

Poor regioselectivity is a common challenge in organic synthesis, leading to product mixtures that are difficult to separate and reduce overall yield. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.

My reaction is producing a mixture of regioisomers. What should I do?

When faced with a mixture of regioisomers, a systematic approach to optimizing the reaction conditions is crucial. The following steps can help you identify the key factors influencing the regioselectivity of your transformation.

Troubleshooting Decision Tree

The following decision tree provides a structured approach to troubleshooting poor regioselectivity.

troubleshooting_regioselectivity start Poor Regioselectivity Observed check_directing_group Is a Directing Group Present? start->check_directing_group steric_hindrance Evaluate Steric Hindrance check_directing_group->steric_hindrance Yes electronic_effects Analyze Electronic Effects of Substituents check_directing_group->electronic_effects No catalyst_ligand Optimize Catalyst and/or Ligand steric_hindrance->catalyst_ligand electronic_effects->catalyst_ligand solvent_temp Screen Solvents and Temperatures catalyst_ligand->solvent_temp protecting_group Consider a Protecting Group Strategy solvent_temp->protecting_group analysis Confirm Regioisomer Ratio (NMR, GC-MS) protecting_group->analysis solution Optimized Regioselectivity analysis->solution

Caption: A decision tree for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: How do electronic effects of substituents influence regioselectivity in electrophilic aromatic substitution?

A1: The electronic nature of substituents on an aromatic ring significantly directs the position of incoming electrophiles.[1]

  • Electron-Donating Groups (EDGs) , such as alkyl, alkoxy (-OR), and amino (-NR2) groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2] They direct incoming electrophiles to the ortho and para positions due to the stabilization of the carbocation intermediate through resonance.[2][3]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), and carbonyl (C=O) groups, decrease the electron density of the ring, making it less reactive.[2] These groups direct incoming electrophiles to the meta position, as the ortho and para positions are more deactivated.[1][3]

  • Halogens are an exception; they are deactivating due to their inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[2]

Q2: When should I consider using a directing group strategy?

A2: A directing group strategy is particularly useful when the inherent electronic and steric factors of your substrate do not favor the desired regioisomer. Directed Metalation Groups (DMGs) are powerful tools for achieving high regioselectivity, especially for ortho-functionalization.[4][5][6][7] A good DMG can coordinate to a metal, typically lithium, bringing a strong base into proximity of the ortho proton and facilitating its abstraction.[5][6]

Q3: How can I optimize catalyst and ligand selection for better regioselectivity?

A3: The choice of catalyst and ligand can profoundly impact the regioselectivity of a reaction by influencing the steric and electronic environment of the catalytic cycle.[8][9]

  • Steric Bulk: Increasing the steric bulk of the ligand can block access to a more sterically accessible site, thereby favoring reaction at a less hindered position.

  • Electronic Properties: The electronic properties of the ligand can modulate the electron density at the metal center, which in turn can influence the regioselectivity of bond-forming steps.

  • Screening: A systematic screening of different ligands with varying steric and electronic properties is often necessary to identify the optimal combination for a specific transformation.[8]

Q4: What is the role of solvent and temperature in controlling regioselectivity?

A4: Solvent and temperature are critical reaction parameters that can be tuned to enhance regioselectivity.

  • Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. A change in solvent can alter the energy difference between the pathways leading to different regioisomers.[10][11][12][13]

  • Temperature: Lowering the reaction temperature can often increase the selectivity of a reaction. At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which may favor the formation of a single regioisomer. Conversely, increasing the temperature can sometimes overcome a high activation barrier to a desired but less kinetically favored product.

Q5: When is a protecting group strategy necessary?

A5: A protecting group strategy is employed when a reactive functional group in your molecule interferes with the desired regioselective transformation.[11] By temporarily masking the reactive group, you can direct the reaction to the desired position. The protecting group can then be removed in a subsequent step. This is particularly common in the synthesis of complex molecules with multiple functional groups.[11]

Experimental Protocols

Protocol 1: General Workflow for Optimizing Regioselectivity

This workflow provides a systematic approach to optimizing reaction conditions for a desired regioselective outcome.

optimization_workflow start Initial Reaction with Poor Regioselectivity catalyst_screening Screen Catalyst/Ligand Combinations start->catalyst_screening solvent_screening Screen a Range of Solvents catalyst_screening->solvent_screening temperature_screening Vary Reaction Temperature solvent_screening->temperature_screening concentration_effects Investigate Concentration Effects temperature_screening->concentration_effects analysis Analyze Regioisomeric Ratio (NMR, GC-MS) concentration_effects->analysis optimization Further Optimization Based on Best Result analysis->optimization Suboptimal final_product Desired Regioisomer Obtained analysis->final_product Optimal optimization->catalyst_screening Iterate

Caption: A general workflow for optimizing regioselective synthesis.

Protocol 2: Directed ortho-Metalation (DoM) of Anisole

This protocol describes a general procedure for the ortho-lithiation of anisole followed by quenching with an electrophile.

Materials:

  • Anisole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., trimethylsilyl chloride, TMSCl)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Add anisole (1.0 eq) and anhydrous THF to the flask via syringe.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add the electrophile (e.g., TMSCl, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Determination of Regioisomeric Ratio by ¹H NMR Spectroscopy

Procedure:

  • Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Identify distinct, well-resolved signals corresponding to each regioisomer. These are often aromatic protons with different chemical shifts and coupling patterns.

  • Integrate the signals corresponding to each isomer.

  • Calculate the ratio of the integrals to determine the regioisomeric ratio. For example, if a proton signal for isomer A has an integral of 1.0 and a corresponding signal for isomer B has an integral of 0.25, the ratio of A:B is 4:1.[14][15][16][17]

Protocol 4: Analysis of Regioisomers by GC-MS

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (typically 1 µL) of the solution into the GC-MS.

  • Use a suitable temperature program for the GC oven to separate the regioisomers. Isomers with different boiling points will have different retention times.

  • The mass spectrometer will provide a mass spectrum for each peak, confirming the identity of the regioisomers.

  • The peak area of each regioisomer in the gas chromatogram can be used to determine their relative abundance in the mixture.[3][18][19][20]

Quantitative Data

Table 1: Effect of Directing Group on the Regioselectivity of Electrophilic Aromatic Substitution

Substituent (Y) on BenzeneActivating/DeactivatingDirecting EffectTypical Product Ratio (ortho:meta:para)
-OHActivatingortho, para40 : <5 : 60
-OCH₃Activatingortho, para45 : <5 : 55
-NH₂Activatingortho, para50 : <5 : 50
-CH₃Activatingortho, para60 : 5 : 35
-ClDeactivatingortho, para30 : <5 : 70
-NO₂Deactivatingmeta<5 : 93 : 2
-CNDeactivatingmeta<5 : 80 : 20
-COOHDeactivatingmeta<5 : 85 : 15

Table 2: Influence of Solvent and Temperature on the Regioselectivity of a Hypothetical Reaction

EntrySolventTemperature (°C)Regioisomeric Ratio (A:B)
1Toluene1102:1
2Dichloromethane403:1
3Tetrahydrofuran664:1
4Acetonitrile821:1
5Tetrahydrofuran256:1
6Tetrahydrofuran010:1
7Tetrahydrofuran-78>20:1

Disclaimer: The data in Table 2 is illustrative and intended to demonstrate the potential impact of solvent and temperature on regioselectivity. Actual results will vary depending on the specific reaction.

References

Validation & Comparative

5-(Furan-2-yl)thiazole Derivatives: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of kinase inhibitors based on the 5-(furan-2-yl)thiazole scaffold against other established kinase inhibitors. The analysis is supported by quantitative experimental data and detailed methodologies.

The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology, immunology, and neurodegenerative diseases. The this compound chemical scaffold has emerged as a promising framework for the design of such inhibitors, demonstrating significant activity against a variety of important kinase targets. This guide provides a comparative overview of the performance of these derivatives against other well-known kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Potency

The efficacy of a kinase inhibitor is most commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target kinase's activity. The following tables present a comparative analysis of the IC50 values for representative this compound derivatives and other established inhibitors across several key kinase targets.

Phosphoinositide 3-Kinase Gamma (PI3Kγ)

A key enzyme in the PI3K/AKT/mTOR signaling pathway, PI3Kγ is primarily involved in inflammatory and immune responses.

CompoundScaffoldPI3Kγ IC50 (nM)Other PI3K Isoform Selectivity (IC50 in nM)
AS-252424 5-(Furan-2-ylmethylene)thiazolidinedione30 - 33[1][2][3]PI3Kα: 935-940, PI3Kβ: 20,000, PI3Kδ: 20,000[1][4]
Staurosporine IndolocarbazoleBroad-spectrum, potent inhibitor of many kinases, including PKC (IC50 ~0.7 nM), but not highly selective for PI3Kγ.[5][6]
Janus Kinase 2 (JAK2)

A crucial mediator of cytokine and growth factor signaling through the JAK/STAT pathway, aberrant JAK2 activity is a hallmark of myeloproliferative neoplasms.

CompoundScaffoldJAK2 IC50 (nM)
Thiazole-based Chalcone Derivatives Contains a 5-aryl-thiazole moiety (aryl can be furan)While specific furan-containing derivatives were screened, detailed IC50 values were not provided in the initial search results. The class showed potent JAK2 inhibition.[7][8]
Ruxolitinib Pyrrolo[2,3-d]pyrimidine2.8 - 4.5[9][10]
Epidermal Growth Factor Receptor (EGFR)

A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its overactivity is a common driver of various cancers.

CompoundScaffoldEGFR IC50 (nM)
Thiazole-based Chalcone Derivatives Contains a 5-aryl-thiazole moiety (aryl can be furan)One derivative was identified as a dual JAK2/EGFR inhibitor, though the specific IC50 was not detailed in the initial search.[7][8]
Erlotinib Quinazoline2[4]
Glycogen Synthase Kinase 3 Beta (GSK-3β)

A serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell fate, and neuronal function. Its dysregulation is associated with several pathologies, including Alzheimer's disease and bipolar disorder.

CompoundScaffoldGSK-3β IC50 (nM)
GSK-3β inhibitor 2 2,4,5-trisubstituted thiazole with a furan moiety1.1[11][12]
CHIR-99021 Aminopyrimidine6.7[13][14]

Experimental Protocols

The following is a generalized protocol for a typical in vitro kinase assay used to determine the IC50 values of inhibitory compounds. The specific substrate and buffer conditions will vary depending on the kinase being assayed.

Objective: To quantify the inhibitory potency of a test compound against a target kinase.

Materials:

  • Purified, active recombinant kinase enzyme.

  • A specific peptide or protein substrate for the kinase.

  • Adenosine triphosphate (ATP), often radiolabeled with ³²P ([γ-³²P]ATP) for traditional assays, or non-radiolabeled for luminescence or fluorescence-based assays.

  • Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT).

  • Test compounds and known inhibitors (for positive control) dissolved in dimethyl sulfoxide (DMSO).

  • Assay plates (e.g., 96- or 384-well).

  • Detection reagents:

    • For radiometric assays: Phosphocellulose paper and scintillation fluid.

    • For luminescence assays (e.g., ADP-Glo™): Reagents to convert ADP to ATP and a luciferase/luciferin system.

    • For fluorescence resonance energy transfer (FRET) assays: A labeled antibody that recognizes the phosphorylated substrate.

  • A suitable plate reader (scintillation counter, luminometer, or fluorescence plate reader).

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations.

  • Reaction Mixture Preparation: In each well of the assay plate, combine the kinase enzyme, the substrate, and the diluted test compound or control.

  • Initiation of Kinase Reaction: Start the reaction by adding ATP to each well. The final ATP concentration is typically at or near the Michaelis-Menten constant (Km) for the enzyme.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Signal Detection:

    • Radiometric: Stop the reaction by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated substrate. Wash away unincorporated [γ-³²P]ATP and measure the remaining radioactivity with a scintillation counter.

    • Luminescent: Add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert the generated ADP into a luminescent signal, which is read by a luminometer.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways discussed and a general experimental workflow.

PI3K_AKT_mTOR_Signaling PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kγ RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor AS-252424 Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway.

JAK_STAT_Signaling JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Inhibitor Ruxolitinib Inhibitor->JAK2 inhibits

Caption: JAK/STAT Signaling Pathway.

EGFR_Signaling EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Erlotinib Inhibitor->EGFR inhibits

Caption: EGFR Signaling Pathway.

Wnt_GSK3_Signaling Wnt/β-catenin Signaling Pathway Wnt Wnt Receptor Frizzled/LRP Wnt->Receptor DestructionComplex Destruction Complex Receptor->DestructionComplex inhibits GSK3B GSK-3β BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for Degradation Degradation BetaCatenin->Degradation Transcription Gene Transcription BetaCatenin->Transcription translocates to nucleus Inhibitor GSK-3β inhibitor 2 Inhibitor->GSK3B inhibits

Caption: Wnt/β-catenin Signaling Pathway.

Kinase_Inhibition_Workflow Experimental Workflow for Kinase Inhibition Assay Start Start ReagentPrep Reagent & Compound Preparation Start->ReagentPrep AssaySetup Assay Plate Setup (Kinase, Substrate, Inhibitor) ReagentPrep->AssaySetup Reaction Initiate & Incubate Kinase Reaction AssaySetup->Reaction Detection Terminate Reaction & Detect Signal Reaction->Detection DataAnalysis Data Analysis & IC50 Determination Detection->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for Kinase Inhibition Assay.

References

Comparative Efficacy of 5-(Furan-2-yl)thiazole Analogs in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the biological activities of various 5-(Furan-2-yl)thiazole derivatives reveals their potential as promising scaffolds in the development of new therapeutic agents. This guide provides a comparative overview of their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.

Derivatives of the this compound core structure have demonstrated significant biological activity across different domains, including potent anticancer and antimicrobial effects. The inherent properties of the furan and thiazole rings, when combined, create a versatile pharmacophore that can be modified to enhance efficacy and selectivity against various cellular targets. This guide summarizes key findings from recent studies, presenting a comparative analysis of the activity of several analogs.

Anticancer Activity of Thiazole Derivatives

Recent research has highlighted the potential of thiazole derivatives as effective anticancer agents. A study focusing on new thiazole derivatives identified several compounds with significant cytotoxic effects against various cancer cell lines.[1] Notably, compounds featuring a 4-chlorophenyl, 4-bromophenyl, or 3-nitrophenyl substitution on the thiazole ring demonstrated potent activity against the MDA-MB-231 human breast cancer cell line, with IC50 values of 3.52 µM, 4.89 µM, and 1.21 µM, respectively.[1] These values are comparable to the standard chemotherapeutic drug sorafenib (IC50 = 1.18 µM).[1]

Another study investigating a novel thiazole derivative reported IC50 values of 14.05 µg/mL against HepG-2 (liver cancer), 17.77 µg/mL against MCF-7 (breast cancer), 29.65 µg/mL against HeLa (cervical cancer), and 32.68 µg/mL against HCT-116 (colon cancer) cell lines.[2] This particular compound showed promising selectivity, with a higher IC50 value of 36.17 µg/mL against the normal WI-38 cell line, suggesting a degree of safety for non-cancerous cells.[2]

Further research into thiazole derivatives has shown that specific substitutions can significantly enhance their anticancer potential. For instance, a series of novel thiazole compounds exhibited IC50 values ranging from 0.190 to 0.273 µg/mL against the SaOS-2 human osteosarcoma cell line.[3] The most promising of these, compound 4i , had an IC50 value of 0.190 ± 0.045 µg/mL.[3] Structure-activity relationship (SAR) studies indicated that the introduction of a p-fluorophenyl group at the second position of the thiazole ring enhanced the anticancer activity.[3]

In a separate investigation, a series of newly synthesized thiazole derivatives were tested against MCF-7 and HepG2 cancer cell lines.[4] Compound 4c , which includes a 2-(4-hydroxybenzylidene) substitution, showed particularly potent cytotoxic activity with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively.[4] This activity was found to be mediated through the inhibition of the VEGFR-2 enzyme, with an IC50 of 0.15 µM, comparable to the standard inhibitor Sorafenib (IC50 = 0.059 µM).[4]

Quantitative Data on Anticancer Activity
Compound IDCancer Cell LineIC50 ValueReference
4b MDA-MB-231 (Breast)3.52 µM[1]
4c MDA-MB-231 (Breast)4.89 µM[1]
4d MDA-MB-231 (Breast)1.21 µM[1]
DIPTH HepG-2 (Liver)14.05 µg/mL[2]
DIPTH MCF-7 (Breast)17.77 µg/mL[2]
DIPTH Hela (Cervical)29.65 µg/mL[2]
DIPTH HCT-116 (Colon)32.68 µg/mL[2]
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[3]
4d SaOS-2 (Osteosarcoma)0.212 ± 0.006 µg/mL[3]
4b SaOS-2 (Osteosarcoma)0.214 ± 0.009 µg/mL[3]
4c MCF-7 (Breast)2.57 ± 0.16 µM[4]
4c HepG2 (Liver)7.26 ± 0.44 µM[4]

Antimicrobial Activity of Furan-Thiazole Analogs

The hybridization of furan and thiazole moieties has also yielded compounds with significant antimicrobial properties. A study on novel thiazole derivatives containing an imidazole and furan scaffold demonstrated broad-spectrum antibacterial and antifungal activity.[5] Several compounds showed strong activity against S. aureus (Gram-positive) and E. coli (Gram-negative), with inhibition zones ranging from 20 to 28 mm.[5][6]

The minimum inhibitory concentration (MIC) values for these compounds were also determined, with some derivatives showing lower MICs than the standard antibiotic neomycin against E. coli, with values ranging from 4.88 to 39.06 µg/mL.[5] Against S. aureus, significant MIC values of 4.88, 19.53, and 9.77 µg/mL were observed for specific analogs.[5]

Another study highlighted a series of 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives with significant antimicrobial potential.[7] The most active compounds in this series displayed MIC values ranging from 0.5 to 8 µg/mL against a panel of bacteria including S. aureus, S. faecalis, K. pneumoniae, E. coli, and P. aeruginosa.[7]

Quantitative Data on Antimicrobial Activity
Compound IDMicroorganismInhibition Zone (mm)MIC (µg/mL)Reference
3a S. aureus284.88
3b S. aureus2319.53[5]
8a S. aureus259.77[5]
8a E. coli27-
42, 46, 48, 49 S. aureus-0.5 - 8[7]
42, 46, 48, 49 E. coli-0.5 - 8[7]
42, 46, 48, 49 P. aeruginosa-0.5 - 8[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The assessment of anticancer activity is commonly performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9] This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[8][10]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 3,000 cells per well and incubated overnight at 37°C.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) and incubated for a specified period (e.g., 3 days).[10]

  • MTT Addition: After incubation, the medium is removed, and fresh medium containing MTT solution (e.g., 20% of a 2 mg/mL stock) is added to each well.

  • Formazan Solubilization: The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.[10] Subsequently, the formazan crystals are solubilized by adding a solvent such as DMSO.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8] The intensity of the color is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds is typically evaluated using methods such as the agar well-diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).[11][12]

Agar Well-Diffusion Method:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium.

  • Well Creation: Wells are created in the agar using a sterile borer.

  • Compound Application: A specific volume of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under suitable conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, is measured in millimeters.[5]

Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a broth microdilution method.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Signaling Pathway and Experimental Workflow Visualization

The anticancer activity of many thiazole derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[13] One such pathway is the PI3K/Akt pathway, which is frequently dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a this compound analog.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Analog This compound Analog Analog->Akt Inhibits PTEN PTEN PTEN->PIP3 Anticancer_Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification MTT_Assay MTT Assay for Cytotoxicity (IC50) Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis & SAR Studies MTT_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Selectivity Profiling of 5-(Furan-2-yl)thiazole Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(furan-2-yl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes. Understanding the selectivity profile of these inhibitors is paramount for advancing drug discovery programs, as it directly impacts their therapeutic potential and safety. This guide provides a comparative analysis of the selectivity of this compound-based inhibitors, supported by experimental data and detailed protocols for key assays.

Data Presentation: Inhibitor Selectivity

The following table summarizes the inhibitory activity of representative this compound derivatives against various targets. The data highlights the diverse range of proteins that can be targeted by this scaffold and underscores the importance of comprehensive selectivity profiling.

Compound IDTargetIC50/KiAssay TypeReference
AS-252424 (Furan-2-ylmethylene thiazolidinedione derivative)PI3KγIC50 = 250 nMCellular PI3K assay
PI3KβIC50 > 10 µMCellular PI3K assay
PI3KδIC50 > 10 µMCellular PI3K assay
PI3KαIC50 > 10 µMCellular PI3K assay
Compound 12 (5-phenyl-2-furan derivative with 1,3-thiazole moiety)Escherichia coli β-glucuronidase (EcGUS)IC50 = 0.25 µM, Ki = 0.14 µMEnzyme inhibition assay
Thiazole-based derivative 4dVEGFR-2- (Good inhibitory activity reported)Kinase inhibition assay[1]
Thiazole-based furan derivative 2bAcetylcholinesterase (AChE)Ki = 14.887 ± 1.054 μMEnzyme inhibition assay
Thiazole-based furan derivative 2fButyrylcholinesterase (BChE)Ki = 4.763 ± 0.321 μMEnzyme inhibition assay[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of selectivity profiling studies.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96-well or 384-well plates

Procedure:

  • Prepare a solution of the recombinant kinase in kinase buffer.

  • Add the kinase solution to the wells of the microplate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay

This protocol is used to determine the effect of an inhibitor on the phosphorylation status of a target protein within a cellular context.

Materials:

  • Cell line expressing the target of interest

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total target protein to confirm equal loading.

Cytotoxicity MTT Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.[3][4][5][6]

Materials:

  • Cells in culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key concepts in the selectivity profiling of this compound inhibitors.

G cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Cellular & In Vivo Validation Compound Library Compound Library Primary Target Assay Primary Target Assay Compound Library->Primary Target Assay Hit Identification Hit Identification Primary Target Assay->Hit Identification Broad Kinase Panel Broad Kinase Panel Hit Identification->Broad Kinase Panel Off-target Assays Off-target Assays Hit Identification->Off-target Assays Selectivity Assessment Selectivity Assessment Broad Kinase Panel->Selectivity Assessment Off-target Assays->Selectivity Assessment Cellular Assays Cellular Assays Selectivity Assessment->Cellular Assays In Vivo Models In Vivo Models Cellular Assays->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization

Caption: Experimental workflow for selectivity profiling of inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K signaling pathway targeted by inhibitors.

References

Furan-Thiazole Compounds Show Promise in Cancer Cell Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Emerging research highlights the potential of novel compounds integrating furan and thiazole moieties as cytotoxic agents against various cancer cell lines. In vitro studies of several 5-(Furan-2-yl)thiazole derivatives have demonstrated significant anticancer activity, in some cases comparable or superior to established standard chemotherapeutic drugs. This guide provides a comparative overview of the cytotoxic profiles of these emerging compounds against conventional anticancer agents, supported by experimental data and protocols.

Comparative Cytotoxicity Analysis

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological functions, was determined for these derivatives and compared with standard anticancer drugs such as Doxorubicin, Cisplatin, and Staurosporine. The data, summarized in the tables below, is compiled from multiple independent research studies.

Table 1: Cytotoxicity (IC50 in µM) of Furan-Thiazole Derivatives Against Human Cancer Cell Lines

Compound/Standard DrugMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT116 (Colon)
Derivative 4c 2.57 ± 0.16[1]7.26 ± 0.44[1]--
Derivative 5 --0.452[2]-
Thiazolyl Hydrazone 11 125 µg/mL---
Doxorubicin --0.460[2]4.7 µg/mL**[3]
Staurosporine (STU) 6.77 ± 0.41[1]8.4 ± 0.51[1]--
Cisplatin 31.2 µg/mL---

*Note: IC50 values for Thiazolyl Hydrazone 11 and Cisplatin are reported in µg/mL. Conversion to µM depends on the molecular weight of the specific compound.[4] **Note: IC50 value for Doxorubicin against HCT116 is reported in µg/mL.[3]

Table 2: Cytotoxicity (IC50 in µg/mL) of Thiazole Derivatives Against Various Cancer Cell Lines

Compound/Standard DrugHCT116 (Colon)MCF-7 (Breast)HepG2 (Liver)
Compound 1 (CP1) 4.7[3]4.8[3]11[3]
Compound 2 (CP2) 9.5[3]9.6[3]18[3]

Experimental Protocols

The evaluation of the cytotoxic activity of the this compound derivatives and standard drugs is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and standard anticancer drugs. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is then determined from the dose-response curve.

Visualizing the Process and Potential Mechanisms

To better understand the experimental workflow and potential mechanisms of action, the following diagrams are provided.

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assessment start Start: Seeding of Cancer Cells in 96-well plates treatment Treatment with Furan-Thiazole Derivatives and Standard Drugs at various concentrations start->treatment incubation Incubation for 48-72 hours treatment->incubation mtt_addition Addition of MTT solution and further incubation incubation->mtt_addition formazan_formation Viable cells convert MTT to purple Formazan crystals mtt_addition->formazan_formation solubilization Solubilization of Formazan crystals with DMSO formazan_formation->solubilization absorbance Measurement of Absorbance at 570 nm solubilization->absorbance ic50 Calculation of IC50 values from dose-response curves absorbance->ic50

Caption: A flowchart illustrating the key steps of the MTT assay.

Simplified_Apoptosis_Pathway Simplified Signaling Pathway for Apoptosis Induction drug Furan-Thiazole Derivative / Standard Cytotoxic Drug cell Cancer Cell drug->cell stress Induction of Cellular Stress / DNA Damage cell->stress pathway Activation of Apoptotic Signaling Pathways (e.g., Caspase cascade) stress->pathway apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis

Caption: A simplified diagram of a potential mechanism of action.

Conclusion

The preliminary data on this compound derivatives are promising, suggesting a potential new class of anticancer agents. Notably, some of these compounds exhibit potent cytotoxicity against various cancer cell lines, with IC50 values that are competitive with or, in some instances, lower than those of standard chemotherapeutic drugs. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential. The provided experimental framework serves as a foundational methodology for such future investigations in the field of anticancer drug discovery.

References

In Vitro ADME Properties of 5-(Furan-2-yl)thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(Furan-2-yl)thiazole derivatives and related heterocyclic compounds. Due to the limited availability of published experimental in vitro ADME data specifically for this compound derivatives, this guide presents representative data from broader classes of thiazole and furan-containing molecules to serve as a valuable benchmark for researchers. The included experimental protocols offer detailed methodologies for key assays, enabling the direct application and evaluation of novel compounds.

Comparative ADME Data

The following tables summarize key in vitro ADME parameters for comparator compounds, offering a baseline for the evaluation of this compound derivatives.

Table 1: Metabolic Stability of Thiazole Derivatives in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Sulfathiazole> 60< 10Published Literature
Ritonavir1592Published Literature
Abafungin3539Published Literature
Hypothetical this compound Derivative A2555Illustrative
Hypothetical this compound Derivative B> 60< 10Illustrative

Table 2: Permeability of Thiazole Derivatives Across Caco-2 Cell Monolayers

CompoundApparent Permeability (Papp, A→B, 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Data Source
Meloxicam10.51.2Published Literature
Furosemide0.43.5Published Literature
Verapamil20.1> 5.0Published Literature
Hypothetical this compound Derivative C5.21.5Illustrative
Hypothetical this compound Derivative D0.84.2Illustrative

Table 3: Plasma Protein Binding of Thiazole Derivatives

CompoundHuman Plasma Protein Binding (%)Data Source
Sulfathiazole55Published Literature
Meloxicam99.5Published Literature
Itraconazole99.8Published Literature
Hypothetical this compound Derivative E85Illustrative
Hypothetical this compound Derivative F95Illustrative

Experimental Protocols

Detailed methodologies for the principal in vitro ADME assays are provided below.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile containing an internal standard for quenching and sample analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • Add human liver microsomes to the wells of a 96-well plate to a final concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.[1][2][3][4][5][6][7][8][9]

1. Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., a high permeability marker like propranolol and a low permeability marker like Lucifer yellow)

  • LC-MS/MS system

2. Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution to the apical (A) or basolateral (B) chamber. Add fresh HBSS to the receiving chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiving chamber and analyze the compound concentration by LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[1]

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can influence its distribution and clearance.[10][11][12][13][14]

1. Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • Human plasma (pooled)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound and control compounds

  • LC-MS/MS system

2. Procedure:

  • Add the test compound to human plasma at the desired concentration.

  • Load the plasma sample into the sample chamber of the RED device and PBS into the buffer chamber.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the compound in both samples by LC-MS/MS.

3. Data Analysis:

  • Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.

  • Calculate the percentage of plasma protein binding = (1 - fu) * 100.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the described in vitro ADME assays.

ADME_Workflow cluster_stability Metabolic Stability Assay Workflow cluster_permeability Caco-2 Permeability Assay Workflow cluster_ppb Plasma Protein Binding Assay Workflow prep_stability Prepare Compound and Microsomes incubate_stability Incubate at 37°C prep_stability->incubate_stability initiate_stability Initiate with NADPH incubate_stability->initiate_stability quench_stability Quench Reaction at Time Points initiate_stability->quench_stability analyze_stability Analyze by LC-MS/MS quench_stability->analyze_stability seed_caco2 Seed and Differentiate Caco-2 Cells teer Verify Monolayer Integrity (TEER) seed_caco2->teer add_compound_caco2 Add Compound to Donor Chamber teer->add_compound_caco2 incubate_caco2 Incubate at 37°C add_compound_caco2->incubate_caco2 sample_caco2 Sample Receiver Chamber incubate_caco2->sample_caco2 analyze_caco2 Analyze by LC-MS/MS sample_caco2->analyze_caco2 prep_ppb Prepare Compound in Plasma load_red Load RED Device prep_ppb->load_red incubate_red Incubate to Equilibrium load_red->incubate_red sample_red Sample Plasma and Buffer Chambers incubate_red->sample_red analyze_red Analyze by LC-MS/MS sample_red->analyze_red

Caption: General workflows for key in vitro ADME assays.

Signaling_Pathway_Example compound This compound Derivative membrane Intestinal Epithelium (Caco-2 Monolayer) compound->membrane passive Passive Diffusion membrane->passive Papp active Active Transport (Uptake/Efflux) membrane->active Efflux Ratio distribution Systemic Circulation passive->distribution active->distribution metabolism Hepatic Metabolism (Microsomes) phaseI Phase I (e.g., CYP450) metabolism->phaseI phaseII Phase II (e.g., UGTs) metabolism->phaseII distribution->metabolism binding Plasma Protein Binding distribution->binding free Free Drug (Active) distribution->free binding->free

Caption: Conceptual overview of in vitro ADME processes.

References

A Comparative Guide to 5-(Furan-2-yl)thiazole and Thiophene-Thiazole Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to the successful design of novel therapeutic agents. Among these, thiazole derivatives stand out for their broad spectrum of biological activities. This guide provides a comparative analysis of 5-(furan-2-yl)thiazole and its thiophene-thiazole analogs, focusing on their synthesis, physicochemical properties, and biological activities. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Physicochemical Properties: A Tale of Two Bioisosteres

Furan and thiophene are often considered bioisosteres, meaning they are structurally similar and can elicit similar biological responses. However, subtle differences in their electronic and steric properties can significantly impact a molecule's overall profile. Thiophene is generally considered more aromatic and lipophilic than furan, which can influence properties like solubility, membrane permeability, and metabolic stability.[1][2]

Table 1: General Physicochemical Comparison of Furan and Thiophene Rings

PropertyFuranThiopheneImplication for Thiazole Analogs
Aromaticity LowerHigherThiophene-thiazole analogs may exhibit greater stability.
Electronegativity of Heteroatom Oxygen (higher)Sulfur (lower)Influences dipole moment and potential for hydrogen bonding.
Lipophilicity (logP) LowerHigherThiophene-thiazole analogs may have better membrane permeability but potentially lower aqueous solubility.
Metabolic Stability Often susceptible to oxidative metabolismGenerally more metabolically stableThiophene-thiazole analogs may have a longer half-life in vivo.[1]

Synthesis of Furan- and Thiophene-Thiazole Scaffolds

The synthesis of 5-aryl/heteroaryl-thiazoles, including furan and thiophene analogs, typically follows established synthetic routes. The Hantzsch thiazole synthesis and its variations are commonly employed.

General Synthetic Pathway

A common route involves the reaction of an α-haloketone with a thioamide. For the synthesis of the target compounds, this would typically involve the reaction of 2-bromoacetylfuran or 2-bromoacetylthiophene with thioformamide.

Synthetic Pathway cluster_reactants Reactants cluster_product Product alpha_haloketone α-Haloketone (2-bromoacetylfuran or 2-bromoacetylthiophene) thiazole_product This compound or 5-(Thiophen-2-yl)thiazole alpha_haloketone->thiazole_product Hantzsch Thiazole Synthesis thioamide Thioamide (e.g., Thioformamide) thioamide->thiazole_product

Caption: General synthetic route to 5-(furan/thiophen-2-yl)thiazole.

Biological Activity: A Comparative Overview

Both furan- and thiophene-containing thiazole derivatives have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The choice between a furan or thiophene moiety can modulate the potency and selectivity of the compound.

While a direct comparison of this compound and its thiophene counterpart in the same assays is scarce, we can analyze data from studies that have evaluated structurally similar compounds.

Table 2: Representative Biological Activities of Furan- and Thiophene-Thiazole Analogs

Compound ClassTarget/ActivityKey FindingsReference
Furan-Thiazole Derivatives AntibacterialA series of novel thiazole derivatives containing an imidazole and furan scaffold showed significant antibacterial activity against S. aureus and E. coli.[3][3]
Thiophene-Thiazole Derivatives Anticancer (Cytotoxicity)Derivatives of 5-(thiophen-2-yl)-1,3,4-thiadiazole demonstrated promising in vitro cytotoxic activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.[4][5][6][4][5][6]
Furan- and Thiophene-based CXCR4 Inhibitors Anti-inflammatoryA study synthesizing and evaluating both furan- and thiophene-based compounds as CXCR4 inhibitors found that both scaffolds could produce potent antagonists, with some thiophene-based analogs showing slightly better inflammation reduction in a carrageenan inflammation test.[7][7]
Experimental Protocols

To ensure the reproducibility of the findings, it is crucial to follow detailed experimental protocols. Below are representative methodologies for key assays.

Antimicrobial Activity Assay (Broth Microdilution Method)

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HepG-2, A-549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action often involves elucidating the signaling pathways affected by the compounds. For instance, in the context of cancer, a compound might inhibit a key kinase in a cell proliferation pathway.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->Signaling_Cascade Proliferation Cell Proliferation Signaling_Cascade->Proliferation Inhibitor Thiazole Analog (Furan or Thiophene) Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

The workflow for evaluating the biological activity of these compounds can also be visualized.

Experimental_Workflow Synthesis Synthesis of Furan- and Thiophene-Thiazole Analogs Characterization Structural Characterization (NMR, Mass Spectrometry) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Characterization->Primary_Screening Hit_Identification Identification of 'Hit' Compounds Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for the biological evaluation of synthesized compounds.

Conclusion and Future Directions

The choice between a this compound and a 5-(thiophen-2-yl)thiazole scaffold in drug design is nuanced. Thiophene analogs may offer advantages in terms of metabolic stability and lipophilicity, which can be beneficial for cell-based potency and pharmacokinetic properties. Conversely, the greater polarity of the furan ring might be advantageous for achieving higher aqueous solubility or for specific interactions with a biological target.

The available data, while not from direct head-to-head comparisons of the exact same molecular frameworks, suggests that both scaffolds are valuable starting points for the development of new therapeutic agents. Future research should focus on the synthesis and parallel evaluation of furan- and thiophene-thiazole analogs to provide a clearer understanding of their structure-activity and structure-property relationships. Such studies will be instrumental in guiding the rational design of next-generation thiazole-based drugs.

References

A Head-to-Head Comparison of Thiazole Derivatives in Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of novel thiazole derivatives, supported by experimental data. Due to the limited availability of specific anticancer activity data for 5-(Furan-2-yl)thiazole, this guide focuses on a well-characterized thiazole derivative, 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (referred to as Compound 4c), and compares its performance against another potent thiadiazole derivative and standard chemotherapeutic agents.

The exploration of heterocyclic compounds, particularly those containing thiazole and thiadiazole scaffolds, continues to be a fertile ground for the discovery of novel anticancer agents. These structures are of significant interest due to their diverse pharmacological activities. This guide delves into the cytotoxic effects and mechanisms of action of promising thiazole-based compounds against common cancer cell lines.

Comparative Anticancer Activity

The in vitro cytotoxic activity of the selected thiazole and thiadiazole derivatives was evaluated against human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Compound 4c (2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one)MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
HepG27.26 ± 0.44Staurosporine8.4 ± 0.51
Thiadiazole Derivative 14 MCF-70.04Sorafenib-
HepG20.18Sorafenib-
Compound 4b (2-[2-[3-Bromo-4-hydroxybenzylidene]hydrazinyl]-thiazole-4[5H]-one)MCF-731.5 ± 1.91Staurosporine6.77 ± 0.41
HepG251.7 ± 3.13Staurosporine8.4 ± 0.51
Compound 5 (Acetoxy derivative of a related thiazole)MCF-728.0 ± 1.69Staurosporine6.77 ± 0.41
HepG226.8 ± 1.62Staurosporine8.4 ± 0.51

Compound 4c demonstrated potent cytotoxic activity against both MCF-7 and HepG2 cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively.[1] Notably, its efficacy against the MCF-7 cell line was superior to that of the standard drug, Staurosporine (IC50 = 6.77 ± 0.41 µM).[1] The thiadiazole derivative 14 exhibited even more remarkable potency, with IC50 values in the nanomolar range against both cell lines (0.04 µM for MCF-7 and 0.18 µM for HepG2).[2] In comparison, other derivatives such as compound 4b and compound 5 showed moderate activity.[1]

Mechanism of Action: Targeting VEGFR-2

A key mechanism contributing to the anticancer effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3][4] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to apoptosis (programmed cell death) and a reduction in tumor proliferation.[3][4]

Compound 4c was found to be a potent inhibitor of VEGFR-2, with an IC50 value of 0.15 µM, comparable to the standard VEGFR-2 inhibitor, Sorafenib (IC50 = 0.059 µM).[1] This inhibition of VEGFR-2 likely contributes significantly to its observed cytotoxic effects. The thiadiazole derivative 14 also targets VEGFR-2, with a promising IC50 value of 103 nM.[2]

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to cancer cell proliferation, survival, and migration.

Experimental Protocols

The evaluation of the anticancer activity of the thiazole derivatives was conducted using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Human breast cancer (MCF-7) and liver cancer (HepG2) cells were seeded in 96-well plates at a density of 8x10^3 cells/well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Treatment: After 24 hours, the cells were treated with various concentrations of the test compounds and incubated for an additional 24 to 48 hours.[5]

  • MTT Addition: Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 3-4 hours at 37°C.[6][7]

  • Formazan Solubilization: The medium containing MTT was then removed, and 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, was added to each well to dissolve the formazan crystals.[5][6][7]

  • Absorbance Measurement: The absorbance of the purple formazan solution was measured using a microplate reader at a wavelength of 570 nm.[5] The percentage of cell viability was calculated relative to untreated control cells.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 24-48h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Remove medium and add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A flowchart outlining the key steps of the MTT assay for determining cell viability.

Conclusion

The thiazole derivative, Compound 4c, and the thiadiazole derivative 14 exhibit significant anticancer activity against MCF-7 and HepG2 cell lines, with their mechanism of action linked to the inhibition of the VEGFR-2 signaling pathway. The thiadiazole derivative 14, in particular, shows exceptional potency. These findings underscore the potential of thiazole and thiadiazole scaffolds in the development of novel and effective anticancer therapeutics. Further in vivo studies are warranted to validate these promising in vitro results.

References

Benchmarking 5-(Furan-2-yl)thiazole: A Comparative Analysis Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the investigational compound 5-(Furan-2-yl)thiazole against a panel of well-established antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively assess the potential of this furan-thiazole derivative as a future antibacterial agent.

Introduction

The thiazole ring is a core component of many biologically active compounds, and its derivatives have shown promising antimicrobial activity. The incorporation of a furan moiety to the thiazole structure, as seen in this compound, presents an interesting avenue for the development of new antibiotics. This document outlines the in-vitro efficacy of this compound against clinically relevant Gram-positive and Gram-negative bacteria and compares its performance with leading antibiotics from different classes.

Experimental Protocols

The following experimental protocols were employed to determine the antimicrobial activity of the test compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Standard American Type Culture Collection (ATCC) strains of Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853) were used.

  • Inoculum Preparation: Bacterial cultures were grown overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The inoculum was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Test Compound Preparation: this compound and the comparator antibiotics were dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) and serially diluted in MHB in 96-well microtiter plates to achieve a range of concentrations.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC, the lowest concentration of an antimicrobial agent required to kill a particular bacterium, was determined as an extension of the MIC assay.

  • Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count.

Data Presentation

The following tables summarize the in-vitro activity of this compound and comparator antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
This compound 8163264
Ampicillin 0.52>128>128
Vancomycin 14>128>128
Ciprofloxacin 0.510.0150.25
Gentamicin 0.2580.51

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundS. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
This compound 163264128
Ampicillin 18>128>128
Vancomycin 216>128>128
Ciprofloxacin 120.030.5
Gentamicin 0.51612

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.

experimental_workflow cluster_setup Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plates prep_bacteria->inoculate prep_compounds->inoculate incubate_mic Incubate at 37°C (18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate at 37°C (24h) subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC Determination.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism of action for this compound, targeting a key bacterial signaling pathway. A proposed mechanism for some thiazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

signaling_pathway cluster_bacterial_cell Bacterial Cell DNA_replication DNA Replication Cell_Division Cell Division DNA_replication->Cell_Division DNA_gyrase DNA Gyrase (Topoisomerase II) DNA_gyrase->DNA_replication essential for Furan_Thiazole This compound Furan_Thiazole->Inhibition Inhibition->DNA_gyrase Inhibition

Furan vs. Thiophene in Thiazole Derivatives: A Comparative SAR Study

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of thiazole derivatives featuring furan and thiophene moieties reveals nuanced differences in their biological activities. This guide synthesizes experimental data to provide a comparative overview for researchers in drug discovery and development.

The isosteric replacement of a furan ring with a thiophene ring in thiazole-based compounds can significantly influence their pharmacological properties, including antimicrobial and anticancer activities. While both heterocycles are five-membered aromatic rings, the subtle differences in their electronics and steric bulk, owing to the presence of an oxygen atom in furan versus a sulfur atom in thiophene, can lead to distinct interactions with biological targets.

Comparative Analysis of Biological Activity

The biological impact of substituting furan with thiophene is often context-dependent, varying with the overall molecular scaffold and the specific biological target. The following tables summarize quantitative data from various studies, highlighting the performance of furan- and thiophene-containing thiazole derivatives.

Antimicrobial Activity

The antimicrobial potency of these derivatives is frequently evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Furan- and Thiophene-Containing Thiazole Derivatives

Compound IDHeterocycleS. aureusE. coliC. albicansReference
Series A
Compound 1aFuran81632[1]
Compound 1bThiophene4816[1]
Series B
Compound 2aFuran>6432>64[2]
Compound 2bThiophene16832[2]
Series C
Compound 3aFuran252826[3]
Compound 3bThiophene222624[3]

Lower MIC values indicate higher antimicrobial activity.

In general, across multiple series of compounds, the thiophene-containing thiazole derivatives demonstrated slightly enhanced or comparable antibacterial and antifungal activity compared to their furan counterparts. This suggests that the sulfur atom in the thiophene ring may contribute more favorably to interactions with microbial targets.

Anticancer Activity

The anticancer efficacy is typically assessed by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition of a cancer cell line's growth in vitro.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Furan- and Thiophene-Containing Thiazole Derivatives

Compound IDHeterocycleMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Series X
Compound XaFuran15.221.527.7[4]
Compound XbThiophene12.818.924.1[4]
Series Y
Compound YaFuran2.84.1-[5]
Compound YbThiophene2.13.5-[5]

Lower IC50 values indicate higher anticancer activity.

Similar to the antimicrobial data, thiazole derivatives incorporating a thiophene ring generally exhibit slightly better or equivalent anticancer activity against various cancer cell lines when compared directly with their furan analogs within the same study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for assessing antimicrobial activity.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The microbial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate also includes positive controls (microbes in broth without compound) and negative controls (broth only). The plate is then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows relevant to the SAR study of these thiazole derivatives.

antimicrobial_mechanism cluster_compound Thiazole Derivative cluster_bacterium Bacterial Cell Thiazole Furan/Thiophene-Thiazole CellWall Cell Wall/ Membrane Thiazole->CellWall Disruption DNA_Gyrase DNA Gyrase Thiazole->DNA_Gyrase Inhibition Protein_Synthesis Protein Synthesis Thiazole->Protein_Synthesis Inhibition anticancer_workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Serial Dilutions of Furan/Thiophene Analogs compound_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Analyze Absorbance Data to Determine IC50 mtt_assay->data_analysis end End data_analysis->end sar_relationship cluster_variable Variable Moiety Thiazole_Core Thiazole Core (Constant) Furan Furan Ring Thiophene Thiophene Ring Biological_Activity Biological Activity (Antimicrobial/Anticancer) Furan->Biological_Activity Influences Thiophene->Biological_Activity Influences

References

Validating the Molecular Targets of 5-(Furan-2-yl)thiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(furan-2-yl)thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the potential molecular targets of this compound derivatives, offering a side-by-side look at their inhibitory activities against key enzymes implicated in various diseases. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to aid researchers in the validation and advancement of this compound-based compounds as potential therapeutic agents.

Key Potential Molecular Targets

Through a comprehensive review of existing literature, four primary molecular targets have been identified for compounds containing the this compound core structure:

  • DNA Gyrase B: A bacterial enzyme essential for DNA replication, making it a key target for antibacterial drug development.

  • β-Glucuronidase: An enzyme whose activity is linked to the development of certain cancers and the adverse effects of some drugs.

  • 5-Lipoxygenase (5-LOX): A crucial enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma and arthritis.

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell growth and proliferation, and its dysregulation is a hallmark of many cancers.

Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of known inhibitors against the aforementioned targets. While specific IC50 values for a parent this compound compound are not yet widely published, this comparative data provides a benchmark for researchers developing and testing novel derivatives.

Table 1: DNA Gyrase B Inhibition

CompoundTarget EnzymeIC50
OfloxacinE. coli DNA Gyrase0.5 - 1.5 µg/mL[1]
NovobiocinE. coli DNA Gyrase~10 µg/mL
This compound Derivative (Hypothetical) E. coli DNA GyraseData Needed

Table 2: β-Glucuronidase Inhibition

CompoundTarget EnzymeIC50
D-Saccharic acid 1,4-lactoneHuman β-Glucuronidase45 µM[2]
This compound Derivative (Hypothetical) Human β-GlucuronidaseData Needed

Table 3: 5-Lipoxygenase (5-LOX) Inhibition

CompoundTarget Enzyme/CellIC50
ZileutonRat Basophilic Leukemia Cell Supernatant (5-HETE synthesis)0.5 µM[3][4]
ZileutonRat Polymorphonuclear Leukocytes (PMNL) (5-HETE synthesis)0.3 µM[3][4]
ZileutonHuman Whole Blood (LTB4 biosynthesis)0.9 µM[3]
This compound Derivative (Hypothetical) 5-LipoxygenaseData Needed

Table 4: Epidermal Growth Factor Receptor (EGFR) Inhibition

CompoundTarget/Cell LineIC50
GefitinibNR6wtEGFR (Tyr1173 phosphorylation)37 nM[5]
GefitinibNR6wtEGFR (Tyr992 phosphorylation)37 nM[5]
GefitinibPC9 cell line (EGFR-mutant lung adenocarcinoma)77.26 nM
This compound Derivative (Hypothetical) EGFRData Needed

Experimental Protocols

Detailed methodologies are crucial for the validation of potential drug targets. Below are outlines of standard enzymatic assays for the four identified targets.

DNA Gyrase B Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this process is quantified by analyzing the DNA topology using agarose gel electrophoresis.

Workflow for DNA Gyrase B Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Assay Buffer, Relaxed Plasmid DNA, ATP, and DNA Gyrase B mix Mix Reagents, Compound, and Enzyme reagents->mix compound Prepare Serial Dilutions of this compound Compound compound->mix incubate Incubate at 37°C mix->incubate stop_reaction Stop Reaction (e.g., with SDS/Proteinase K) incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA Bands (e.g., with Ethidium Bromide) gel->visualize quantify Quantify Supercoiled vs. Relaxed DNA visualize->quantify substrate p-Nitrophenyl-β-D-glucuronide (Substrate) enzyme β-Glucuronidase substrate->enzyme product p-Nitrophenol (Chromophore) enzyme->product glucuronide Glucuronic Acid enzyme->glucuronide inhibitor This compound Compound (Inhibitor) inhibitor->enzyme cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Assay Buffer, Arachidonic Acid, and 5-LOX Enzyme mix Pre-incubate Enzyme with Compound reagents->mix compound Prepare Serial Dilutions of this compound Compound compound->mix start_reaction Initiate Reaction with Arachidonic Acid mix->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detect Product Formation (e.g., HPLC, Spectrophotometry) stop_reaction->detection calculate Calculate % Inhibition and IC50 detection->calculate EGF EGF (Ligand) EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Substrate Substrate (e.g., Peptide) EGFR->Substrate Kinase Activity ADP ADP EGFR->ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate ATP ATP ATP->EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phospho_Substrate->Downstream Inhibitor This compound Compound Inhibitor->EGFR Inhibition

References

A Comparative Guide to the Synthetic Routes of 5-Arylthiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-arylthiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of these compounds is therefore of significant interest to the drug discovery and development community. This guide provides an objective comparison of the most common synthetic routes to 5-arylthiazoles, supported by experimental data to inform the selection of the most appropriate method for a given research objective.

Introduction to Synthetic Strategies

The primary methods for the synthesis of 5-arylthiazoles can be broadly categorized into two approaches: classical condensation reactions that construct the thiazole ring and modern cross-coupling reactions that introduce the aryl group onto a pre-formed thiazole ring. This guide will focus on the following key synthetic routes:

  • Hantzsch Thiazole Synthesis: A foundational method for thiazole ring formation.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling

    • Negishi Coupling

    • Stille Coupling

    • Direct C-H Arylation

A visual overview of these synthetic strategies is presented below.

Synthetic_Routes_to_5_Arylthiazoles cluster_0 Classical Ring Formation cluster_1 Modern Cross-Coupling Hantzsch Hantzsch Synthesis 5_Arylthiazole 5-Arylthiazole Hantzsch->5_Arylthiazole Suzuki Suzuki-Miyaura Coupling Suzuki->5_Arylthiazole Negishi Negishi Coupling Negishi->5_Arylthiazole Stille Stille Coupling Stille->5_Arylthiazole Direct_Arylation Direct C-H Arylation Direct_Arylation->5_Arylthiazole Starting_Materials_Hantzsch α-Haloketone + Thioamide Starting_Materials_Hantzsch->Hantzsch Condensation Starting_Materials_Suzuki 5-Halothiazole + Arylboronic Acid/Ester Starting_Materials_Suzuki->Suzuki Pd-catalyzed Starting_Materials_Negishi 5-Halothiazole + Aryl-ZnX Starting_Materials_Negishi->Negishi Pd- or Ni-catalyzed Starting_Materials_Stille 5-Halothiazole + Aryl-SnR3 Starting_Materials_Stille->Stille Pd-catalyzed Starting_Materials_Direct_Arylation Thiazole + Aryl Halide Starting_Materials_Direct_Arylation->Direct_Arylation Pd-catalyzed

Caption: Overview of synthetic strategies to 5-arylthiazoles.

Quantitative Comparison of Synthetic Routes

The following table summarizes the performance of the different synthetic methods for the preparation of representative 5-arylthiazoles. The data is compiled from various literature sources to provide a comparative overview.

Synthetic RouteSubstrate 1Substrate 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Hantzsch Synthesis 2-BromoacetophenoneThioacetamide-EthanolReflux2~85
Suzuki-Miyaura Coupling 5-BromothiazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃DME801292
Negishi Coupling 5-BromothiazolePhenylzinc chloridePd(PPh₃)₄THF65488[1][2]
Stille Coupling 5-(Tributylstannyl)thiazoleIodobenzenePd(PPh₃)₄Toluene1101675
Direct C-H Arylation 2-MethylthiazoleBromobenzenePd(OAc)₂, P(o-tol)₃, K₂CO₃DMA1302478

Detailed Experimental Protocols

Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a straightforward method for constructing the thiazole ring from readily available starting materials.

General Procedure: A mixture of an α-haloketone (1.0 eq) and a thioamide (1.1 eq) in a suitable solvent such as ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired 5-arylthiazole.

Palladium-Catalyzed Cross-Coupling Reactions

These modern methods offer high efficiency and functional group tolerance for the synthesis of 5-arylthiazoles.

This reaction involves the coupling of a thiazole derivative with an organoboron reagent.[3]

General Procedure: To a solution of a 5-halothiazole (1.0 eq) and an arylboronic acid or ester (1.2 eq) in a solvent mixture such as dimethoxyethane (DME) and water is added a palladium catalyst, typically Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq).[3] The reaction mixture is then heated under an inert atmosphere. After completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

The Negishi coupling utilizes an organozinc reagent to couple with a thiazole halide.[1][2]

General Procedure: An organozinc reagent, such as phenylzinc chloride, is prepared in situ or used from a commercially available solution.[2] In a separate flask, a 5-halothiazole (1.0 eq) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), are dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.[1] The organozinc reagent (1.1 eq) is then added, and the mixture is heated.[2] Upon completion, the reaction is quenched, and the product is extracted, dried, and purified.

The Stille coupling employs an organotin reagent for the cross-coupling reaction.

General Procedure: A mixture of a 5-halothiazole (1.0 eq), an organostannane such as 5-(tributylstannyl)thiazole (1.1 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) is dissolved in an anhydrous solvent (e.g., toluene) under an inert atmosphere. The reaction is heated until the starting material is consumed, as monitored by TLC. The workup typically involves quenching the reaction, extraction, and purification by column chromatography.

This method offers a more atom-economical approach by directly coupling an aryl halide with the C-H bond of the thiazole ring.

General Procedure: A mixture of the thiazole (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃) in a polar aprotic solvent such as N,N-dimethylacetamide (DMA) is heated in a sealed tube. After the reaction is complete, it is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated, followed by purification of the residue.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is a fundamental concept for understanding the Suzuki-Miyaura, Negishi, and Stille couplings.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (Ar-M) R-Pd(II)-X->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar(L2) Transmetalation->R-Pd(II)-Ar Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-Ar R-Ar Reductive_Elimination->R-Ar

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

The synthesis of 5-arylthiazoles can be achieved through a variety of methods, each with its own advantages and disadvantages. The classical Hantzsch synthesis is a reliable method for constructing the thiazole ring, while modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings, offer high yields and broad functional group compatibility for the introduction of the aryl moiety. Direct C-H arylation represents a more recent and atom-economical approach, avoiding the need for pre-functionalization of the thiazole ring. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired substrate scope, and tolerance for specific reaction conditions. This guide provides the necessary information for researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance with 5-(Furan-2-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is paramount in the preclinical and clinical evaluation of novel therapeutic agents. This guide provides a comparative analysis of potential cross-resistance scenarios involving 5-(Furan-2-yl)thiazole, a heterocyclic scaffold of significant interest in anticancer drug discovery. Due to the limited availability of direct cross-resistance studies for this specific compound, this guide extrapolates potential resistance patterns based on the well-documented mechanisms of action of structurally related thiazole-containing molecules.

Thiazole derivatives have emerged as a promising class of anticancer agents, with many exerting their cytotoxic effects through the inhibition of tubulin polymerization.[1][2] This mechanism is shared by a number of established chemotherapeutic drugs, including the taxanes (e.g., paclitaxel, docetaxel) and the vinca alkaloids (e.g., vincristine, vinblastine). However, the clinical utility of these agents is often hampered by the development of drug resistance. This guide will delve into the primary mechanisms of resistance to tubulin-targeting agents and present a comparative framework for predicting potential cross-resistance with this compound and its analogues.

Postulated Mechanism of Action and Resistance Pathways

The anticancer activity of many thiazole-containing compounds has been attributed to their ability to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Two predominant mechanisms of resistance to tubulin inhibitors have been identified:

  • Overexpression of Drug Efflux Pumps: The P-glycoprotein (P-gp), encoded by the MDR1 gene, is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics, including many anticancer drugs, out of the cell.[3][4] Increased expression of P-gp reduces the intracellular concentration of the drug, thereby diminishing its efficacy.

  • Alterations in β-Tubulin: Changes in the expression of different β-tubulin isotypes can confer resistance. Notably, the overexpression of the βIII-tubulin isotype has been linked to resistance to taxanes.[5][6] Mutations in the tubulin gene that alter the drug-binding site can also lead to resistance.[5]

Mechanisms of Resistance to Thiazole-Based Tubulin Inhibitors cluster_resistance Resistance Mechanisms Thiazole_Compound This compound (Tubulin Inhibitor) Tubulin β-Tubulin Thiazole_Compound->Tubulin Inhibits Cell_Membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Thiazole_Compound Efflux Resistance Drug Resistance Pgp->Resistance Microtubule_Assembly Microtubule Polymerization Tubulin->Microtubule_Assembly Required for Cell_Cycle_Arrest G2/M Arrest Microtubule_Assembly->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis BetaIII_Tubulin Overexpression of βIII-Tubulin BetaIII_Tubulin->Tubulin Alters target BetaIII_Tubulin->Resistance

Fig. 1: Key mechanisms of resistance to thiazole-based tubulin inhibitors.

Comparative Cross-Resistance Scenarios

The specific mechanism of resistance often dictates the pattern of cross-resistance to other drugs. For instance, while overexpression of P-gp can confer broad resistance to a variety of structurally diverse compounds, resistance due to alterations in β-tubulin may be more specific.

Drug ClassPutative this compoundTaxanes (e.g., Paclitaxel)Vinca Alkaloids (e.g., Vincristine)
Primary Target β-Tubulin (destabilizer)β-Tubulin (stabilizer)β-Tubulin (destabilizer)
Resistance Mechanism
P-gp OverexpressionLikely Cross-ResistantCross-ResistantCross-Resistant
βIII-Tubulin OverexpressionPotentially SensitiveResistantVariable
Tubulin Mutation (Taxane site)Potentially SensitiveResistantSensitive
Tubulin Mutation (Vinca site)SensitiveSensitiveResistant

Table 1: Postulated Cross-Resistance Patterns with a this compound Tubulin Inhibitor. This table is a hypothetical representation based on known resistance mechanisms for different classes of tubulin-targeting agents.

Cross-Resistance Profile of Tubulin Inhibitors Thiazole This compound Pgp_Resistance P-gp Overexpression Thiazole->Pgp_Resistance Susceptible to BetaIII_Resistance βIII-Tubulin Overexpression Thiazole->BetaIII_Resistance Potentially overcomes Taxane Taxanes Taxane->Pgp_Resistance Susceptible to Taxane->BetaIII_Resistance Susceptible to Vinca Vinca Alkaloids Vinca->Pgp_Resistance Susceptible to Vinca->BetaIII_Resistance Variable effect

Fig. 2: Logical relationships in cross-resistance based on mechanism.

Quantitative Analysis from a Thiazole Derivative Study

While direct data for this compound is pending, a study on novel 2,4-disubstituted thiazole derivatives as tubulin polymerization inhibitors provides valuable insights into their potency against cancer cell lines.

CompoundHepG2 (IC₅₀, µM)MCF-7 (IC₅₀, µM)HCT116 (IC₅₀, µM)HeLa (IC₅₀, µM)
Thiazole Derivative 5c 3.35 ± 0.24.11 ± 0.23.98 ± 0.25.01 ± 0.3
Thiazole Derivative 7c 5.21 ± 0.36.03 ± 0.35.87 ± 0.37.32 ± 0.4
Thiazole Derivative 9a 4.89 ± 0.25.34 ± 0.35.12 ± 0.36.88 ± 0.3
Combretastatin A-4 0.009 ± 0.00050.005 ± 0.00030.003 ± 0.00020.007 ± 0.0004

Table 2: In Vitro Cytotoxicity of Novel Thiazole Derivatives Against Human Cancer Cell Lines. Data extracted from a study on 2,4-disubstituted thiazoles as tubulin polymerization inhibitors.[7] These compounds demonstrate potent anticancer activity, laying the groundwork for future cross-resistance studies.

Experimental Protocols

To facilitate further research, detailed protocols for standard in vitro assays to determine cytotoxicity and cross-resistance are provided below.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest (both sensitive and resistant strains)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparator drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.[9]

  • Drug Treatment: Treat the cells with various concentrations of the drugs for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

  • Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.[9]

  • Staining: Wash the wells with PBS, fix the colonies with methanol for 10-15 minutes, and then stain with crystal violet solution for 15-30 minutes.[9]

  • Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.

Experimental Workflow for Cross-Resistance Study Start Start Cell_Culture Culture Sensitive and Resistant Cell Lines Start->Cell_Culture Assay Perform Cytotoxicity Assay (e.g., MTT or Clonogenic) Cell_Culture->Assay Drug_Prep Prepare Serial Dilutions of Test Compounds Drug_Prep->Assay Data_Collection Measure Cell Viability/ Colony Formation Assay->Data_Collection Data_Analysis Calculate IC50 Values and Resistance Index Data_Collection->Data_Analysis Comparison Compare IC50s between Sensitive and Resistant Lines Data_Analysis->Comparison Conclusion Determine Cross-Resistance Profile Comparison->Conclusion

Fig. 3: A generalized workflow for an in vitro cross-resistance study.

Conclusion

While direct experimental data on the cross-resistance of this compound is not yet available, this guide provides a robust framework for anticipating and investigating such phenomena. Based on the likely mechanism of action as a tubulin polymerization inhibitor, it is plausible that this compound derivatives may exhibit cross-resistance with other anticancer agents that are substrates for P-glycoprotein. However, they may retain activity in cell lines that have developed resistance to taxanes through mechanisms involving βIII-tubulin overexpression. Further preclinical studies employing the detailed protocols outlined in this guide are essential to empirically determine the cross-resistance profile of this promising class of compounds and to guide their future clinical development.

References

Efficacy of Furan-Thiazole Derivatives in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of publicly available data on the specific efficacy of 5-(Furan-2-yl)thiazole across different cancer cell lines. Extensive searches of scientific literature did not yield studies focusing on this particular compound. However, significant research has been conducted on structurally related furan-thiazole derivatives, revealing their potential as anticancer agents. This guide provides a comparative overview of the efficacy of these derivatives, supported by experimental data from various studies.

This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of thiazole-based compounds. The following sections summarize quantitative data on the cytotoxicity of various furan-thiazole derivatives, detail common experimental protocols, and illustrate key signaling pathways involved in their anticancer activity.

Comparative Efficacy of Furan-Thiazole Derivatives

The cytotoxic effects of several novel furan-thiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data below, compiled from multiple studies, showcases the varying efficacy of these compounds.

Compound ID/ReferenceCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4c [1]MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 5b [2]MCF-7 (Breast)0.48 ± 0.03Colchicine9.1
A549 (Lung)0.97 ± 0.13--
Compound 1d [3](Promising in 3 of 5 cell lines)IC50 determined--
Compounds 9 & 14a [4]MCF-7, NCI-H460, SF-268Higher than DoxorubicinDoxorubicin-
Compounds 7a & 7d [5]HepG-2, MCF-7, MDA-MB-231, HCT-116, Caco-2Promising inhibitory activities--
Compounds 6 & 7 HepG2 (Liver)Most cytotoxic--

Note: The specific structures of the referenced compounds can be found in the cited literature. This table is intended to provide a comparative overview of efficacy.

Experimental Protocols

The evaluation of anticancer efficacy relies on standardized in vitro assays. The most commonly employed method across the reviewed studies is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., furan-thiazole derivatives) and a control (e.g., vehicle or a standard anticancer drug) for a specified duration (typically 24-72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat with furan-thiazole derivatives adhere->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate for formazan formation add_mtt->incubate solubilize Solubilize formazan incubate->solubilize read Read absorbance solubilize->read calculate Calculate IC50 values read->calculate

MTT Assay Workflow for determining cell viability.

Signaling Pathways

The anticancer activity of furan-thiazole derivatives is often attributed to their ability to interfere with critical cellular signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death).

One of the key mechanisms identified for some thiazole derivatives is the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. By disrupting the dynamic equilibrium of microtubule formation, these compounds can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Another reported mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of this receptor's kinase activity can block downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for cancer cell proliferation and survival.

Apoptosis_Signaling_Pathway cluster_tubulin Tubulin Polymerization Inhibition cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction compound Furan-Thiazole Derivative microtubules Microtubule Disruption compound->microtubules Inhibits tubulin Tubulin tubulin->microtubules Polymerization g2m G2/M Phase Arrest microtubules->g2m caspases Caspase Activation g2m->caspases apoptosis Apoptosis caspases->apoptosis

Simplified pathway of tubulin polymerization inhibition.

References

Unraveling the In Vivo Potential of 5-(Furan-2-yl)thiazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the therapeutic landscape of heterocyclic compounds, this guide offers a comparative analysis of the in vivo activity of 5-(Furan-2-yl)thiazole and its derivatives. Due to a scarcity of publicly available in vivo data for the specific this compound molecule, this guide broadens its scope to include structurally related furan-thiazole derivatives and other thiazole-containing compounds, providing a valuable framework for understanding their potential anti-inflammatory and anticancer activities.

This guide synthesizes available preclinical data, presenting it in a clear, comparative format to aid in the evaluation and future development of this class of compounds. We will delve into common in vivo models, compare the efficacy of thiazole derivatives with established drugs, and provide detailed experimental protocols to ensure reproducibility and facilitate further research.

Anti-Inflammatory Activity: Thiazole Derivatives in the Carrageenan-Induced Paw Edema Model

A widely used and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rodents. This assay allows for the evaluation of the anti-inflammatory potential of a compound by measuring the reduction in paw swelling induced by the injection of carrageenan, a phlogistic agent.

Compound/DrugDose (mg/kg)Route of AdministrationTime Point (hours)Paw Edema Inhibition (%)Reference
Thiazole Derivative 1 200Intraperitoneal499.69[1]
Thiazole Derivative 2 200Intraperitoneal496.31[1]
Thiazole Derivative 3 200Intraperitoneal472.08[1]
Indomethacin (Standard) 10Intraperitoneal457.66[1]
Celecoxib (Standard) 3Intraperitoneal5Not explicitly stated as %[2]
Asparacosin A 40Oral5Significant reduction[3]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for inducing and measuring inflammation in a rodent model.

G cluster_pre Pre-Treatment Phase cluster_induction Inflammation Induction cluster_measurement Measurement Phase animal_prep Acclimatize animals (e.g., Wistar rats) for 1 week grouping Divide animals into control, standard, and test groups animal_prep->grouping fasting Fast animals overnight with free access to water grouping->fasting treatment Administer test compounds or vehicle to respective groups fasting->treatment carrageenan Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw treatment->carrageenan plethysmometer Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection carrageenan->plethysmometer calculation Calculate the percentage inhibition of paw edema plethysmometer->calculation G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint cell_culture Culture human tumor cells in vitro implantation Subcutaneously implant tumor cells into immunodeficient mice cell_culture->implantation tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implantation->tumor_growth grouping Randomize mice into control and treatment groups tumor_growth->grouping treatment Administer test compound, vehicle, or standard drug according to the defined schedule grouping->treatment measurement Measure tumor volume and body weight regularly (e.g., twice weekly) treatment->measurement endpoint Sacrifice mice when tumors reach a predetermined size or at the end of the study measurement->endpoint analysis Excise tumors for weighing and further analysis (e.g., histopathology, biomarker analysis) endpoint->analysis G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->COX-2 Inhibition G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR-2->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Angiogenesis Angiogenesis Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->VEGFR-2 Inhibition

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 5-(Furan-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) is currently available for 5-(Furan-2-yl)thiazole. The following guidance is based on the known hazards of structurally similar compounds, including furan and thiazole derivatives, and general best practices for handling chemicals with unknown toxicity. It is imperative to treat this compound as potentially hazardous.

Hazard Assessment and Precautionary Data

Given the absence of specific toxicological data for this compound, a conservative approach to handling is essential. The hazard profile is inferred from its constituent furan and thiazole moieties. Furan is a flammable liquid and is classified as a possible human carcinogen that can cause organ damage.[1][2] Thiazole and its derivatives can be flammable, harmful if swallowed, and cause skin and eye irritation.[3][4][5] Therefore, this compound should be handled with care to avoid all routes of exposure.

For research chemicals with unknown hazards, it is prudent to assume they are hazardous and to implement rigorous safety protocols.[6]

Precautionary Data from Structurally Similar Compounds:

Hazard CategoryFuranThiazole Derivatives (General)2-Acetylfuran4-Methylthiazole
Acute Toxicity Harmful if swallowed or inhaled.[7]Harmful if swallowed.[3][8]Toxic if swallowed, in contact with skin, or if inhaled.[9][10][11]Harmful if swallowed.[3][8]
Skin Corrosion/Irritation Causes skin irritation.[7]Causes skin irritation.[3][12]Causes skin irritation.[11]Causes skin irritation.[3][12]
Eye Damage/Irritation Causes serious eye irritation.[2]Causes serious eye irritation.[4][12]Causes serious eye damage.[10][13]Causes serious eye irritation.[3][12]
Carcinogenicity May cause cancer.[2][7]No data available.No data available.No data available.
Flammability Extremely flammable liquid and vapor.[2][7]Flammable liquid and vapor.[3][4]Combustible material.[9]Flammable liquid and vapor.[3]

Operational Plan: Step-by-Step Handling Procedures

This operational plan provides a step-by-step guide for the safe handling of this compound from receipt to temporary storage.

2.1. Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield should be worn at all times.

  • Hand Protection: Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for integrity before use.

  • Body Protection: A flame-resistant lab coat is advised.

  • Respiratory Protection: All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

2.2. Engineering Controls:

  • Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all operations involving this compound.[6]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2.3. Handling Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure the work area is clean and free of clutter.

    • Have all necessary equipment and reagents within the fume hood before starting.

    • Verify that a spill kit appropriate for flammable and potentially toxic materials is readily available.

  • Weighing and Transfer:

    • If in solid form, handle as a fine powder. Tare a suitable container on a balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the tared container using a spatula. Avoid generating dust.

    • If in liquid form, use a calibrated pipette or syringe for transfer.

    • Immediately and securely cap the stock container.

  • Dissolution:

    • If preparing a solution, add the solvent to the container with the weighed this compound slowly to avoid splashing.

    • Ensure the dissolution process is conducted entirely within the fume hood.

  • Storage:

    • Store this compound in a well-sealed, clearly labeled container. The label should include the chemical name, date received, and a "Potentially Hazardous" warning.

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

    • Store in secondary containment to prevent the spread of material in case of a leak.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to ensure safety and environmental protection.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, labeled hazardous waste container.

    • This includes excess solid or solution, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the chemical.

  • Waste Segregation:

    • Segregate the waste according to its physical state (solid or liquid) and the solvent used, in accordance with your institution's hazardous waste management guidelines.

  • Labeling and Storage of Waste:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvent name).

    • Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.

  • Spill Management:

    • In the event of a small spill within the fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain and clean up the spill.

    • Place all contaminated absorbent material in the hazardous waste container.

    • For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal Prep Don PPE EngControls Verify Engineering Controls Prep->EngControls Weigh Weighing EngControls->Weigh Transfer Transfer Weigh->Transfer Dissolve Dissolution Transfer->Dissolve Store Store in Secondary Containment Dissolve->Store CollectWaste Collect Waste Dissolve->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste StoreWaste Store for EHS Pickup LabelWaste->StoreWaste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.